molecular formula C6H6ClNO B1581833 2-Chloro-3-methoxypyridine CAS No. 52605-96-6

2-Chloro-3-methoxypyridine

Cat. No.: B1581833
CAS No.: 52605-96-6
M. Wt: 143.57 g/mol
InChI Key: CCVNZKGBNUPYPG-UHFFFAOYSA-N
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Description

2-Chloro-3-methoxypyridine is a useful research compound. Its molecular formula is C6H6ClNO and its molecular weight is 143.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-3-methoxypyridine
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InChI

InChI=1S/C6H6ClNO/c1-9-5-3-2-4-8-6(5)7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCVNZKGBNUPYPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70200590
Record name 2-Chloro-3-methoxypyridine
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Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

52605-96-6
Record name 2-Chloro-3-methoxypyridine
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Record name 2-Chloro-3-methoxypyridine
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Record name 2-Chloro-3-methoxypyridine
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Record name 2-chloro-3-methoxypyridine
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Chloro-3-methoxypyridine is a key pyridine derivative that serves as a versatile building block in the synthesis of a multitude of active pharmaceutical ingredients (APIs).[1] Its distinct chemical architecture, characterized by a chlorine atom and a methoxy group on the pyridine ring, confers specific reactivity that is highly valuable in organic synthesis.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering in-depth technical details and field-proven insights for professionals in research and drug development.

Introduction: The Strategic Importance of this compound in Medicinal Chemistry

The pyridine scaffold is a ubiquitous motif in a vast array of successful pharmaceutical agents.[1] Pyridine derivatives, such as this compound, are consequently indispensable tools for medicinal chemists.[1] The functional groups of this compound provide opportunities for diverse chemical modifications, which allows for the precise adjustment of pharmacological properties including target binding affinity, solubility, and metabolic stability.[1] A thorough understanding of its fundamental physicochemical properties is therefore paramount for its effective application in the synthesis of novel therapeutic candidates.[1] This compound is frequently utilized as an intermediate in the creation of complex molecules with potential therapeutic applications, such as anti-inflammatory and antimicrobial agents.[1]

Molecular Structure and Identification

A foundational understanding of a molecule begins with its structural identity. The following diagram and identifiers provide a definitive reference for this compound.

References

An In-depth Technical Guide to 2-Chloro-3-methoxypyridine: Structure, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals, offering an in-depth exploration of 2-Chloro-3-methoxypyridine. We will delve into its fundamental molecular characteristics, the spectroscopic techniques used for its structural elucidation, its synthetic pathways, and its pivotal role as a versatile intermediate in the synthesis of complex pharmaceutical agents.

Core Molecular Profile

This compound is a substituted pyridine derivative that has garnered significant interest as a building block in organic synthesis, particularly within the pharmaceutical industry.[1] Its utility stems from the specific reactivity conferred by the chlorine atom and the methoxy group on the electron-deficient pyridine ring.[1]

To ensure clarity and precision in research and communication, it is essential to begin with the fundamental identifiers of this compound.

  • IUPAC Name: this compound[2]

  • CAS Number: 52605-96-6[1][2]

  • Molecular Formula: C₆H₆ClNO[2]

  • Synonyms: 3-methoxy-2-chloropyridine, Pyridine, 2-chloro-3-methoxy-[2][3]

The physical and chemical properties of a compound are critical for its handling, reaction setup, and purification. Below is a summary of the key properties of this compound.

PropertyValueSource
Molecular Weight 143.57 g/mol [2]
Appearance Off-white to yellow or brown powder/crystals
Melting Point 46-48 °C[4]
Boiling Point 210.6±20.0 °C (Predicted)[5]
Density 1.210±0.06 g/cm³ (Predicted)[5]
Solubility Insoluble in water[5][6]
InChIKey CCVNZKGBNUPYPG-UHFFFAOYSA-N[2]
SMILES COC1=C(N=CC=C1)Cl[2]

The structural arrangement of this compound is foundational to its reactivity and utility. The pyridine ring is substituted at the C2 position with a chlorine atom and at the C3 position with a methoxy group.

Caption: 2D structure of this compound.

Spectroscopic Characterization: Elucidating the Structure

The definitive identification and purity assessment of this compound rely on a combination of spectroscopic methods. Each technique provides unique insights into the molecular framework.

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.

  • ¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For this compound, one would expect to see three distinct signals for the aromatic protons on the pyridine ring and a singlet for the methoxy group protons.

  • ¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this molecule, six distinct signals are expected: five for the pyridine ring carbons and one for the methoxy carbon.[2]

The following table presents typical ¹³C NMR chemical shift data for this compound compared to related structures.[7]

Compoundδ C-2 (ppm)δ C-3 (ppm)δ C-4 (ppm)δ C-5 (ppm)δ C-6 (ppm)δ -OCH₃ (ppm)
This compound 146.9154.2123.5121.8145.856.4
2-Bromo-3-methoxypyridine142.4155.1122.8128.4150.356.5
3-Methoxypyridine142.1155.8120.8123.7146.955.4

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

  • Molecular Ion Peak: In electron ionization (EI) mass spectrometry, this compound is expected to show a molecular ion peak [M]⁺. A key feature is the isotopic pattern caused by the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance), which results in two peaks: [M]⁺ at m/z 143 and [M+2]⁺ at m/z 145, with a characteristic intensity ratio of approximately 3:1.[7]

  • Electrospray Ionization (ESI): Under softer ionization conditions like ESI, the protonated molecule [M+H]⁺ is often observed at m/z 144.0.[6]

Ionm/z (EI)m/z (ESI)Key Fragment Ions (m/z)
[M]⁺ 143/145-114/116 ([M-CHO]⁺), 108 ([M-Cl]⁺)
[M+H]⁺ -144.0-

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.[8]

  • C-O Stretching: The ether linkage (Ar-O-CH₃) will show a strong absorption.

  • C=C and C=N Stretching: Vibrations from the pyridine ring.

  • C-H Stretching: Aromatic C-H and aliphatic C-H from the methoxy group.

  • C-Cl Stretching: This absorption is typically found in the fingerprint region.

Functional GroupCharacteristic Absorption (cm⁻¹)
C-H (aromatic)3100-3000
C-H (aliphatic, -OCH₃)2950-2850
C=N, C=C (pyridine ring)1600-1450
C-O (ether)1275-1200 (asymmetric), 1075-1020 (symmetric)
C-Cl800-600
Synthesis and Reactivity

Understanding the synthesis of this compound is crucial for its practical application in research and development.

A common and efficient method for preparing this compound is through the methylation of 2-Chloro-3-hydroxypyridine, a classic example of the Williamson ether synthesis.

Synthesis_Workflow Start 2-Chloro-3-hydroxypyridine Reaction Reaction at 60°C for 4h Start->Reaction Reagents Iodomethane (CH₃I) Potassium Carbonate (K₂CO₃) DMF Reagents->Reaction Workup Aqueous Workup (Pour into H₂O, Extract with Ethyl Acetate) Reaction->Workup Purification Purification (Silica Gel Column Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: [5][6]

  • Reagent Addition: To a solution of 2-Chloro-3-hydroxypyridine (1.0 eq) in N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq) and iodomethane (1.05 eq).

    • Causality: K₂CO₃ acts as a base to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide. Iodomethane is the electrophilic source of the methyl group. DMF is a polar aprotic solvent that facilitates this Sₙ2 reaction.

  • Reaction: The reaction mixture is stirred at 60 °C for approximately 4 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, the mixture is poured into water and extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • Causality: The aqueous workup removes the inorganic salts (e.g., KI, excess K₂CO₃) and the DMF solvent.

  • Purification: The crude product is purified by silica gel column chromatography to yield the final product, this compound.

    • Validation: The purity and identity of the product should be confirmed using the spectroscopic methods detailed in Section 2. A typical reported yield for this reaction is around 90%.[6]

The pyridine ring is inherently electron-deficient, and the substituents dictate the molecule's reactivity. The chlorine at the 2-position is susceptible to nucleophilic aromatic substitution (SₙAr) and is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse functionalities. The methoxy group is a moderate electron-donating group that can influence the regioselectivity of further reactions on the ring.

Applications in Drug Discovery

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1] this compound serves as an invaluable intermediate for accessing novel chemical entities.[1]

  • Versatile Intermediate: It is a key building block for synthesizing a wide array of active pharmaceutical ingredients (APIs), including potential anti-inflammatory and antimicrobial agents.[1]

  • Structure-Activity Relationship (SAR) Studies: The functional groups allow for systematic modifications to probe SAR. The chlorine can be replaced with various groups via cross-coupling to explore different binding pockets, while the methoxy group can be demethylated or altered to modulate properties like solubility and metabolic stability.[1][9]

Safety and Handling

As a laboratory chemical, proper handling of this compound is essential.

  • Hazard Identification (GHS Classification):

    • H315: Causes skin irritation.[2][4]

    • H319: Causes serious eye irritation.[2][4]

    • H335: May cause respiratory irritation.[2][4]

  • Recommended Precautions:

    • Handling: Use in a well-ventilated place. Wear suitable protective clothing, gloves, and eye/face protection. Avoid formation of dust and aerosols.[3][10]

    • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[10] Store at room temperature.

    • Incompatible Materials: Avoid strong oxidizing agents.[10]

This guide provides a foundational understanding of this compound, grounded in its structural and chemical properties. Its demonstrated utility in synthesis makes it a compound of continuing interest for professionals in drug discovery and development.

References

An In-Depth Technical Guide to 2-Chloro-3-methoxypyridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Chloro-3-methoxypyridine, a pivotal building block in modern medicinal chemistry. We will delve into its fundamental properties, synthesis, and reactivity, offering field-proven insights for its effective application in pharmaceutical research and development.

Core Identification: IUPAC Nomenclature and Synonyms

The unequivocally correct nomenclature for this compound under the International Union of Pure and Applied Chemistry (IUPAC) system is This compound .[1] This systematic name precisely describes the molecular structure, indicating a pyridine ring substituted with a chlorine atom at the second position and a methoxy group at the third.

In practice, researchers and suppliers may use several synonyms to refer to this chemical. Being familiar with these variations is crucial for efficient literature searches and material procurement.

Common Synonyms:

  • Pyridine, 2-chloro-3-methoxy-[1][2]

  • 2-chloro-3-methoxy-pyridine[1]

  • 2-chloro-3-methoxylpyridine[1]

This compound is uniquely identified by its CAS Registry Number: 52605-96-6 .[1][2][3][4][5][6][7]

Physicochemical Properties: A Quantitative Overview

Understanding the physicochemical properties of this compound is fundamental to its handling, reaction design, and integration into drug discovery workflows. The data presented below has been consolidated from various authoritative sources.

PropertyValueSource(s)
Molecular Formula C6H6ClNO[4]
Molecular Weight 143.57 g/mol [1][4]
Appearance Off-white to yellow to brown powder or crystals
Melting Point 90-92°C[4]
Water Solubility Insoluble[3][4][8]
Storage Temperature Room Temperature, under inert atmosphere[8]
pKa -0.51 ± 0.10 (Predicted)[8]

These properties indicate that this compound is a stable, crystalline solid at room temperature, with low solubility in aqueous media. Its handling requires standard laboratory precautions for solid reagents.

Synthesis Protocol: A Validated Approach

The synthesis of this compound is most commonly achieved through the methylation of 2-chloro-3-hydroxypyridine. This method is reliable and provides a high yield, making it suitable for both laboratory and larger-scale production.

Experimental Protocol: Williamson Ether Synthesis

This protocol is a self-validating system, where the progress and success of the reaction can be monitored and confirmed through standard analytical techniques.

Step-by-Step Methodology:

  • Reactant Charging: To a reaction vessel equipped with a magnetic stirrer and a condenser, add 2-chloro-3-hydroxypyridine (1.0 eq), potassium carbonate (2.0 eq), and N,N-dimethylformamide (DMF) to a suitable concentration.

  • Addition of Methylating Agent: Add iodomethane (1.05 eq) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 60°C and stir for 4 hours.[3] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of the starting material.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate.[3]

  • Purification: Combine the organic phases, dry with anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield this compound.[3] A typical yield for this reaction is around 90%.[3]

  • Characterization: The final product should be characterized by mass spectrometry to confirm the molecular weight (m/z: 144.0 [M+H]+).[3]

Workflow Visualization

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Reactants 2-Chloro-3-hydroxypyridine Potassium Carbonate Iodomethane DMF Reaction_Vessel Stir at 60°C for 4h Reactants->Reaction_Vessel Charge Workup Quench with Water Extract with Ethyl Acetate Reaction_Vessel->Workup Cool & Quench Purification Silica Gel Chromatography Workup->Purification Isolate Crude Product This compound Purification->Product Purify Drug_Discovery_Logic A This compound B Chemical Modification A->B Versatile Scaffold C Library of Derivatives B->C Generates Diversity D Biological Screening C->D High-Throughput E Lead Optimization D->E Identifies Hits F Drug Candidate E->F Refines Properties

References

An In-Depth Technical Guide to the Solubility of 2-Chloro-3-methoxypyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chloro-3-methoxypyridine is a pivotal building block in medicinal chemistry and drug development, frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs).[1] Despite its importance, a comprehensive public dataset on its solubility in common organic solvents is conspicuously absent. This technical guide addresses this critical knowledge gap, providing both a theoretical framework and actionable experimental protocols for researchers, scientists, and drug development professionals. By leveraging an understanding of the molecule's physicochemical properties and the principles of solubility, this document empowers scientific teams to precisely determine the solubility of this compound in solvents pertinent to their synthetic and formulation workflows.

Introduction: The Significance of this compound in Pharmaceutical Synthesis

This compound, bearing the CAS number 52605-96-6, is a substituted pyridine derivative of significant interest in the pharmaceutical industry.[1] Its unique arrangement of a chloro group and a methoxy group on the pyridine ring provides versatile reactivity for constructing more complex molecular architectures.[1] The pyridine scaffold itself is a common motif in numerous successful drug molecules, making derivatives like this compound invaluable for fine-tuning pharmacological properties such as target binding affinity, metabolic stability, and, critically, solubility.[1]

Solubility is a fundamental physicochemical property that dictates the success of numerous stages in the drug development pipeline, from reaction kinetics in synthesis to bioavailability in the final drug product.[2][3] A thorough understanding of a compound's solubility profile is therefore not merely academic but a prerequisite for efficient process development, purification, and formulation. This guide provides the necessary tools to establish that profile for this compound.

Physicochemical Properties and Theoretical Solubility Considerations

To approach the question of solubility, we must first understand the inherent properties of the this compound molecule.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₆ClNO[4]
Molecular Weight143.57 g/mol [4]
AppearanceOff-white to yellow to brown powder or crystals[5]
Melting Point90-92 °C
Water SolubilityInsoluble[6][7]

The principle of "like dissolves like" is the cornerstone of solubility prediction.[3][8] The polarity of a molecule, and its capacity for hydrogen bonding, are the primary determinants of its solubility in a given solvent. This compound possesses a moderately polar pyridine ring, a polar methoxy group, and a polar chloro group. However, the absence of hydrogen bond donors and the overall organic character of the molecule suggest limited solubility in highly polar, protic solvents like water, which is confirmed by multiple sources stating it is "insoluble in water".[6][7]

Conversely, it is expected to exhibit greater solubility in a range of organic solvents. We can infer its likely behavior by examining structurally related compounds:

  • 2-Chloropyridine : This analogue is sparingly soluble in water but miscible with most organic solvents.[9]

  • 3-Methoxypyridine : This compound is reported to be soluble in organic solvents such as ethanol and ether.[8]

Based on these analogues, it is reasonable to hypothesize that this compound will be soluble in common organic solvents such as alcohols (methanol, ethanol), ethers (diethyl ether, tetrahydrofuran), ketones (acetone), esters (ethyl acetate), and halogenated solvents (dichloromethane). The precise quantification of this solubility, however, necessitates experimental determination.

Experimental Determination of Solubility

In the absence of published quantitative data, direct experimental measurement is essential. The following section provides detailed, field-proven protocols for determining the solubility of this compound. The choice of method will depend on the available equipment and the required precision.

General Experimental Workflow

The fundamental process for determining solubility involves preparing a saturated solution at a controlled temperature, separating the dissolved solute from the excess solid, and quantifying the concentration of the solute in the solution.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification A Add excess this compound to a known volume of solvent B Seal container to prevent solvent evaporation A->B C Agitate at constant temperature (e.g., shaker bath) for 24-48h B->C D Allow undissolved solid to settle C->D E Withdraw supernatant using a pipette D->E F Filter through a syringe filter (e.g., 0.45 µm) into a pre-weighed container E->F G Determine concentration of solute (Gravimetric or Spectroscopic Method) F->G

Caption: General workflow for experimental solubility determination.
Protocol 1: Gravimetric Method

This is a straightforward and robust method for determining solubility.[2]

Objective: To determine the mass of this compound dissolved in a known mass or volume of solvent.

Materials:

  • This compound (high purity)

  • Organic solvent of interest

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Syringe and syringe filters (0.45 µm, solvent-compatible)

  • Oven or rotary evaporator

Step-by-Step Methodology:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume (e.g., 5.0 mL) of the desired organic solvent. "Excess" means that undissolved solid should be clearly visible.

  • Equilibration: Seal the vial tightly and place it in a constant temperature shaker (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration: After equilibration, cease agitation and allow the excess solid to settle. Carefully withdraw a portion of the clear supernatant using a syringe. Attach a 0.45 µm syringe filter and dispense the clear, saturated solution into a pre-weighed, clean, and dry vial. Record the mass of the vial plus the saturated solution.

  • Solvent Evaporation: Place the vial in an oven at a temperature safely below the boiling point of the solvent and the melting point of the solute, or use a rotary evaporator to gently remove the solvent.

  • Mass Determination: Once the solvent is completely evaporated, cool the vial in a desiccator to room temperature and weigh it again. The difference between this final mass and the initial mass of the empty vial gives the mass of the dissolved this compound.

  • Calculation:

    • Mass of solvent = (Mass of vial + solution) - (Mass of vial + dried solute)

    • Solubility ( g/100 g solvent) = (Mass of dried solute / Mass of solvent) x 100

Protocol 2: UV-Visible Spectrophotometry Method

This method is highly sensitive and suitable for compounds that possess a UV-absorbent chromophore, which pyridine derivatives do.

Objective: To determine the concentration of this compound in a saturated solution by measuring its absorbance of light.

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Materials for preparing saturated solution (as in Protocol 1)

Step-by-Step Methodology:

  • Preparation of a Calibration Curve:

    • Prepare a stock solution of this compound of a precisely known concentration in the chosen organic solvent.

    • Perform a series of accurate dilutions of the stock solution to create at least five standard solutions of decreasing concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in that solvent.

    • Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.

  • Preparation and Analysis of the Saturated Solution:

    • Prepare a saturated solution and filter it as described in the gravimetric method (steps 1-3).

    • Accurately dilute a known volume of the clear, filtered saturated solution with the same solvent to bring its absorbance into the linear range of the calibration curve.

  • Calculation:

    • Measure the absorbance of the diluted saturated solution.

    • Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to calculate the concentration of the diluted sample.

    • Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.

Advanced Approaches: In Silico Solubility Prediction

While experimental determination is the gold standard, modern computational methods can provide rapid, valuable estimations of solubility.[4][5][10] Machine learning models, trained on large datasets of known solubilities, can predict the solubility of new compounds based on a set of calculated molecular descriptors.[4][10] These descriptors numerically represent the physicochemical properties of the molecule that govern dissolution, such as size, polarity, and hydrogen bonding capacity.[4]

While a detailed protocol for developing a prediction model is beyond the scope of this guide, researchers should be aware of these powerful tools. They can be particularly useful in the early stages of solvent screening to prioritize which solvents to investigate experimentally.

Safety and Handling

This compound is classified as a hazardous substance.[4][5] It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4] Therefore, all handling and experimental procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn.[11] Consult the Safety Data Sheet (SDS) for comprehensive safety information before commencing any work.[11][12][13]

Conclusion

The solubility of this compound in organic solvents is a critical, yet uncharacterised, parameter for its effective use in pharmaceutical research and development. This guide provides the foundational knowledge and practical, step-by-step protocols necessary for scientists to determine these values accurately and safely. By systematically applying the described experimental methods, research teams can generate the reliable solubility data required to optimize reaction conditions, streamline purification processes, and accelerate the development of novel therapeutics.

References

An In-depth Technical Guide to 2-Chloro-3-methoxypyridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Chloro-3-methoxypyridine in Modern Synthesis

In the landscape of pharmaceutical and agrochemical research, the strategic selection of building blocks is paramount to the successful and efficient synthesis of novel molecular entities. This compound, a substituted pyridine derivative, has emerged as a crucial intermediate, valued for the unique reactivity imparted by its electronic and steric properties. The presence of a chloro substituent at the 2-position and a methoxy group at the 3-position of the pyridine ring creates a versatile scaffold for a variety of chemical transformations. This guide provides an in-depth analysis of the commercial availability, synthesis, and key applications of this compound, with a focus on its utility for researchers, medicinal chemists, and drug development professionals.

Chemical Properties and Spectroscopic Characterization

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its effective use in synthesis and for quality control.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 52605-96-6[1]
Molecular Formula C₆H₆ClNO[1]
Molecular Weight 143.57 g/mol [1]
Appearance Off-white to yellow to brown powder or crystals
Storage Temperature Room Temperature

Spectroscopic Data:

The structural integrity of this compound can be confirmed through various spectroscopic techniques. Below is a summary of key spectroscopic data.

Table 2: Spectroscopic Data for this compound

TechniqueKey Data
¹H NMR (CDCl₃) δ (ppm): 8.05 (dd), 7.29 (dd), 7.24 (dd), 3.93 (s)
¹³C NMR (CDCl₃) δ (ppm): 154.2, 146.9, 145.8, 123.5, 121.8, 56.4
Mass Spectrometry (EI) [M]⁺ (m/z): 143/145

Commercial Availability: A Landscape of Suppliers and Purity

The accessibility of this compound is a critical consideration for any research or development program. A diverse range of chemical suppliers offer this intermediate with varying purity levels and in different quantities, from laboratory-scale to bulk manufacturing.

Table 3: Commercial Availability of this compound

SupplierPurityAvailable Quantities
Sigma-Aldrich ≥97%250 mg, 1 g, 5 g
Apollo Scientific ≥95%1 g, 5 g
ChemicalBook Suppliers 98%, 99%g to kg
Ambeed >95%Inquire for quantities
Pharmaceutical Manufacturers ≥98.0%Bulk quantities

For researchers, the choice of supplier will often depend on a balance of purity, cost, and availability for their specific application. For process development and scale-up, partnering with a manufacturer that can guarantee consistent quality and supply chain reliability is essential.

Synthesis of this compound: A Practical Protocol

The most commonly cited laboratory-scale synthesis of this compound involves the methylation of 2-chloro-3-hydroxypyridine. This method is efficient and proceeds in high yield.

Experimental Protocol: Methylation of 2-Chloro-3-hydroxypyridine

Materials:

  • 2-Chloro-3-hydroxypyridine

  • Iodomethane (CH₃I)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-chloro-3-hydroxypyridine (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and iodomethane (1.05 eq).[2]

  • Stir the reaction mixture at 60 °C for 4 hours.[2]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]

  • Purify the crude product by silica gel column chromatography to afford this compound. A yield of approximately 90% can be expected.[2]

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Product 2-Chloro-3-hydroxypyridine 2-Chloro-3-hydroxypyridine Stir at 60°C for 4h Stir at 60°C for 4h 2-Chloro-3-hydroxypyridine->Stir at 60°C for 4h Iodomethane Iodomethane Iodomethane->Stir at 60°C for 4h K2CO3 K2CO3 K2CO3->Stir at 60°C for 4h DMF DMF DMF->Stir at 60°C for 4h Quench with Water Quench with Water Stir at 60°C for 4h->Quench with Water Reaction Completion Extract with Ethyl Acetate Extract with Ethyl Acetate Quench with Water->Extract with Ethyl Acetate Dry and Concentrate Dry and Concentrate Extract with Ethyl Acetate->Dry and Concentrate Silica Gel Chromatography Silica Gel Chromatography Dry and Concentrate->Silica Gel Chromatography This compound This compound Silica Gel Chromatography->this compound Reactions cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination This compound This compound Aryl/Vinyl Boronic Acid Aryl/Vinyl Boronic Acid Amine Amine 2-Aryl/Vinyl-3-methoxypyridine 2-Aryl/Vinyl-3-methoxypyridine Aryl/Vinyl Boronic Acid->2-Aryl/Vinyl-3-methoxypyridine C-C Bond Formation Pd Catalyst Pd Catalyst Pd Catalyst->2-Aryl/Vinyl-3-methoxypyridine Base Base Base->2-Aryl/Vinyl-3-methoxypyridine 2-Amino-3-methoxypyridine Derivative 2-Amino-3-methoxypyridine Derivative Amine->2-Amino-3-methoxypyridine Derivative C-N Bond Formation Pd Catalyst_B Pd Catalyst Pd Catalyst_B->2-Amino-3-methoxypyridine Derivative Base_B Base Base_B->2-Amino-3-methoxypyridine Derivative

References

Introduction: The Strategic Importance of 2-Chloro-3-methoxypyridine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling and Application of 2-Chloro-3-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS No. 52605-96-6) is a substituted pyridine derivative that has emerged as a critical building block in pharmaceutical and medicinal chemistry.[1] Its strategic importance lies in the unique reactivity conferred by the chlorine atom and the methoxy group on the pyridine scaffold.[1] This arrangement provides medicinal chemists with a versatile tool for synthesizing complex molecular architectures, particularly in the development of novel Active Pharmaceutical Ingredients (APIs).[1] The pyridine motif is a cornerstone in numerous successful drugs, and functionalized pyridines like this compound are invaluable for fine-tuning pharmacological properties such as target binding, solubility, and metabolic stability.[1]

This guide provides a comprehensive technical overview of this compound, focusing on its safety profile, chemical properties, and proven handling protocols. The information herein is synthesized to empower researchers and drug development professionals to utilize this valuable intermediate safely and effectively, thereby accelerating the discovery of next-generation therapeutics.

Section 1: Comprehensive Safety Profile and Hazard Communication

A thorough understanding of a chemical's hazard profile is the foundation of safe laboratory practice. This compound is classified as an irritant and requires careful handling to avoid exposure.[2] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universally understood framework for its hazards.

GHS Classification

The compound is consistently classified with the following hazards:

  • Skin Corrosion/Irritation: Category 2[2][3]

  • Serious Eye Damage/Eye Irritation: Category 2 / 2A[2][3]

  • Specific target organ toxicity (single exposure); Respiratory tract irritation: Category 3[2][3]

This classification necessitates specific precautions to prevent contact with skin, eyes, and the respiratory system. The causality is clear: direct contact can lead to inflammation and irritation, while inhalation of the powder or dust can irritate the respiratory tract.

Hazard Communication Data

All personnel handling this substance must be familiar with its hazard communication elements. These are summarized in the table below.

ElementIdentifierDescriptionSource(s)
Pictogram GHS07Exclamation Mark[2]
Signal Word WarningIndicates a less severe hazard.[2][4]
Hazard Statements H315Causes skin irritation.[2][4]
H319Causes serious eye irritation.[2][4]
H335May cause respiratory irritation.[2][4]
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapors/spray.[2][5]
P280Wear protective gloves/protective clothing/eye protection/face protection.[3][5]
P302+P352IF ON SKIN: Wash with plenty of soap and water.[3][5][6]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][5][6]
P403+P233Store in a well-ventilated place. Keep container tightly closed.[3][7]
P501Dispose of contents/container to an approved waste disposal plant.[3]

Section 2: Physicochemical Properties

Understanding the physical and chemical properties of this compound is essential for its proper storage, handling, and use in chemical reactions.

PropertyValueSource(s)
Molecular Formula C₆H₆ClNO[2]
Molecular Weight 143.57 g/mol [2]
Appearance Off-white to yellow to brown powder or crystals
Melting Point 90-92 °C[8][9]
Boiling Point ~210.6 °C (Predicted)[8]
Solubility Insoluble in water.[8][10]
Storage Temperature Room Temperature, in an inert atmosphere.[8]

The compound's insolubility in water has implications for both reaction quenching and environmental disposal, while its crystalline solid form at room temperature requires measures to control dust generation during handling.[8][10]

Section 3: Chemical Reactivity and Synthetic Utility

The utility of this compound as a synthetic intermediate stems from the reactivity of the chloro- and methoxy-substituted pyridine ring.[1] The chlorine atom at the 2-position is a key functional handle, making it an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions are fundamental in modern medicinal chemistry for constructing complex C-C and C-N bonds.[11]

The electron-deficient nature of the pyridine ring, modulated by its substituents, dictates its reactivity profile. The diagram below illustrates its general application in a Suzuki cross-coupling reaction, a common and powerful method for creating biaryl structures prevalent in pharmaceuticals.

G cluster_reactants Reactants cluster_conditions Reaction Conditions C3MP This compound Product Coupled Product (Biaryl/Heteroaryl Pyridine) C3MP->Product Pyridine Substrate Boronic_Acid Aryl/Heteroaryl Boronic Acid or Ester Boronic_Acid->Product Coupling Partner Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Product Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Product

Generalized Suzuki-Miyaura cross-coupling reaction.

Section 4: Standard Operating Procedures for Safe Handling

Adherence to a strict handling protocol is mandatory to mitigate the risks associated with this compound. The following procedures are based on established safety guidelines and the specific hazard profile of the compound.

Personal Protective Equipment (PPE)

The selection of PPE is a critical control measure. The following must be worn at all times when handling the compound:

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[3][12] A face shield should be used if there is a risk of splashing or significant dust generation.[5][7]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) that comply with EN 374 standards.[5][13] A standard laboratory coat must be worn. For larger quantities, consider flame-retardant antistatic protective clothing.

  • Respiratory Protection: Handling should occur in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust.[3][5] If exposure limits are exceeded or irritation is experienced, a NIOSH-approved respirator is required.[13]

Handling and Storage Protocol
  • Work Area Preparation: Designate a specific area for handling within a chemical fume hood. Ensure the work surface is clean and uncluttered.

  • Dispensing: Avoid formation of dust and aerosols during handling.[4][13] Use non-sparking tools and ground containers when transferring large quantities to prevent fire from electrostatic discharge.[4][5][13]

  • General Hygiene: Wash hands and any exposed skin thoroughly after handling.[3][5] Do not eat, drink, or smoke in the laboratory area.[5]

  • Storage: Store in the original, tightly closed container in a dry, cool, and well-ventilated place.[3][14] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[15] The compound is stable under normal conditions.[3]

The workflow for safe handling and experimental setup is visualized below.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase Review_SDS 1. Review SDS Don_PPE 2. Don Required PPE (Goggles, Gloves, Lab Coat) Review_SDS->Don_PPE Prep_Hood 3. Prepare Chemical Fume Hood Don_PPE->Prep_Hood Weigh 4. Weigh Compound (Minimize Dust) Prep_Hood->Weigh Transfer 5. Transfer to Reaction Vessel Weigh->Transfer Clean 6. Clean Spatula & Weigh Boat Transfer->Clean Store 7. Tightly Seal & Store Container Clean->Store Dispose 8. Dispose of Contaminated Waste Store->Dispose Doff_PPE 9. Doff PPE & Wash Hands Dispose->Doff_PPE

Safe handling and experimental setup workflow.

Section 5: Emergency Protocols

In the event of an exposure or spill, immediate and correct action is crucial.

  • Inhalation: Move the exposed person to fresh air at once.[3][15] If breathing is difficult or has stopped, provide artificial respiration.[3][16] Seek immediate medical attention.[3]

  • Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes.[3][16] Remove all contaminated clothing while rinsing.[3][17] If skin irritation occurs or persists, get medical advice.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][17] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting.[13] Clean mouth with water and drink plenty of water afterwards.[3] Never give anything by mouth to an unconscious person.[13] Call a physician or Poison Control Center immediately.[4][13]

  • Accidental Spills: Evacuate personnel to safe areas.[4][13] Avoid dust formation.[4] Wear full PPE, including respiratory protection.[7] Sweep up the material and shovel it into suitable, closed containers for disposal.[3][18] Ventilate the area and wash the spill site after material pickup is complete.[19]

  • Fire: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam as extinguishing media.[4][15] Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear, as thermal decomposition can release irritating and toxic gases like nitrogen oxides and hydrogen chloride.[3][19][20]

Section 6: Example Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a self-validating system for a common application of this compound. The causality behind each step is explained to ensure both safety and experimental success.

Objective: To synthesize 2-(4-methylphenyl)-3-methoxypyridine.

Materials:

  • This compound

  • (4-methylphenyl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Protocol:

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq), (4-methylphenyl)boronic acid (1.2 eq), and potassium carbonate (2.5 eq). Causality: The use of a flame-dried flask and subsequent steps under an inert atmosphere (Nitrogen or Argon) is critical to prevent the deactivation of the palladium catalyst by oxygen and moisture.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq). Causality: Palladium(0) catalysts are air-sensitive. Handling them under inert gas preserves their catalytic activity, ensuring efficient reaction turnover.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio via syringe. Causality: The solvent system is chosen to dissolve both the organic and inorganic reagents. Degassing the water removes dissolved oxygen, further protecting the catalyst.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Causality: Heating provides the necessary activation energy for the catalytic cycle to proceed at a reasonable rate.

  • Workup: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate. Causality: The aqueous workup removes the inorganic base and salts. Ethyl acetate is a common extraction solvent due to its immiscibility with water and ability to dissolve the product.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography to yield the final product. Causality: Chromatography separates the desired product from unreacted starting materials, catalyst residues, and byproducts based on polarity, ensuring high purity.

Section 7: Waste Disposal and Decontamination

Chemical waste must be handled in accordance with institutional, local, and national regulations.

  • Chemical Waste: Dispose of this compound and reaction residues through a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[4] Do not discharge to sewer systems or contaminate waterways.[3][4] Collect waste in appropriately labeled, sealed containers.

  • Contaminated Materials: Contaminated clothing should be removed promptly and laundered separately or disposed of as hazardous waste.[3][5] Disposable labware (gloves, weigh boats, etc.) should be placed in a sealed container and disposed of as solid chemical waste.

Conclusion

This compound is a powerful intermediate for pharmaceutical innovation. Its effective use is predicated on a robust understanding of its safety profile and adherence to rigorous handling protocols. By integrating the principles of hazard communication, proper PPE usage, and emergency preparedness into all workflows, researchers can confidently and safely leverage this versatile building block to advance the frontiers of drug discovery.

References

Methodological & Application

Application Note: 2-Chloro-3-methoxypyridine as a Versatile Synthon for Modern Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine scaffold is a cornerstone in the discovery of novel agrochemicals, offering a unique combination of chemical stability, favorable biological interactions, and diverse functionalization potential.[1][2] Among pyridine-based building blocks, 2-chloro-3-methoxypyridine (CAS No. 52605-96-6) has emerged as a particularly valuable intermediate.[3][4] Its distinct electronic and steric properties—an electron-donating methoxy group at the 3-position and a reactive chlorine atom at the 2-position—provide a versatile platform for constructing complex molecular architectures. This guide provides an in-depth exploration of the strategic application of this compound in the synthesis of advanced agrochemicals, complete with detailed experimental protocols, mechanistic insights, and data presentation to empower researchers in the field.

Introduction: The Strategic Advantage of this compound

This compound is a crystalline solid with a molecular weight of 143.57 g/mol .[5] The strategic placement of its substituents is key to its utility:

  • The 2-Chloro Group: The chlorine atom is positioned on a carbon adjacent to the electron-withdrawing ring nitrogen. This placement significantly activates the C-Cl bond towards both nucleophilic aromatic substitution (SNAr) and oxidative addition in palladium-catalyzed cross-coupling reactions.[6][7]

  • The 3-Methoxy Group: This electron-donating group modulates the electronic properties of the pyridine ring and can influence regioselectivity in certain reactions. Its presence is also a key feature in many biologically active molecules, where it can impact binding affinity and metabolic stability.[8]

This unique electronic arrangement allows for selective and high-yield transformations, making it an ideal starting point for creating diverse libraries of compounds for high-throughput screening in agrochemical discovery.[3][4]

Physicochemical Properties
PropertyValueSource
CAS Number 52605-96-6[9]
Molecular Formula C₆H₆ClNO[5]
Molecular Weight 143.57 g/mol [5]
Appearance Off-white to yellow crystalline powder
Purity Typically ≥97-98%[3]
Solubility Insoluble in water; soluble in common organic solvents[9]

Core Synthetic Strategies & Protocols

The true power of this compound lies in its reactivity in cornerstone organic reactions used to build the complex scaffolds of modern fungicides and herbicides. The following sections detail the protocols for three critical transformations.

Logical Workflow for Synthesis

The diagram below illustrates the central role of this compound as a starting point for divergent synthesis pathways.

G Figure 1. Synthetic Pathways from this compound A This compound (Starting Material) B Suzuki-Miyaura Coupling (C-C Bond Formation) A->B C Buchwald-Hartwig Amination (C-N Bond Formation) A->C D Nucleophilic Aromatic Substitution (C-O, C-N, C-S Bonds) A->D E Aryl/Heteroaryl-Substituted 3-Methoxypyridines B->E F Amino-Substituted 3-Methoxypyridines C->F G Diverse Functionalized 3-Methoxypyridines D->G H Advanced Agrochemical Candidates (Fungicides, Herbicides) E->H F->H G->H

Caption: Divergent synthetic routes using this compound.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds, essential for creating the biaryl scaffolds found in many agrochemicals, such as the fungicide Boscalid.[10][11][12] While aryl chlorides are more challenging substrates than bromides or iodides, modern catalyst systems utilizing bulky, electron-rich phosphine ligands enable efficient coupling.[13][14][15]

Causality Behind Protocol Choices:

  • Catalyst System (Pd₂(dba)₃ / XPhos): Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a stable Pd(0) source. XPhos is a bulky, electron-rich biaryl phosphine ligand. This combination promotes the difficult oxidative addition of the electron-rich this compound to the palladium center, which is the rate-limiting step.[14]

  • Base (K₃PO₄): Potassium phosphate is a moderately strong base that is effective in Suzuki couplings and is generally compatible with a wide range of functional groups. It facilitates the crucial transmetalation step by forming a more nucleophilic boronate species.[15][16]

  • Solvent (Toluene/Water): A biphasic solvent system helps to dissolve both the organic-soluble aryl halide and the often water-soluble inorganic base and boronic acid salt, increasing reaction efficiency.[17]

  • Reagent Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 143.6 mg), the desired arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 3.0 mmol, 636.8 mg).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ (0.015 mmol, 13.7 mg) and XPhos (0.036 mmol, 17.2 mg).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add 5 mL of degassed toluene and 0.5 mL of degassed water via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Expected Outcome:

Coupling PartnerCatalyst SystemTemp (°C)Time (h)Typical Yield
4-Fluorophenylboronic acidPd₂(dba)₃ / XPhos1001685-95%
3-Thienylboronic acidPd₂(dba)₃ / XPhos1001880-90%
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are key components of numerous herbicides and fungicides. This palladium-catalyzed reaction allows for the coupling of aryl halides with a wide variety of amines under relatively mild conditions, offering a significant advantage over harsher classical methods like the Goldberg reaction.[18]

Causality Behind Protocol Choices:

  • Catalyst System (Pd(OAc)₂ / BINAP): Palladium(II) acetate is a common, air-stable precatalyst that is reduced in situ to the active Pd(0) species. BINAP is a bidentate phosphine ligand whose wide bite angle is believed to prevent catalyst deactivation and promote the reductive elimination step that forms the C-N bond.[18]

  • Base (NaOt-Bu): Sodium tert-butoxide is a strong, non-nucleophilic base. Its role is to deprotonate the amine (or the amine-palladium complex), making the nitrogen a more potent nucleophile for displacement of the halide on the palladium center.[19]

  • Solvent (Toluene): Anhydrous, non-polar aprotic solvents like toluene are standard for this reaction as they do not interfere with the strongly basic conditions.

G Figure 2. Buchwald-Hartwig Catalytic Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B Ar-X C Ar-Pd(II)(X)L₂ B->C D Amine Coordination & Deprotonation C->D HNR'R'', Base E Ar-Pd(II)(NR'R'')L₂ D->E F Reductive Elimination E->F F->A Regenerates Catalyst G Ar-NR'R'' (Product) F->G

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

  • Reagent Setup: To a flame-dried Schlenk tube, add sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 134.5 mg).

  • Catalyst Addition: In a glovebox, add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg) and BINAP (0.03 mmol, 18.7 mg).

  • Inert Atmosphere: Seal the tube, remove from the glovebox, and establish an argon atmosphere by evacuating and backfilling three times.

  • Reagent Addition: Add this compound (1.0 mmol, 143.6 mg), the desired amine (e.g., morpholine, 1.2 mmol, 104.5 mg), and 5 mL of anhydrous, degassed toluene via syringe.

  • Reaction: Heat the mixture in a preheated 90 °C oil bath with stirring for 8-16 hours.

  • Monitoring: Follow the reaction by TLC or GC-MS.

  • Work-up: After cooling, quench the reaction by carefully adding 10 mL of saturated aqueous ammonium chloride (NH₄Cl).

  • Extraction: Extract the mixture with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the product via flash column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a classical and cost-effective method for functionalizing electron-deficient aromatic rings.[20] The nitrogen atom in the pyridine ring withdraws electron density, making the C2 and C4 positions susceptible to nucleophilic attack. This reaction proceeds via a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[20][21]

Causality Behind Protocol Choices:

  • Nucleophile: Strong nucleophiles like sodium methoxide are required to attack the electron-deficient ring and initiate the substitution.[6]

  • Solvent: A polar aprotic solvent like DMF or DMSO is ideal. It effectively solvates the cation of the nucleophilic salt while leaving the nucleophile itself relatively "bare" and highly reactive. It can also tolerate the higher temperatures often required to overcome the activation energy associated with disrupting the ring's aromaticity.[22]

  • Temperature: Elevated temperatures are often necessary to provide sufficient energy for the formation of the high-energy Meisenheimer intermediate and to facilitate the final elimination of the chloride leaving group.[7]

  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve this compound (1.0 mmol, 143.6 mg) in 5 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Nucleophile Addition: Add sodium methoxide (NaOCH₃, 1.5 mmol, 81.0 mg) to the solution. Safety Note: Sodium methoxide is corrosive and moisture-sensitive.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 4-8 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC.

  • Work-up: Cool the mixture to room temperature and pour it into 50 mL of ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic extracts, wash with water (2 x 20 mL) to remove DMF, then with brine (20 mL). Dry over Na₂SO₄, filter, and evaporate the solvent to yield the crude product, which can be further purified by chromatography or recrystallization if necessary.[22]

Application in Agrochemical Design: A Picolinamide Fungicide Case Study

Many modern fungicides are picolinamides (pyridine-2-carboxamides). Some, like those derived from the natural product UK-2A, and others identified through screening, function by inhibiting the fungal lipid transfer protein Sec14p, which is essential for cell viability.[23][24][25] We can hypothetically design a novel picolinamide fungicide starting from this compound.

Mode of Action Insight: Picolinamide-based fungicides can act as inhibitors of Sec14p, a phosphatidylinositol transfer protein.[23] By binding within the lipid-binding pocket of Sec14p, they disrupt essential lipid signaling and membrane trafficking processes, leading to fungal cell death.[23][24] This represents a distinct mode of action from other common fungicides like SDHIs (e.g., Boscalid), making them valuable for resistance management.[10]

G Figure 3. Hypothetical Synthesis of a Picolinamide Fungicide A This compound B Step 1: Buchwald-Hartwig (Protocol 2) A->B Aniline, Pd(OAc)₂, BINAP, NaOt-Bu E 2-Anilino-3-methoxypyridine Intermediate B->E C Step 2: C-H Lithiation & Carboxylation F 2-Anilino-3-methoxypicolinic acid Intermediate C->F D Step 3: Amide Coupling E->C 1. n-BuLi, THF, -78°C 2. CO₂(g) G Final Picolinamide Fungicide Candidate F->G Target Amine, EDC, HOBt

Caption: A multi-step synthetic route to a potential fungicide.

This conceptual pathway demonstrates how the initial C-N bond formation on the this compound scaffold sets the stage for subsequent functionalizations to build a complex, biologically active molecule.

Conclusion

This compound is a high-value, versatile building block for the synthesis of novel agrochemicals. Its well-defined reactivity allows for the strategic and selective introduction of carbon, nitrogen, and oxygen-based substituents through robust and scalable chemical methodologies. The protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers aiming to leverage this synthon in the discovery and development of next-generation crop protection agents.

References

The Synthetic Chemist's Compass: Navigating Synthetic Routes with 2-Chloro-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Differentiated Pyridine Intermediate

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the pyridine scaffold remains a cornerstone of molecular design.[1] Its prevalence in a vast number of successful drugs underscores the importance of versatile, functionalized pyridine building blocks.[1] Among these, 2-Chloro-3-methoxypyridine (CAS 52605-96-6) has emerged as a particularly valuable intermediate. Its unique substitution pattern—a reactive chlorine atom at the 2-position susceptible to cross-coupling and nucleophilic substitution, and an electron-donating methoxy group at the 3-position influencing regioselectivity and reactivity—renders it a powerful tool for the construction of complex molecular architectures.[1]

This technical guide provides an in-depth exploration of the synthetic utility of this compound. Moving beyond a mere recitation of procedures, we will dissect the causality behind experimental choices, offering field-proven insights to empower researchers in drug discovery and development. The protocols described herein are designed to be self-validating systems, grounded in established chemical principles and supported by authoritative literature.

Core Reactivity Principles: An Electron-Rich Halopyridine

The synthetic versatility of this compound is fundamentally governed by the electronic interplay of the pyridine nitrogen, the chlorine leaving group, and the methoxy substituent. The electron-donating nature of the methoxy group increases the electron density of the pyridine ring, which can present challenges for certain reactions, such as nucleophilic aromatic substitution, while facilitating others, like oxidative addition in palladium-catalyzed cross-coupling reactions. Understanding these electronic effects is paramount for selecting the optimal reaction conditions to achieve desired synthetic transformations.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized C-C and C-N bond formation. For an electron-rich substrate like this compound, the choice of an appropriate palladium catalyst and ligand system is critical to overcome the inherent challenges of C-Cl bond activation.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a robust method for the formation of biaryl and heteroaryl-aryl structures. The key to a successful coupling with this compound lies in employing a sufficiently electron-rich and sterically hindered phosphine ligand to promote the oxidative addition of the relatively unreactive C-Cl bond to the palladium(0) center.

Causality of Experimental Choices:

  • Palladium Precursor: Pd₂(dba)₃ or Pd(OAc)₂ are common choices. Pd₂(dba)₃ is a source of Pd(0), while Pd(OAc)₂ is reduced in situ to the active Pd(0) species.

  • Ligand: Bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often necessary to facilitate the oxidative addition of the aryl chloride. The steric bulk also promotes the reductive elimination step.

  • Base: A moderately strong base like K₃PO₄ or Cs₂CO₃ is typically used to activate the boronic acid without promoting unwanted side reactions.

  • Solvent: Anhydrous, degassed aprotic polar solvents like 1,4-dioxane or toluene are standard to ensure the stability of the catalytic species.

Workflow for Suzuki-Miyaura Coupling:

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine: - this compound - Arylboronic Acid - Base (e.g., K3PO4) - Pd Catalyst (e.g., Pd2(dba)3) - Ligand (e.g., SPhos) solvent Add Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane) reagents->solvent inert Establish Inert Atmosphere (N2 or Ar) solvent->inert heat Heat to 80-110 °C inert->heat monitor Monitor by TLC or LC-MS heat->monitor quench Cool and Quench (e.g., with water) monitor->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract purify Purify by Column Chromatography extract->purify Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Cl AmineCoord Amine Coordination OxAdd->AmineCoord R2NH PdAmido Palladium Amido Complex AmineCoord->PdAmido - Base-H+X- RedElim Reductive Elimination Product PdAmido->RedElim Reductive Elimination RedElim->Pd0 Ar-NR2 SNAr_Mechanism Start This compound + Nucleophile (Nu-) Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Addition Product Substituted Pyridine + Cl- Intermediate->Product Elimination

References

Application Notes and Protocols for the Synthesis of Novel Pyridine Derivatives from 2-Chloro-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyridine Scaffold and the Strategic Importance of 2-Chloro-3-methoxypyridine

The pyridine ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in drug design. The strategic functionalization of the pyridine core allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, solubility, and metabolic stability.

This compound has emerged as a particularly valuable and versatile building block for the synthesis of novel pyridine derivatives. Its chemical structure, featuring a reactive chlorine atom at the 2-position and an electron-donating methoxy group at the 3-position, provides a powerful handle for a variety of synthetic transformations. This guide provides detailed application notes and protocols for the synthesis of novel pyridine derivatives from this key intermediate, with a focus on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Understanding the Reactivity of this compound

The reactivity of this compound is governed by the interplay of the electronegative nitrogen atom, the chlorine leaving group, and the electron-donating methoxy group. The nitrogen atom makes the C2 and C4 positions electron-deficient and thus susceptible to nucleophilic attack.[2] The chlorine at the C2 position serves as a good leaving group in both nucleophilic aromatic substitution (SNAr) and as an electrophilic partner in cross-coupling reactions. The methoxy group at the C3 position, being electron-donating, can influence the rate and regioselectivity of these reactions.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions provide a direct and efficient route to introduce a wide range of substituents at the 2-position.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron species with an organic halide.[3] While aryl chlorides are generally less reactive than bromides or iodides, the use of specialized ligands can facilitate the coupling of this compound with various boronic acids.[4][5]

Causality Behind Experimental Choices:

  • Catalyst System: The choice of a palladium precursor and a bulky, electron-rich phosphine ligand is critical for the activation of the C-Cl bond.[6][7] Ligands like XPhos, SPhos, or RuPhos are often effective in promoting the oxidative addition of the aryl chloride to the palladium(0) center, which is typically the rate-limiting step.[2]

  • Base: A moderately strong base, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), is required to activate the boronic acid for transmetalation.

  • Solvent: A polar aprotic solvent like 1,4-dioxane or toluene, often with the addition of water, is used to dissolve the reagents and facilitate the reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Reagent/ParameterValue
Starting Material This compound
Coupling Partner Phenylboronic Acid
Palladium Precursor Pd₂(dba)₃ (1.5 mol%)
Ligand XPhos (3 mol%)
Base K₃PO₄ (2.0 equiv)
Solvent 1,4-Dioxane/H₂O (4:1)
Temperature 100 °C
Time 12-24 h
Expected Yield 70-90%

Step-by-Step Methodology:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.03 mmol, 3 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-methoxy-3-phenylpyridine.

Suzuki_Miyaura_Workflow reagents Combine Reactants: - this compound - Phenylboronic Acid - Pd₂(dba)₃/XPhos - K₃PO₄ setup Reaction Setup: - Inert Atmosphere (Ar) - Add Degassed Solvents - Seal Vessel reagents->setup 1. reaction Reaction Conditions: - Heat to 100 °C - Stir for 12-24h setup->reaction 2. workup Workup: - Cool to RT - Extraction with EtOAc - Wash and Dry reaction->workup 3. purification Purification: - Column Chromatography workup->purification 4. product Final Product: 2-Methoxy-3-phenylpyridine purification->product 5.

Suzuki-Miyaura Coupling Workflow
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide.[8][9] This reaction is particularly useful for synthesizing anilines and other arylamines, which are common motifs in pharmaceuticals.

Causality Behind Experimental Choices:

  • Catalyst System: Similar to the Suzuki-Miyaura coupling, a palladium catalyst with a bulky, electron-rich phosphine ligand is essential for the challenging oxidative addition of the C-Cl bond.[2] Ligands such as RuPhos and BrettPhos have shown great success in the amination of chloropyridines.[2]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is typically required to deprotonate the amine and facilitate the catalytic cycle.[9]

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or 1,4-dioxane are commonly used.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Reagent/ParameterValue
Starting Material This compound
Coupling Partner Morpholine
Palladium Precatalyst RuPhos Pd G3 (2 mol%)
Base NaOt-Bu (1.5 equiv)
Solvent Toluene
Temperature 100 °C
Time 4-12 h
Expected Yield 75-95%

Step-by-Step Methodology:

  • In a glovebox, add this compound (1.0 mmol, 1.0 equiv), RuPhos Pd G3 (0.02 mmol, 2 mol%), and NaOt-Bu (1.5 mmol, 1.5 equiv) to a reaction vial.

  • Add anhydrous, degassed toluene (5 mL).

  • Add morpholine (1.2 mmol, 1.2 equiv) via syringe.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C with stirring for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-(3-methoxypyridin-2-yl)morpholine.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to valuable alkynyl-substituted pyridines.[10][11]

Causality Behind Experimental Choices:

  • Catalyst System: This reaction typically employs a dual catalytic system of a palladium complex and a copper(I) salt (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.[12]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used to deprotonate the terminal alkyne.

  • Solvent: A polar aprotic solvent like THF or DMF is commonly used.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Reagent/ParameterValue
Starting Material This compound
Coupling Partner Phenylacetylene
Palladium Catalyst Pd(PPh₃)₂Cl₂ (2 mol%)
Copper Co-catalyst CuI (4 mol%)
Base Et₃N
Solvent THF
Temperature 60 °C
Time 6-18 h
Expected Yield 65-85%

Step-by-Step Methodology:

  • To a Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous, degassed THF (5 mL) and Et₃N (2 mL).

  • Add phenylacetylene (1.1 mmol, 1.1 equiv) via syringe.

  • Heat the reaction mixture to 60 °C with stirring for 6-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-methoxy-3-(phenylethynyl)pyridine.

Part 2: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution provides a direct method for introducing a variety of heteroatom nucleophiles at the 2-position of the pyridine ring.[13][14][15] The electron-withdrawing nature of the pyridine nitrogen activates the C2 position for nucleophilic attack.[16]

Mechanism of SNAr on 2-Chloropyridine:

The reaction proceeds via a two-step addition-elimination mechanism.[15] First, the nucleophile attacks the carbon bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[13] In the second step, the chloride leaving group is expelled, and the aromaticity of the pyridine ring is restored.

SNAr_Mechanism start This compound + Nu⁻ intermediate Meisenheimer Complex (Resonance Stabilized) start->intermediate Addition of Nucleophile product 2-Nu-3-methoxypyridine + Cl⁻ intermediate->product Elimination of Cl⁻

SNAr Mechanism on 2-Chloropyridine
Synthesis of 2-Alkoxy and 2-Aryloxypyridines (O-Nucleophiles)

Experimental Protocol: Reaction with Sodium Methoxide

Reagent/ParameterValue
Starting Material This compound
Nucleophile Sodium Methoxide (NaOMe)
Solvent Methanol (MeOH)
Temperature Reflux
Time 4-8 h
Expected Yield 80-95%

Step-by-Step Methodology:

  • Dissolve this compound (1.0 mmol, 1.0 equiv) in methanol (10 mL).

  • Add a solution of sodium methoxide in methanol (1.5 mmol, 1.5 equiv).

  • Heat the reaction mixture to reflux for 4-8 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Neutralize the reaction with a few drops of acetic acid.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography or distillation to afford 2,3-dimethoxypyridine.

Synthesis of 2-Aminopyridines (N-Nucleophiles)

Experimental Protocol: Reaction with Pyrrolidine

Reagent/ParameterValue
Starting Material This compound
Nucleophile Pyrrolidine
Base K₂CO₃ (optional)
Solvent N,N-Dimethylformamide (DMF) or neat
Temperature 80-120 °C
Time 12-24 h
Expected Yield 70-90%

Step-by-Step Methodology:

  • Combine this compound (1.0 mmol, 1.0 equiv) and pyrrolidine (2.0 mmol, 2.0 equiv) in a sealed tube. The reaction can be run neat or in a solvent like DMF.

  • If desired, add a base such as K₂CO₃ (1.5 equiv) to scavenge the HCl formed.

  • Heat the reaction mixture to 80-120 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-methoxy-2-(pyrrolidin-1-yl)pyridine.

Synthesis of 2-Thioetherpyridines (S-Nucleophiles)

Experimental Protocol: Reaction with Sodium Thiophenoxide

Reagent/ParameterValue
Starting Material This compound
Nucleophile Sodium Thiophenoxide (NaSPh)
Solvent N,N-Dimethylformamide (DMF)
Temperature 80 °C
Time 2-6 h
Expected Yield 85-98%

Step-by-Step Methodology:

  • To a solution of thiophenol (1.1 mmol, 1.1 equiv) in DMF (5 mL), add sodium hydride (60% dispersion in mineral oil, 1.2 mmol, 1.2 equiv) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 mmol, 1.0 equiv) in DMF (2 mL).

  • Heat the reaction mixture to 80 °C for 2-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding water.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-methoxy-2-(phenylthio)pyridine.

Conclusion

This compound is a highly valuable and adaptable starting material for the synthesis of a diverse range of novel pyridine derivatives. The protocols outlined in this guide for palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions provide robust and reliable methods for the functionalization of this key intermediate. By understanding the underlying principles of these reactions and carefully selecting the appropriate conditions, researchers can efficiently access new chemical entities with potential applications in drug discovery and materials science.

References

Application Notes and Protocols for the Synthesis of Azo Dyes Utilizing 2-Chloro-3-methoxypyridine as a Latent Diazo Component

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the application of 2-Chloro-3-methoxypyridine in the synthesis of azo dyes. While not a direct precursor for diazotization, this guide outlines a robust, two-step synthetic strategy. This involves the initial conversion of this compound to the reactive intermediate, 2-amino-3-methoxypyridine, followed by a classical diazotization and azo coupling reaction. This application note furnishes detailed, step-by-step protocols, discusses the underlying chemical principles, and provides expert insights into the experimental design and potential challenges. The aim is to equip researchers with the necessary knowledge to explore the synthesis of novel pyridyl azo dyes.

Introduction: The Strategic Role of Substituted Pyridines in Azo Dye Chemistry

Azo dyes represent the most extensive and versatile class of synthetic colorants, defined by the presence of the chromophoric azo group (–N=N–) that bridges two aromatic systems. The color and properties of these dyes are intricately linked to the electronic nature of the aromatic rings and their substituents. Heterocyclic amines, particularly those derived from pyridine, are of significant interest as diazo components in the synthesis of advanced azo dyes. They can impart unique properties to the final dye molecule, including altered light absorption characteristics, improved lightfastness, and enhanced affinity for specific substrates.

This compound is a readily available substituted pyridine derivative. Although the chloro group at the 2-position is not directly diazotizable, it can be chemically transformed into an amino group, thereby unmasking a reactive site for azo dye synthesis. The presence of the methoxy group at the 3-position is anticipated to influence the electronic properties of the resulting diazonium salt and, consequently, the final color of the azo dye. This guide details a proposed, scientifically grounded pathway for the utilization of this compound in the generation of a novel azo dye.

Proposed Synthetic Pathway

The synthesis of a pyridyl azo dye from this compound is envisioned as a two-stage process. The initial step involves the amination of this compound to produce 2-amino-3-methoxypyridine. This is followed by the diazotization of the amino-intermediate and subsequent coupling with an electron-rich aromatic compound, such as 2-naphthol, to yield the final azo dye.

Synthetic_Pathway This compound This compound 2-amino-3-methoxypyridine 2-amino-3-methoxypyridine This compound->2-amino-3-methoxypyridine Amination Pyridyl_Diazonium_Salt Pyridyl_Diazonium_Salt 2-amino-3-methoxypyridine->Pyridyl_Diazonium_Salt Diazotization Final_Azo_Dye Final_Azo_Dye Pyridyl_Diazonium_Salt->Final_Azo_Dye Azo Coupling 2-Naphthol 2-Naphthol 2-Naphthol->Final_Azo_Dye

Figure 1: Proposed synthetic workflow for the conversion of this compound to a pyridyl azo dye.

Experimental Protocols

Protocol 1: Synthesis of 2-amino-3-methoxypyridine via Amination

The conversion of 2-chloropyridines to 2-aminopyridines can be achieved through various methods, including nucleophilic aromatic substitution with ammonia or its equivalents. Given the potential for side reactions at elevated temperatures, a catalyzed or pressure-mediated approach is often preferred to achieve higher yields and purity.[1]

Materials:

  • This compound

  • Aqueous ammonia (28-30%)

  • Copper(I) oxide (Cu₂O)

  • 1,4-Dioxane

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (CH₂Cl₂)

  • High-pressure reaction vessel (autoclave)

Procedure:

  • Reaction Setup: In a high-pressure reaction vessel, combine this compound (1.44 g, 10 mmol), copper(I) oxide (0.14 g, 1 mmol), and 1,4-dioxane (20 mL).

  • Addition of Ammonia: To this mixture, add aqueous ammonia (20 mL, ~300 mmol).

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to 120-140 °C with vigorous stirring for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling the reaction to room temperature, carefully vent the vessel. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate. Filter the solution and concentrate under reduced pressure to obtain the crude product.

  • Characterization: Purify the crude 2-amino-3-methoxypyridine by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient). Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of a Pyridyl Azo Dye

This protocol describes the diazotization of 2-amino-3-methoxypyridine and its subsequent coupling with 2-naphthol. The procedure is based on well-established methods for the synthesis of azo dyes.[2]

Materials:

  • 2-amino-3-methoxypyridine (from Protocol 1)

  • Concentrated hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • 2-Naphthol

  • Sodium hydroxide (NaOH)

  • Sodium chloride (NaCl)

  • Distilled water

  • Ice

Procedure:

Part A: Diazotization of 2-amino-3-methoxypyridine

  • Preparation of Amine Salt: In a 100 mL beaker, suspend 2-amino-3-methoxypyridine (1.24 g, 10 mmol) in a mixture of concentrated hydrochloric acid (3 mL) and water (10 mL). Stir the mixture to form a solution of the hydrochloride salt.

  • Cooling: Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.

  • Nitrite Addition: In a separate beaker, dissolve sodium nitrite (0.7 g, 10.1 mmol) in 5 mL of cold water. Add this sodium nitrite solution dropwise to the cold amine salt solution over 15 minutes, ensuring the temperature remains below 5 °C.

  • Completion of Diazotization: Stir the reaction mixture for an additional 20 minutes in the ice bath to ensure the complete formation of the diazonium salt. The presence of excess nitrous acid can be tested with starch-iodide paper.

Part B: Azo Coupling with 2-Naphthol

  • Preparation of Coupling Component Solution: In a 250 mL beaker, dissolve 2-naphthol (1.44 g, 10 mmol) in 20 mL of a 10% aqueous sodium hydroxide solution. Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

  • Coupling Reaction: Slowly add the cold diazonium salt solution from Part A to the cold 2-naphthol solution with continuous and efficient stirring. A colored precipitate of the azo dye should form immediately. Maintain the temperature below 5 °C throughout the addition.

  • Completion of Coupling: After the addition is complete, continue to stir the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.

Part C: Isolation and Purification

  • Filtration: Isolate the precipitated dye by vacuum filtration.

  • Washing: Wash the filter cake with a generous amount of cold water until the filtrate is neutral to pH.

  • Recrystallization: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the purified azo dye.

  • Drying: Dry the final product in a vacuum oven at 60-70 °C.

Azo_Dye_Synthesis_Workflow cluster_diazotization Part A: Diazotization cluster_coupling Part B: Azo Coupling cluster_purification Part C: Isolation & Purification Amine_Salt Prepare Amine Salt Solution (2-amino-3-methoxypyridine in HCl) Cooling_A Cool to 0-5 °C Amine_Salt->Cooling_A Nitrite_Addition Dropwise Addition of NaNO₂ Solution Cooling_A->Nitrite_Addition Diazonium_Salt Formation of Pyridyl Diazonium Salt Nitrite_Addition->Diazonium_Salt Coupling_Reaction Slow Addition of Diazonium Salt Diazonium_Salt->Coupling_Reaction Coupling_Solution Prepare Coupling Component Solution (2-Naphthol in NaOH) Cooling_B Cool to 0-5 °C Coupling_Solution->Cooling_B Cooling_B->Coupling_Reaction Azo_Dye_Precipitate Precipitation of Azo Dye Coupling_Reaction->Azo_Dye_Precipitate Filtration Vacuum Filtration Azo_Dye_Precipitate->Filtration Washing Wash with Cold Water Filtration->Washing Recrystallization Recrystallize from Ethanol/Water Washing->Recrystallization Drying Dry under Vacuum Recrystallization->Drying End Purified Azo Dye Drying->End Start Start Start->Amine_Salt

Figure 2: Detailed experimental workflow for the synthesis of a pyridyl azo dye.

Expected Results and Characterization

The final product is expected to be a colored solid. The exact color will depend on the extent of conjugation and the electronic effects of the substituents on the pyridyl and naphthyl rings. The methoxy group, being an electron-donating group, may cause a bathochromic (red) shift in the absorption maximum compared to an unsubstituted pyridyl azo dye.

Table 1: Representative Spectroscopic Data for a Hypothetical Pyridyl Azo Dye

Parameter Expected Value/Range Technique
λmax 450 - 550 nmUV-Vis Spectroscopy
Molar Absorptivity (ε) 20,000 - 40,000 M⁻¹cm⁻¹UV-Vis Spectroscopy
¹H NMR Aromatic protons: 6.5-8.5 ppmNMR Spectroscopy
Methoxy protons: ~3.9 ppm
FT-IR N=N stretch: 1400-1450 cm⁻¹IR Spectroscopy
C-O stretch (methoxy): 1200-1250 cm⁻¹
Mass Spectrum [M+H]⁺ corresponding to the molecular formulaMass Spectrometry

Discussion and Expert Insights

  • Amination Step: The amination of 2-chloropyridines can be challenging. The use of a copper catalyst is often necessary to facilitate the reaction.[3] High pressure and temperature are typically required. Careful optimization of these parameters is crucial for achieving a good yield and minimizing the formation of byproducts. Alternative amination methods, such as those employing palladium catalysis, could also be explored.[3]

  • Diazotization and Coupling: The diazotization of aminopyridines can be more complex than that of anilines due to the basicity of the pyridine nitrogen. It is essential to maintain a sufficiently acidic medium to ensure the formation of the diazonium salt. The stability of the pyridyl diazonium salt may be lower than that of its benzenoid counterparts; therefore, it is critical to perform the reaction at low temperatures and use the diazonium salt solution immediately after its preparation. The pH of the coupling reaction is a critical parameter that must be carefully controlled to optimize the yield and purity of the azo dye.

Conclusion

This application note provides a detailed and scientifically plausible framework for the synthesis of novel azo dyes from this compound. By following the proposed two-step synthetic strategy, researchers can access a new class of pyridyl azo dyes. The provided protocols, while based on established chemical principles, may require optimization for the specific substrates involved. This guide serves as a valuable starting point for the exploration and development of new colorants with potentially unique and desirable properties.

References

Application Notes & Protocols: The Strategic Utility of 2-Chloro-3-methoxypyridine in the Synthesis of Complex Lycopodium Alkaloids

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Challenge of Lycopodium Alkaloids

The Lycopodium alkaloids represent a vast and structurally diverse family of over 200 natural products isolated from clubmosses.[1][2] These molecules are characterized by intricate, polycyclic frameworks that have captivated and challenged synthetic chemists for decades.[1][2][3] Beyond their architectural complexity, many Lycopodium alkaloids exhibit significant biological activities. A prominent example is huperzine A, a potent acetylcholinesterase (AChE) inhibitor investigated as a potential therapeutic for Alzheimer's disease.[1][2][4][5] The low natural abundance of these compounds necessitates robust and efficient synthetic routes to enable further biological evaluation and drug development.[4]

This guide focuses on the strategic application of a key building block, 2-chloro-3-methoxypyridine , in the total synthesis of these complex targets. We will explore how the unique electronic and steric properties of this reagent are leveraged to overcome significant synthetic hurdles, with a particular focus on its role as a "masked pyridone" and a versatile handle for carbon-carbon bond formation.

Core Strategy: The Methoxypyridine as a Masked Pyridone

A common structural motif in lycodine-type alkaloids is the α-pyridone ring. While essential for the final structure, the pyridone's inherent properties—basicity and nucleophilicity—can complicate synthetic sequences, leading to unwanted side reactions and purification challenges. A powerful strategy to circumvent these issues is to mask the pyridone functionality until a late stage of the synthesis.

The 3-methoxypyridine moiety has proven to be a uniquely effective masked pyridone for several key reasons[1][2][6]:

  • Mitigation of Basicity: The electron-withdrawing inductive effect of the methoxy group significantly reduces the basicity of the pyridine nitrogen.[1][2] This is a critical advantage, as it often obviates the need for challenging reversed-phase chromatography, a common requirement for purifying highly basic alkaloid intermediates.[2]

  • Late-Stage Deprotection: The methoxy group is stable throughout many synthetic transformations but can be selectively cleaved under specific conditions (e.g., using strong Lewis acids like boron tribromide) to reveal the desired pyridone ring in the final stages of the synthesis.[1][2]

  • Versatile Synthetic Handle: The chlorine atom at the 2-position provides a reactive site for introducing further complexity through transition metal-catalyzed cross-coupling reactions, enabling the construction of diverse alkaloid analogs.[7]

This "masked pyridone" approach allows for cleaner reactions, simplified purification, and greater strategic flexibility in the overall synthetic plan.

Application in Total Synthesis: The Case of (±)-Lycoposerramine R

Retrosynthetic Analysis

The retrosynthetic logic highlights the central role of a tricyclic enone intermediate, which itself is derived from the coupling of two simpler fragments, one of which is a functionalized 3-methoxypyridine.

G cluster_0 Retrosynthesis of (±)-Lycoposerramine R alkaloid Lycoposerramine R (Pyridone) intermediate1 Late-Stage Intermediate (Methoxypyridine) alkaloid->intermediate1 Demethylation intermediate2 Tricyclic Enone (9) intermediate1->intermediate2 Eschenmoser Claisen, Functional Group Manipulations fragments Vinylogous Ester (7) + Picolinyl Bromide (8) intermediate2->fragments Intramolecular Heck, Coupling

Caption: Retrosynthetic analysis of (±)-Lycoposerramine R.

Key Synthetic Protocol: Construction of the Tricyclic Core

The following protocol outlines the key steps in the synthesis of the tricyclic enone intermediate 9 , adapted from the reported synthesis.[1] This sequence demonstrates the initial coupling and cyclization strategy.

Protocol 1: Synthesis of Tricyclic Enone 9

  • Enolate Formation and Coupling:

    • To a solution of diisopropylamine (1.2 equiv) in dry THF at -78 °C under an argon atmosphere, add n-butyllithium (1.1 equiv) dropwise. Stir for 30 minutes at -78 °C.

    • Add a solution of vinylogous ester 7 (1.0 equiv) in THF dropwise. Stir for 1 hour at -78 °C.

    • Add a solution of picolinyl bromide 8 (derived from this compound) (1.05 equiv) in THF. Allow the reaction to warm slowly to room temperature and stir for 12 hours.

    • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Reduction and Acidic Workup:

    • Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo.

    • Dissolve the crude residue in methanol and cool to 0 °C. Add sodium borohydride (NaBH₄) (1.5 equiv) portion-wise. Stir for 1 hour.

    • Carefully add 1 M HCl to quench the reaction and stir for 30 minutes.

    • Neutralize with saturated aqueous NaHCO₃ and extract with dichloromethane.

    • Purify by flash column chromatography to yield the coupled product 6 .[1]

  • Intramolecular Heck Reaction:

    • To a solution of aryl bromide 6 (1.0 equiv) in a mixture of acetonitrile and triethylamine (4:1) under argon, add palladium(II) acetate (Pd(OAc)₂) (0.1 equiv) and triphenylphosphine (PPh₃) (0.2 equiv).

    • Heat the mixture to reflux (approx. 85 °C) for 4 hours, monitoring by TLC.

    • Cool to room temperature, filter through a pad of Celite, and concentrate in vacuo.

    • Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the tricyclic enone 9 .

StepKey ReagentsTransformationReported Yield
1-2n-BuLi, 7 , 8 ; then NaBH₄, HClCoupling & Reduction63% (over 2 steps)
3Pd(OAc)₂, PPh₃, Et₃NIntramolecular Heck Cyclization79%
Table 1: Summary of key steps in the synthesis of Tricyclic Enone 9 .[1]

The Chloro Group: A Handle for Diversification

While the Sarpong synthesis of lycoposerramine R does not hinge on the reactivity of the 2-chloro substituent, this functional group is a cornerstone of modern organic synthesis, providing a reliable site for C-C bond formation via cross-coupling reactions.[9][10][11] This allows for the synthesis of analogs and other members of the Lycopodium family that feature substitution at the C2 position of the pyridine ring.[12][13]

Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are routinely used to couple 2-chloropyridines with boronic acids or esters.

General Workflow for C2-Functionalization

The general logic involves using the this compound core, performing a cross-coupling reaction to install a desired substituent, and then elaborating the rest of the alkaloid scaffold.

G cluster_1 General C2-Functionalization Workflow start This compound Derivative coupling Suzuki or Stille Cross-Coupling start->coupling R-B(OH)2 or R-SnBu3 Pd Catalyst, Base product C2-Substituted 3-Methoxypyridine coupling->product elaboration Further Synthetic Steps (Cyclizations, etc.) product->elaboration alkaloid Target Lycopodium Alkaloid Analog elaboration->alkaloid

Caption: Workflow for C2-functionalization via cross-coupling.

General Protocol for Suzuki-Miyaura Cross-Coupling

This representative protocol illustrates how a 2-chloropyridine fragment can be functionalized.

Protocol 2: C2-Arylation of a 2-Chloropyridine Intermediate

  • Reaction Setup:

    • In an oven-dried Schlenk flask under an argon atmosphere, combine the 2-chloropyridine substrate (1.0 equiv), the desired arylboronic acid (1.5 equiv), and a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (3.0 equiv).

    • Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv).

  • Reaction Execution:

    • Add a degassed solvent system, typically a mixture of dioxane and water (e.g., 4:1).

    • Heat the reaction mixture to 80-100 °C and stir for 6-24 hours, monitoring progress by TLC or LC-MS.

  • Workup and Purification:

    • Cool the reaction to room temperature and dilute with water and ethyl acetate.

    • Separate the layers and extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography to yield the C2-arylated pyridine.

Conclusion and Future Perspectives

This compound is more than just a simple building block; it is a strategic tool that enables chemists to navigate the complex synthetic landscape of Lycopodium alkaloids. Its function as a masked pyridone simplifies purification and protects a sensitive functionality, while its chloro substituent offers a port for diversification and analog synthesis.[1][2][7] As synthetic methodologies continue to advance, the clever application of such bifunctional reagents will remain critical in the efficient construction of medicinally relevant natural products and in the development of novel therapeutics inspired by their intricate structures.[14]

References

Introduction: The Strategic Importance of 2-Chloro-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Regioselective Functionalization of 2-Chloro-3-methoxypyridine for Advanced Synthesis

This compound (CAS No: 52605-96-6) is a highly versatile heterocyclic building block pivotal in the fields of medicinal chemistry and materials science.[1] Its strategic value stems from the distinct electronic and steric properties conferred by its substitution pattern. The pyridine nitrogen atom, the electron-withdrawing chloro group at the C2 position, and the electron-donating methoxy group at the C3 position create a unique electronic landscape. This arrangement allows for a variety of highly regioselective transformations, enabling chemists to precisely install functional groups at specific positions on the pyridine core.

This guide provides a detailed exploration of the principal regioselective reactions of this compound, offering both mechanistic insights and field-proven laboratory protocols. The reactions covered include nucleophilic aromatic substitution (SNAr) at the C2 position, palladium-catalyzed cross-coupling reactions also at C2, and directed ortho-metalation (DoM) at the C4 position. Understanding how to control the regioselectivity of these transformations is essential for leveraging this scaffold in the synthesis of complex molecular architectures, including active pharmaceutical ingredients (APIs) and functional materials.[1]

Nucleophilic Aromatic Substitution (SNAr) at the C2 Position

The C2 position of this compound is highly activated towards nucleophilic attack. This enhanced reactivity is a consequence of the electron-withdrawing nature of both the adjacent pyridine nitrogen and the chlorine atom, which stabilize the negatively charged intermediate.

Mechanistic Principles

Nucleophilic aromatic substitution on this substrate proceeds via a two-step addition-elimination mechanism.[2] A nucleophile attacks the electrophilic C2 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative pyridine nitrogen atom, which provides significant stabilization. In the subsequent elimination step, the chloride ion is expelled as the leaving group, and the aromaticity of the pyridine ring is restored.

The reaction of 2-fluoropyridine is often significantly faster than that of 2-chloropyridine, a trend that holds true for SNAr reactions on electron-deficient arenes.[3] However, 2-chloropyridines are more commercially available and are sufficiently reactive for most applications.

Suzuki_Cycle Figure 2: Suzuki-Miyaura Catalytic Cycle pd0 L-Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex L-Pd(II)(Ar)(X) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R'-B(OR)₂ + Base pd2_r_complex L-Pd(II)(Ar)(R') transmetalation->pd2_r_complex reductive_elimination Reductive Elimination pd2_r_complex->reductive_elimination reductive_elimination->pd0 Ar-R' Buchwald_Hartwig_Cycle Figure 3: Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex L-Pd(II)(Ar)(X) oxidative_addition->pd2_complex amide_formation Amide Formation pd2_complex->amide_formation HNR'R'' + Base pd2_amido_complex L-Pd(II)(Ar)(NR'R'') amide_formation->pd2_amido_complex reductive_elimination Reductive Elimination pd2_amido_complex->reductive_elimination reductive_elimination->pd0 Ar-NR'R'' Sonogashira_Cycle Figure 4: Sonogashira Catalytic Cycle pd0 L₂Pd(0) pd_oxidative_addition Oxidative Addition pd0->pd_oxidative_addition Ar-X pd2_complex L₂Pd(II)(Ar)(X) pd_oxidative_addition->pd2_complex pd_transmetalation Transmetalation pd2_complex->pd_transmetalation pd2_alkynyl_complex L₂Pd(II)(Ar)(C≡CR') pd_transmetalation->pd2_alkynyl_complex cu_catalyst CuX pd_transmetalation->cu_catalyst regenerates CuX pd_reductive_elimination Reductive Elimination pd2_alkynyl_complex->pd_reductive_elimination pd_reductive_elimination->pd0 Ar-C≡CR' cu_acetylide Cu-C≡CR' cu_catalyst->cu_acetylide R'C≡CH + Base cu_acetylide->pd_transmetalation DoM_Workflow Figure 5: Directed ortho-Metalation Workflow start This compound lithiation Lithiation start->lithiation LDA or LTMP THF, -78 °C intermediate C4-Lithiated Intermediate lithiation->intermediate quench Electrophilic Quench intermediate->quench E+ (e.g., I₂, DMF, TMSCl) product C4-Functionalized Product quench->product

References

Application Notes and Protocols for the Sonogashira Coupling of 2-Chloro-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Alkynylpyridines in Modern Chemistry

The Sonogashira cross-coupling reaction, a palladium and copper co-catalyzed process, stands as a cornerstone of modern organic synthesis for its efficiency in forming carbon-carbon bonds between sp²-hybridized aryl or vinyl halides and sp-hybridized terminal alkynes.[1][2][3] This powerful transformation has seen extensive application across various chemical disciplines, most notably in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][4][5] The resulting aryl alkynes are not only valuable final products but also versatile intermediates for further chemical transformations.

This guide focuses on a particularly relevant, yet challenging, substrate class: electron-rich chloro-heteroaromatics, exemplified by 2-chloro-3-methoxypyridine. The 2-alkynyl-3-methoxypyridine scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules and its utility in library synthesis for drug discovery programs.[4][6][7] However, the lower reactivity of aryl chlorides compared to their bromide and iodide counterparts presents a significant hurdle that necessitates carefully optimized reaction conditions.[8][9] The electron-donating nature of the methoxy group further deactivates the C-Cl bond towards oxidative addition, the rate-limiting step in the catalytic cycle.[10][11]

This document provides a comprehensive overview of the Sonogashira coupling of this compound, detailing the mechanistic underpinnings, a robust experimental protocol, and troubleshooting guidelines to empower researchers in achieving successful and reproducible outcomes.

Mechanistic Rationale: A Tale of Two Catalytic Cycles

The Sonogashira coupling reaction elegantly proceeds through two interconnected catalytic cycles: a primary palladium cycle and a crucial copper co-catalyst cycle.[6][12] Understanding these cycles is paramount for rational optimization and troubleshooting.

The Palladium Cycle: The Engine of C-C Bond Formation
  • Oxidative Addition : The cycle commences with the oxidative addition of the aryl halide (this compound) to a low-valent Pd(0) species, forming a Pd(II) complex.[1][9] This step is typically the rate-determining step, especially for less reactive aryl chlorides.[10]

  • Transmetalation : The Pd(II) complex then undergoes transmetalation with a copper acetylide intermediate, which is generated in the copper cycle. This step transfers the alkyne moiety to the palladium center.[1][12]

  • Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to furnish the desired 2-alkynyl-3-methoxypyridine product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[6][9]

The Copper Co-catalyst Cycle: Activating the Alkyne
  • π-Alkyne Complex Formation : The copper(I) salt, typically CuI, coordinates with the terminal alkyne.[13][14]

  • Deprotonation : An amine base deprotonates the terminal alkyne, facilitated by the copper coordination, to form a highly nucleophilic copper acetylide.[6][14] This activated species is then primed to participate in the transmetalation step of the palladium cycle.[1]

The synergy between these two cycles allows the reaction to proceed under relatively mild conditions.[1] However, the presence of copper can sometimes lead to the undesirable formation of alkyne homocoupling products (Glaser coupling), particularly in the presence of oxygen.[8][15]

Figure 1: The Catalytic Cycles of the Sonogashira Coupling

Key Reagents and Parameter Optimization

The success of the Sonogashira coupling with a challenging substrate like this compound hinges on the judicious selection of reagents and reaction conditions.

ParameterRecommendation for this compoundRationale & Considerations
Palladium Pre-catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄, or PEPPSI-type catalystsFor aryl chlorides, more electron-rich and sterically demanding phosphine ligands are often required to facilitate the oxidative addition.[16] PdCl₂(PPh₃)₂ is a common and effective starting point.[9]
Copper (I) Source Copper(I) iodide (CuI)CuI is the most common and effective co-catalyst for activating the terminal alkyne.[1][2]
Phosphine Ligand Triphenylphosphine (PPh₃), Xantphos, or bulky electron-rich phosphinesThe choice of ligand is critical for stabilizing the palladium catalyst and promoting the oxidative addition of the aryl chloride.[17][18][19]
Base Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH), or other amine basesThe base is required to deprotonate the terminal alkyne.[8] Amine bases often serve as both the base and a co-solvent.
Solvent Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), or TolueneThe solvent must be able to dissolve all reactants and should be thoroughly degassed to prevent Glaser coupling and catalyst decomposition.[8][20]
Temperature 60-100 °CDue to the lower reactivity of the aryl chloride, elevated temperatures are typically necessary to drive the reaction to completion.[20][21]

Detailed Experimental Protocol

This protocol provides a robust starting point for the Sonogashira coupling of this compound with a generic terminal alkyne.

Materials:

  • This compound (1.0 eq)

  • Terminal Alkyne (1.1-1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)

  • Copper(I) iodide (CuI) (1-5 mol%)

  • Triethylamine (Et₃N) (2-3 eq)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂ (e.g., 3 mol%), and CuI (e.g., 3 mol%).

  • Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF, to make a ~0.1 M solution), followed by triethylamine and the terminal alkyne.

  • Degassing: It is crucial to ensure anaerobic conditions. The reaction mixture should be subjected to several freeze-pump-thaw cycles or sparged with an inert gas for 15-20 minutes.[8]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the catalyst residues.[9]

  • Purification: Wash the filtrate with saturated aqueous ammonium chloride and brine.[9] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Figure 2: Experimental Workflow for Sonogashira Coupling

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion - Inactive catalyst- Insufficient temperature- Poor quality reagents- Use a fresh batch of palladium catalyst and CuI.[8]- Increase the reaction temperature in increments.[20]- Ensure all reagents are pure and the solvent is anhydrous.
Formation of Black Precipitate (Palladium Black) Catalyst decomposition- Ensure rigorous degassing to remove all oxygen.[8]- Consider a more robust ligand to stabilize the palladium center.
Significant Alkyne Homocoupling (Glaser Product) Presence of oxygen- Improve degassing techniques (e.g., freeze-pump-thaw).[8][15]- Consider copper-free Sonogashira conditions if homocoupling is persistent.[1][22]
Difficulty with Purification Co-elution of product with residual ligands or byproducts- Optimize the solvent system for column chromatography.- Consider a different workup procedure to remove impurities before chromatography.

Applications in Drug Discovery and Beyond

The 2-alkynyl-3-methoxypyridine core synthesized through this protocol is a valuable building block in pharmaceutical research.[5] For instance, it can be a precursor for the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other therapeutic agents. The alkyne functionality allows for further elaboration through "click" chemistry, cyclization reactions, or reductions, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[6] Beyond pharmaceuticals, these compounds can find applications in the development of organic light-emitting diodes (OLEDs) and other functional materials.[3]

Conclusion

The Sonogashira coupling of this compound, while presenting challenges due to the substrate's inherent reactivity, is a highly feasible and valuable transformation. By understanding the underlying mechanism and carefully selecting catalysts, ligands, and reaction conditions, researchers can successfully synthesize the desired 2-alkynyl-3-methoxypyridine products. The protocol and troubleshooting guide provided herein offer a solid foundation for achieving high yields and purity, paving the way for further innovation in drug discovery and materials science.

References

Application Notes and Protocols: The Strategic Role of 2-Chloro-3-methoxypyridine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Substituted Pyridine Scaffold

In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone, prevalent in a multitude of successful therapeutic agents.[1] Its unique electronic properties and ability to engage in hydrogen bonding have made it a privileged structure in drug design. Within this class, 2-Chloro-3-methoxypyridine stands out as a particularly valuable and versatile building block for the synthesis of complex, biologically active molecules.[1] This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic applications of this compound, providing detailed protocols for its key transformations and insights into its role in constructing novel therapeutic candidates.

The strategic placement of a chlorine atom at the 2-position and a methoxy group at the 3-position imparts a unique reactivity profile to the pyridine ring. The chlorine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents to build molecular complexity.[2][3] Concurrently, the electron-donating methoxy group can influence the molecule's conformation, metabolic stability, and binding interactions with biological targets.[1][3] This combination of features makes this compound an ideal starting material for generating libraries of compounds for hit-to-lead campaigns and subsequent lead optimization in drug discovery programs.[1][4]

Core Applications in Bioactive Molecule Synthesis

This compound is a key intermediate in the synthesis of a wide range of bioactive molecules, including those with potential anti-inflammatory, antimicrobial, and anticancer properties.[1][5] Its utility is particularly pronounced in the construction of kinase inhibitors, where the pyridine scaffold can effectively occupy the ATP-binding pocket and form crucial hydrogen bond interactions within the active site.[4][6]

The primary synthetic strategies leveraging this compound revolve around palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These powerful C-C and C-N bond-forming reactions have become indispensable tools in modern medicinal chemistry.[7][8][9]

Key Synthetic Transformations and Protocols

Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds, particularly for creating biaryl and heteroaryl structures.[8][10] While aryl chlorides are generally less reactive than their bromide or iodide counterparts, the use of specialized, bulky, and electron-rich phosphine ligands can facilitate the challenging oxidative addition step to the palladium(0) catalyst.[2][10]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is a generalized starting point based on established methods for similar chloropyridine systems and should be optimized for specific substrates.[2]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Degassed 1,4-dioxane

  • Degassed water

Procedure:

  • To an oven-dried reaction vial, add this compound, the desired arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.

  • Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water).

  • Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.[2]

Table 1: Troubleshooting Common Suzuki-Miyaura Coupling Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystUse a pre-catalyst or ensure catalyst and ligand are handled under inert conditions.
Insufficiently degassed solventsDegas solvents thoroughly by sparging with an inert gas or freeze-pump-thaw cycles.
Poor choice of baseScreen other bases such as Cs₂CO₃ or K₂CO₃.
Side Product Formation Homocoupling of boronic acidUse a slight excess of the boronic acid (1.1-1.2 equiv).
ProtodeboronationEnsure anhydrous conditions and use a suitable base.

Visualization of Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Combine Reactants: - this compound - Arylboronic Acid - Base (K3PO4) - Pd(OAc)2/SPhos inert 2. Inert Atmosphere: Evacuate & Backfill (x3) reagents->inert solvent 3. Add Solvents: Degassed Dioxane/Water inert->solvent heat 4. Heat & Stir: 100°C, 12-24h solvent->heat monitor 5. Monitor Progress: TLC or LC-MS heat->monitor quench 6. Cool & Quench: Add EtOAc & Water monitor->quench extract 7. Extraction quench->extract dry 8. Dry & Concentrate extract->dry purify 9. Purify: Column Chromatography dry->purify product Final Product: 3-Methoxy-2-arylpyridine purify->product

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for the synthesis of arylamines.[7][9] This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds under relatively mild conditions, tolerating a wide range of functional groups.[9][11] Similar to the Suzuki-Miyaura coupling of aryl chlorides, this transformation often requires the use of sterically hindered and electron-rich phosphine ligands to achieve high efficiency.[11]

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

This protocol provides a general starting point and may require optimization for specific amine coupling partners.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 1.5 mol%)

  • XPhos (3.0 mol%)

  • Sodium tert-butoxide (NaOtBu, 2.0 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • In a glovebox or under an inert atmosphere, combine Pd(dba)₂, XPhos, and sodium tert-butoxide in a reaction vial.

  • Add anhydrous, degassed toluene and stir for 5 minutes at room temperature.

  • Add this compound and the desired amine to the reaction mixture.

  • Seal the vial and heat the reaction mixture to 100-110 °C with stirring for 6-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-3-methoxypyridine derivative.

Table 2: Ligand and Base Considerations for Buchwald-Hartwig Amination

Ligand TypeCharacteristicsTypical Base
Monodentate Biarylphosphines (e.g., XPhos, SPhos) Bulky, electron-rich, highly active for aryl chlorides.Strong, non-nucleophilic bases like NaOtBu or LHMDS.
Bidentate Phosphines (e.g., BINAP, DPPF) Good for primary amines; can stabilize the catalytic complex.[9]Can be used with a broader range of bases, including carbonates like Cs₂CO₃.

Visualization of the Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle center pd0 Pd(0)L2 oa_complex [Ar-Pd(II)(Cl)L2] pd0->oa_complex Oxidative Addition amide_complex [Ar-Pd(II)(NR2)L2] oa_complex->amide_complex Amine Coordination & Deprotonation base_h [Base-H]+Cl- amide_complex->pd0 Reductive Elimination product Ar-NR2 arcl Ar-Cl amine HNR2 base Base

Caption: The catalytic cycle of Buchwald-Hartwig amination.

The Pharmacophore Concept and this compound

A pharmacophore is an abstract description of molecular features that are necessary for a drug's interaction with a biological target.[12][13] These features include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic regions.[12][13] The 3-methoxypyridine moiety, readily accessible from this compound, is an excellent pharmacophoric element.

  • Hydrogen Bond Acceptor: The pyridine nitrogen is a strong hydrogen bond acceptor, crucial for anchoring ligands in the active sites of many enzymes, such as kinases.

  • Aromatic Interactions: The pyridine ring can engage in π-π stacking or other aromatic interactions with amino acid residues like phenylalanine, tyrosine, or tryptophan.

  • Modulation of Properties: The methoxy group can influence solubility, lipophilicity, and metabolic stability, and may also participate in hydrogen bonding.

By using this compound as a starting scaffold, medicinal chemists can systematically explore the chemical space around this core, attaching various functionalities through the synthetic handles described, to optimize interactions with a target and improve the overall drug-like properties of the molecule.

Conclusion

This compound is a high-value, versatile building block in medicinal chemistry. Its unique substitution pattern provides a gateway to a diverse range of complex molecular architectures through robust and reliable synthetic transformations like the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The protocols and conceptual frameworks provided in this application note are intended to empower researchers to effectively utilize this key intermediate in their drug discovery and development endeavors, ultimately accelerating the journey towards novel therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-3-methoxypyridine Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing substitution reactions on 2-chloro-3-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for this specific substrate. We will explore the nuances of nucleophilic aromatic substitution (SNAr) and palladium-catalyzed amination, offering field-proven insights to overcome common experimental challenges.

Introduction: The unique challenges of this compound

This compound is a valuable building block in medicinal chemistry. However, its substitution chemistry presents a unique set of challenges. The pyridine nitrogen activates the 2-position for nucleophilic attack, but the adjacent methoxy group at the 3-position introduces a competing electronic effect. As an electron-donating group, the methoxy substituent can decrease the electrophilicity of the pyridine ring, making classical SNAr reactions more sluggish than with unsubstituted or electron-deficient pyridines. This guide will help you navigate these challenges and select the optimal reaction pathway for your desired transformation.

Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Category 1: Low or No Conversion in Nucleophilic Aromatic Substitution (SNAr)

Question 1: My SNAr reaction with an amine nucleophile is showing low to no conversion. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in an SNAr reaction with this compound is a common issue, primarily due to the deactivating effect of the 3-methoxy group. Here’s a systematic approach to troubleshooting:

  • Insufficient Thermal Energy: These reactions often require elevated temperatures to overcome the activation energy barrier.

    • Solution: Gradually increase the reaction temperature in increments of 10-20 °C. Reactions in high-boiling polar aprotic solvents like DMSO or NMP can be heated up to 150 °C or higher. The use of a sealed-tube reactor or microwave irradiation can also be effective in safely reaching higher temperatures and reducing reaction times.[1]

  • Inadequate Solvent Choice: The solvent plays a critical role in stabilizing the charged intermediate (Meisenheimer complex) formed during the reaction.

    • Solution: Employ polar aprotic solvents such as DMSO, DMF, or NMP. These solvents are effective at solvating the cation of the nucleophile salt without strongly solvating the nucleophile itself, thus maintaining its reactivity.[2]

  • Weak Nucleophile: The nucleophilicity of your amine may be insufficient to attack the moderately activated pyridine ring.

    • Solution: If using a primary or secondary amine, consider deprotonation with a non-nucleophilic base (e.g., NaH, KHMDS) to generate the more potent corresponding amide anion prior to addition to the reaction mixture.

  • Sub-optimal Base: The choice of base is crucial for reactions involving amine nucleophiles.

    • Solution: If using a neutral amine, a stoichiometric or excess amount of a non-nucleophilic organic base like DBU or DIPEA can be used to scavenge the HCl generated during the reaction. For less nucleophilic amines, a stronger base like potassium tert-butoxide can be employed, although this may increase the risk of side reactions.

Category 2: Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)

Question 2: I'm trying a Buchwald-Hartwig amination, but the reaction is not going to completion and I'm observing side products. What should I investigate?

Answer:

The Buchwald-Hartwig amination is an excellent alternative for challenging substrates like this compound.[3][4] However, success hinges on the careful selection of the catalyst system and reaction conditions.

  • Catalyst System Inactivity: The oxidative addition of the C-Cl bond to the palladium(0) center is often the rate-limiting step for chloropyridines.

    • Solution:

      • Ligand Choice: Standard phosphine ligands like PPh₃ are often ineffective. Utilize bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos, XPhos) or ferrocene-based ligands. These ligands promote the formation of the active monoligated Pd(0) species and facilitate oxidative addition.[5][6]

      • Palladium Pre-catalyst: Consider using a pre-formed palladium pre-catalyst (e.g., a G3 or G4 palladacycle) which can generate the active Pd(0) species more cleanly and efficiently than sources like Pd(OAc)₂.

      • Catalyst Loading: For this less reactive substrate, you may need to increase the catalyst loading from the typical 1-2 mol% to as high as 5 mol%.

  • Side Product Formation (Hydrodehalogenation): The replacement of the chlorine atom with a hydrogen atom is a common side reaction.

    • Solution:

      • Base Selection: This side reaction is often promoted by the presence of water and a strong base. Ensure your reaction is conducted under strictly anhydrous conditions. Use a strong, non-nucleophilic base like NaOtBu or LHMDS.[5]

      • Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can help favor the desired C-N bond formation over the competing hydrodehalogenation pathway.

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.

    • Solution: Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen). Use dry, degassed solvents.

Experimental Protocols

Protocol 1: General Procedure for SNAr with an Amine Nucleophile
  • To a dry reaction vial, add this compound (1.0 equiv.), the amine nucleophile (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

  • Add a polar aprotic solvent (e.g., DMSO, DMF, or NMP) to achieve a concentration of 0.1-0.5 M.

  • Seal the vial and heat the reaction mixture to 100-150 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • To a flame-dried Schlenk flask, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (if not using a pre-catalyst, e.g., RuPhos, 4 mol%).

  • Add the base (e.g., NaOtBu, 1.5 equiv.).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Add degassed, anhydrous solvent (e.g., toluene or 1,4-dioxane) via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite, washing with additional solvent.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Data Summary

Reaction TypeKey ParametersRecommended Starting ConditionsPotential Issues
SNAr Temperature, Solvent, Base120 °C, DMSO, K₂CO₃Low conversion, slow reaction rate
Buchwald-Hartwig Catalyst, Ligand, Base, AtmosphereXPhos Pd G3, NaOtBu, Anhydrous Toluene, ArgonCatalyst deactivation, hydrodehalogenation

Visualizing Reaction Pathways and Troubleshooting

reaction_troubleshooting cluster_start Starting Point cluster_snar SNAr Pathway cluster_bh Buchwald-Hartwig Pathway start Substitution on This compound snar SNAr Conditions: High Temp, Polar Aprotic Solvent start->snar Attempt SNAr First bh Buchwald-Hartwig Conditions: Pd Catalyst, Bulky Ligand, Strong Base start->bh Alternative for Amines snar_success Successful Substitution snar->snar_success High Yield snar_fail Low/No Conversion snar->snar_fail Low Yield snar_check Troubleshoot: - Increase Temperature - Change Solvent (DMSO, NMP) - Use Stronger Base/Pre-deprotonate Nucleophile snar_fail->snar_check snar_fail->bh Switch to Catalysis snar_check->snar Re-attempt bh_success Successful Amination bh->bh_success High Yield bh_fail Low Conversion/ Side Products bh->bh_fail Low Yield bh_check Troubleshoot: - Screen Ligands (RuPhos, BrettPhos) - Use Pre-catalyst - Ensure Anhydrous Conditions - Check Inert Atmosphere bh_fail->bh_check bh_check->bh Re-optimize

Caption: Troubleshooting workflow for substitution reactions on this compound.

Frequently Asked Questions (FAQs)

Q1: Can I use other nucleophiles besides amines for SNAr on this compound?

A1: Yes, strong nucleophiles such as alkoxides (e.g., sodium methoxide) and thiolates can be effective. However, due to the electron-donating methoxy group, more forcing conditions (higher temperatures) may be required compared to pyridines with electron-withdrawing groups.

Q2: Is hydrolysis of the chloro group a significant concern?

A2: Under strongly basic aqueous conditions and high temperatures, hydrolysis to form 2-hydroxy-3-methoxypyridine can occur.[7] It is advisable to use anhydrous solvents, especially when employing strong bases at elevated temperatures, to minimize this side reaction.

Q3: Why is substitution at the 2-position favored over other positions on the pyridine ring?

A3: Nucleophilic aromatic substitution on pyridines is most favorable at the 2- and 4-positions.[2][8][9] This is because the negatively charged intermediate (Meisenheimer complex) can be stabilized through resonance, with one of the resonance structures placing the negative charge on the electronegative nitrogen atom. This stabilization is not possible for substitution at the 3-position.[8][10]

Caption: Resonance stabilization of the Meisenheimer intermediate in SNAr at the 2-position.

Q4: For a Buchwald-Hartwig reaction, is it better to use a palladium(0) or palladium(II) source?

A4: Both Pd(0) sources (e.g., Pd₂(dba)₃) and Pd(II) sources (e.g., Pd(OAc)₂) can be used. Pd(II) sources are reduced in situ to the active Pd(0) catalyst. However, modern, well-defined pre-catalysts that are air- and moisture-stable are often preferred as they provide more reliable and reproducible results.

References

Technical Support Center: Troubleshooting Failed Reactions Involving 2-Chloro-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-3-methoxypyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. This compound is a valuable substrate in a variety of transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr). However, its unique electronic and steric properties can present specific challenges, leading to failed or low-yielding reactions.

The electron-donating nature of the 3-methoxy group can decrease the reactivity of the C-Cl bond towards oxidative addition in cross-coupling reactions, while the pyridine nitrogen itself can act as a potential ligand, complicating catalysis.[1][2] This guide provides a structured, in-depth approach to troubleshooting common issues in a question-and-answer format, grounded in mechanistic principles and field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This center is divided into sections based on the most common reaction classes where this compound is employed.

Section A: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are fundamental for C-C and C-N bond formation. However, the relatively unreactive C-Cl bond and the presence of the pyridine nitrogen require carefully optimized catalytic systems.[3]

Q1: My Suzuki-Miyaura coupling with this compound is showing low to no conversion. What are the primary causes and how can I fix it?

Low conversion is the most common failure mode and typically points to an inefficient catalytic cycle, often a slow oxidative addition step. Aryl chlorides are inherently less reactive than bromides or iodides.[3][4]

Core Problem: The oxidative addition of the this compound to the Pd(0) center is likely the rate-limiting step. The electron-donating methoxy group further deactivates the C-Cl bond for this process.

Troubleshooting Workflow:

G start Low/No Conversion in Suzuki Coupling catalyst 1. Evaluate Catalyst System start->catalyst conditions 2. Optimize Reaction Conditions start->conditions reagents 3. Verify Reagent Quality start->reagents analysis 4. Check for Side Reactions start->analysis ligand Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). [12] catalyst->ligand precatalyst Use a modern pre-catalyst (e.g., G3/G4 Palladacycle) for efficient Pd(0) generation. [6] catalyst->precatalyst loading Increase catalyst loading to 3-5 mol%. catalyst->loading temp Increase temperature. (e.g., 100-120 °C). conditions->temp base Use a stronger base (e.g., K3PO4, Cs2CO3). Ensure base is finely ground. conditions->base solvent Ensure solvent (Toluene, Dioxane) is anhydrous and degassed. [12] conditions->solvent boronic Check boronic acid/ester purity. Consider using potassium trifluoroborate salts for stability. [32, 33] reagents->boronic atmosphere Ensure a strictly inert atmosphere (Ar/N2). reagents->atmosphere deboronation Protodeboronation of boronic acid? analysis->deboronation homocoupling Bipyridine homocoupling? [7] analysis->homocoupling

Caption: Troubleshooting Decision Tree for Suzuki-Miyaura Coupling.

Detailed Solutions:

  • Catalyst & Ligand Selection: Standard ligands like PPh₃ are often ineffective for chloropyridines. You must use bulky, electron-rich phosphine ligands that promote the difficult oxidative addition step.[2][3]

    • Recommended Ligands: XPhos, SPhos, RuPhos, or other advanced biaryl phosphines. These ligands create a sterically hindered, electron-rich palladium center that is more reactive towards the C-Cl bond.[5]

    • Palladium Source: Switch from Pd(OAc)₂ or Pd₂(dba)₃ to a pre-formed palladacycle (e.g., XPhos-Pd-G3). These are more stable and generate the active Pd(0) species more reliably.[3]

  • Base and Solvent: The choice of base is critical for activating the boronic acid.[6]

    • Base: Strong inorganic bases like K₃PO₄ or Cs₂CO₃ are generally effective. Ensure the base is anhydrous and finely powdered to maximize surface area.

    • Solvent: Use rigorously dried and degassed solvents like toluene, 1,4-dioxane, or DME. A common solvent/water mixture (e.g., Dioxane/H₂O 4:1) is often used, but ensure proper degassing to prevent catalyst oxidation.[2]

  • Temperature: Higher temperatures (100-120 °C) are often necessary to overcome the activation energy for C-Cl bond cleavage.[3]

  • Reagent Stability: Pyridine boronic acids can be unstable.[7] If you are using the alternative setup (i.e., 2-(boronic acid)-3-methoxypyridine), consider converting it to a more stable potassium trifluoroborate or MIDA boronate ester to prevent protodeboronation before the catalytic cycle begins.[8]

Q2: I am observing significant hydrodehalogenation (replacement of -Cl with -H) in my Buchwald-Hartwig amination. How can I suppress this side reaction?

Hydrodehalogenation is a common side reaction in cross-couplings of heteroaryl halides.[3] It arises from competing pathways that intercept the Pd(II)-hydride species, which can be generated from the amine or trace water, before reductive elimination of the desired product can occur.

Mechanistic Insight:

G pd0 L-Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex L-Pd(II)(Py-OMe)(Cl) oxidative_addition->pd_complex amine_coord Amine Coordination + Deprotonation pd_complex->amine_coord amido_complex L-Pd(II)(Py-OMe)(NR2) amine_coord->amido_complex reductive_elim Reductive Elimination (Desired Pathway) amido_complex->reductive_elim beta_hydride β-Hydride Elimination (Side Reaction) amido_complex->beta_hydride product Desired Product (Py-NR2) reductive_elim->product product->pd0 Regenerates Catalyst hydrodehalogenation Hydrodehalogenation Product (Py-H) beta_hydride->hydrodehalogenation hydrodehalogenation->pd0 Regenerates Catalyst

Caption: Competing Pathways in Buchwald-Hartwig Amination.

Solutions to Minimize Hydrodehalogenation:

  • Ligand Choice: Use ligands that accelerate reductive elimination. Very bulky "Buchwald-type" biaryl phosphine ligands (e.g., RuPhos, BrettPhos) are designed to do this. Their steric bulk favors the three-coordinate intermediate that undergoes reductive elimination more rapidly than competing pathways like β-hydride elimination.[5][9]

  • Base Selection: While NaOtBu is the most common base, it can sometimes promote side reactions. If hydrodehalogenation is severe, consider a weaker base like K₃PO₄ or Cs₂CO₃, although this may require higher temperatures or a more active catalyst system.[3]

  • Amine Stoichiometry: Using a slight excess of the amine (1.2–1.5 equivalents) can help push the equilibrium towards the formation of the palladium-amido complex, favoring the desired coupling.[10]

  • Strictly Anhydrous Conditions: Water can be a source of hydride, leading to hydrodehalogenation. Ensure all reagents, solvents, and glassware are scrupulously dried.

Q3: My Sonogashira coupling is yielding significant alkyne homocoupling (Glaser coupling) instead of the desired product. What's going wrong?

The Sonogashira reaction relies on a dual catalytic system of palladium and copper.[11] The copper catalyst facilitates the formation of a copper(I) acetylide, which then transmetalates to the palladium center. However, under certain conditions, this copper acetylide can undergo oxidative dimerization, leading to the undesired homocoupled di-yne product. This is often exacerbated by the presence of oxygen.[12]

Key Causes and Solutions:

  • Oxygen Contamination: This is the primary cause of Glaser homocoupling.

    • Solution: Rigorously deoxygenate your solvent and reaction mixture. Use a Schlenk line or glovebox for the reaction setup and maintain a positive pressure of an inert gas (argon is preferred over nitrogen).

  • Copper Catalyst Loading: Too much copper can accelerate the homocoupling pathway.

    • Solution: Reduce the Cu(I) co-catalyst (typically CuI) loading to 0.5–2 mol%. In some cases, a "copper-free" Sonogashira protocol may be necessary, which relies on a highly active palladium catalyst to function without the copper co-catalyst.[13]

  • Base/Solvent System: The choice of amine base and solvent is critical.

    • Solution: Using a bulky amine base like diisopropylethylamine (DIPEA) or piperidine can sometimes suppress homocoupling better than triethylamine (TEA).[12] Ensure the base is fresh and anhydrous.

  • Slow Transmetalation: If the palladium cycle is sluggish (e.g., slow oxidative addition of the this compound), the copper acetylide has more time to decompose via homocoupling.

    • Solution: Employ a more active palladium/ligand system, similar to those recommended for Suzuki coupling (e.g., Pd(PPh₃)₄, or a PdCl₂(PPh₃)₂/XPhos combination), to ensure the cross-coupling pathway is kinetically favored.

Section B: Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are an alternative to cross-coupling for forming C-N and C-O bonds. In pyridines, the ring nitrogen withdraws electron density, activating the C2 and C4 positions for nucleophilic attack.[14]

Q4: My SNAr reaction with an amine or alkoxide nucleophile is sluggish or incomplete. How can I drive it to completion?

While the pyridine nitrogen activates the ring, SNAr reactions can still be slow, especially without additional strong electron-withdrawing groups. The reaction proceeds through a negatively charged Meisenheimer intermediate, and its stability determines the reaction rate.[15][16]

Troubleshooting Steps:

  • Increase Temperature: SNAr reactions often require significant thermal energy to overcome the activation barrier associated with disrupting the ring's aromaticity.[17] Running the reaction at higher temperatures (e.g., in a sealed tube or under reflux in a high-boiling solvent like DMF, NMP, or DMSO) is the most common solution.

  • Use a Stronger Nucleophile/Base:

    • For alkoxide substitutions, generate the alkoxide in situ using a strong base like NaH or KHMDS rather than relying on pre-formed alkoxides which may have lower reactivity due to aggregation.

    • For amine substitutions, the reaction is often autocatalytic or requires a base to neutralize the generated HCl. Adding a stoichiometric amount of a non-nucleophilic base (e.g., K₂CO₃ or a tertiary amine) can be beneficial.

  • Solvent Choice: Use polar aprotic solvents (DMF, DMSO, NMP). These solvents are effective at solvating the cation of the nucleophile salt (e.g., Na⁺ in NaOMe), leaving a "naked," more reactive anionic nucleophile. They also help stabilize the charged Meisenheimer intermediate.

  • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes by efficiently heating the polar solvent and reagents.

Appendix A: Recommended Starting Conditions for Key Reactions

The following table provides validated starting points for optimizing reactions with this compound.

Reaction TypePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)
Suzuki-Miyaura Pd₂(dba)₃ (1.5-2.5) or XPhos-Pd-G3 (3)XPhos or SPhos (3-6)K₃PO₄ or Cs₂CO₃ (2.0)Toluene or Dioxane/H₂O100-110
Buchwald-Hartwig Pd(OAc)₂ (2) or RuPhos-Pd-G3 (2-4)RuPhos or BrettPhos (4)NaOtBu or LHMDS (1.4)Toluene or Dioxane90-110
Sonogashira PdCl₂(PPh₃)₂ (2)PPh₃ (4)Et₃N or PiperidineTHF or DMF60-80
Co-catalyst for Sonogashira:CuI (1-2 mol%)
Appendix B: Detailed Protocol Example: Buchwald-Hartwig Amination

This protocol provides a robust method for the amination of this compound with a generic secondary amine, incorporating best practices to minimize side reactions.[10][18]

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Secondary Amine (e.g., Morpholine) (1.2 mmol, 1.2 equiv.)

  • RuPhos-Pd-G3 Precatalyst (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.)

  • Anhydrous, degassed Toluene (5 mL)

Procedure:

  • Inert Atmosphere Setup: To a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the RuPhos-Pd-G3 precatalyst and the sodium tert-butoxide inside a glovebox. If a glovebox is not available, add the solids to the tube, seal it with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add this compound, the secondary amine, and finally the anhydrous, degassed toluene via syringe.

  • Reaction Execution: Seal the tube tightly and place it in a preheated oil bath at 100 °C. Stir the reaction vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking a small aliquot (quenched with water and extracted with ethyl acetate).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.[18]

References

Technical Support Center: Synthesis of 2-Chloro-3-methoxypyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-3-methoxypyridine and its analogs. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the synthesis of this critical pharmaceutical intermediate.[1] We will explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide robust protocols to enhance yield and purity.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific, practical problems encountered during the synthesis. The primary synthetic route discussed is the nucleophilic aromatic substitution (SNAr) reaction, which is the cornerstone for this class of compounds.

Question 1: My yield of this compound is consistently low when starting from 2,3-dichloropyridine. What are the most likely causes and how can I fix them?

Low yield in a nucleophilic aromatic substitution (SNAr) reaction is a frequent issue that can often be traced back to suboptimal reaction conditions or reagent quality. The reaction proceeds via a Meisenheimer intermediate, and its formation and stability are paramount for a successful outcome.[2][3]

Potential Causes & Solutions:

  • Suboptimal Base/Nucleophile Concentration: The methoxide nucleophile (CH₃O⁻) must be present in a sufficient concentration.

    • Causality: If using sodium methoxide (NaOMe), ensure it is fresh and anhydrous. NaOMe is hygroscopic and will decompose in the presence of moisture, reducing the effective concentration of the nucleophile. If generating methoxide in situ from methanol and a stronger base (like NaH), ensure the methanol is completely deprotonated before adding the dichloropyridine substrate.

    • Protocol: Use freshly opened, high-purity NaOMe or titrate an older batch to determine its active concentration. When using NaH, ensure the complete cessation of hydrogen evolution before proceeding.

  • Incorrect Solvent Choice: The solvent plays a critical role in stabilizing the charged intermediate and influencing reaction kinetics.

    • Causality: While polar aprotic solvents like DMF or DMSO are excellent for SNAr reactions, they can sometimes promote side reactions if not carefully controlled.[4] Protic solvents like methanol can serve as both the solvent and the source of the nucleophile, often providing a cleaner reaction profile, albeit sometimes at a slower rate.[5][6]

    • Protocol: Consider switching from DMF/DMSO to refluxing methanol with a stoichiometric amount of NaOMe. This often simplifies the workup and can minimize the formation of solvent-related impurities.

  • Reaction Temperature and Time: These parameters are critical for driving the reaction to completion without degrading the product.

    • Causality: SNAr reactions on chloro-pyridines require thermal energy to overcome the activation barrier. Insufficient temperature or time will result in incomplete conversion. Conversely, excessively high temperatures or prolonged reaction times can lead to decomposition or the formation of dark, tarry side products.

    • Protocol: Monitor the reaction progress diligently using TLC or LC-MS. A typical starting point is refluxing methanol (approx. 65 °C) for 4-8 hours. If conversion is slow, a higher boiling point alcohol like n-butanol could be tested, or a switch to a polar aprotic solvent system may be necessary.

Question 2: I'm observing a significant amount of 2,3-dimethoxypyridine as a byproduct. How can I improve selectivity for the mono-substituted product?

The formation of a di-substituted product is a classic example of over-reaction, where the desired product reacts further with the nucleophile.

Improving Selectivity:

  • Stoichiometry of the Nucleophile: This is the most critical parameter to control.

    • Causality: Using a large excess of sodium methoxide will inevitably drive the reaction towards di-substitution. The mono-substituted product, this compound, is still activated towards a second substitution, although less so than the starting material.

    • Protocol: Begin with 1.05 to 1.1 equivalents of sodium methoxide relative to the 2,3-dichloropyridine. Add the NaOMe solution slowly (dropwise) to the solution of dichloropyridine at a controlled temperature to avoid localized high concentrations of the nucleophile.

  • Solvent Polarity:

    • Causality: Highly polar aprotic solvents can sometimes accelerate the second substitution more than desired.[4]

    • Protocol: Using a less polar solvent or a protic solvent like methanol can often temper the reactivity and favor mono-substitution.

Troubleshooting Workflow for Low Yield / Poor Selectivity

Below is a decision-making workflow to systematically address these common issues.

G start Problem: Low Yield or Poor Selectivity check_reagents 1. Verify Reagent Quality - Anhydrous NaOMe/Solvent? - Purity of Dichloropyridine? start->check_reagents adjust_stoich 2. Adjust Stoichiometry - Reduce NaOMe to 1.05 eq. - Use slow addition? check_reagents->adjust_stoich Reagents OK change_solvent 3. Change Solvent System - Switch from DMF to MeOH? - Consider Toluene? adjust_stoich->change_solvent optimize_temp 4. Optimize Temperature/Time - Monitor by TLC/LC-MS? - Increase temp gradually? change_solvent->optimize_temp analyze Analyze Outcome: Yield & Purity Improved? optimize_temp->analyze success Success: Adopt Optimized Protocol analyze->success Yes fail Re-evaluate: Consider Alternative Route or Purification Strategy analyze->fail No

Caption: Troubleshooting Decision Tree for SNAr Optimization.

Question 3: What is the best way to purify my this compound analog after the reaction?

Purification is essential to remove unreacted starting materials, inorganic salts, and reaction byproducts. The choice of method depends on the scale and the nature of the impurities.

Recommended Purification Strategies:

MethodApplicationProtocol & Key Considerations
Aqueous Workup & Extraction Initial crude purificationAfter the reaction, neutralize the mixture carefully with an acid (e.g., dilute HCl) to a pH of ~7. Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the combined organic layers with water and then brine to remove inorganic salts and residual polar solvents (like DMF). Dry over anhydrous sodium sulfate before concentrating.[7]
Silica Gel Chromatography High purity for lab scaleThis is the most common method for achieving high purity (>98%).[1][8] Use a non-polar/polar solvent system, such as Hexanes/Ethyl Acetate. The less polar 2,3-dichloropyridine will elute first, followed by the product, and then the more polar 2,3-dimethoxypyridine.
Vacuum Distillation Larger scale purificationIf the product and impurities have sufficiently different boiling points, vacuum distillation is an effective and scalable method. It avoids the use of large volumes of chromatography solvents.
Recrystallization For solid productsIf your final product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, or hexanes) can be a highly effective way to achieve excellent purity.[9][10]

Frequently Asked Questions (FAQs)

FAQ 1: What is the reaction mechanism for the synthesis of this compound from 2,3-dichloropyridine?

The reaction proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process.

  • Addition Step (Rate-Determining): The nucleophile (methoxide, CH₃O⁻) attacks the electron-deficient carbon atom bonded to a chlorine atom. The pyridine ring is inherently electron-deficient, and this effect is enhanced by the electron-withdrawing nature of the two chlorine atoms. This attack breaks the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .[2][3]

  • Elimination Step (Fast): The aromaticity of the ring is restored by the expulsion of the leaving group (chloride ion, Cl⁻), yielding the final product.

G Reactants 2,3-Dichloropyridine + CH₃O⁻ TS1 Transition State 1 Reactants->TS1 Addition (Rate-Limiting) Meisenheimer Meisenheimer Complex (Resonance Stabilized) TS1->Meisenheimer TS2 Transition State 2 Meisenheimer->TS2 Elimination (Fast) Products This compound + Cl⁻ TS2->Products

Caption: SNAr Mechanism Pathway.

The attack occurs preferentially at the 2-position over the 3-position due to the superior ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate when the attack is at an ortho or para position.

FAQ 2: Are there alternative synthetic routes if the SNAr approach is not working for my specific analog?

Yes, several alternative strategies exist. A prominent and effective method is the methylation of the corresponding hydroxypyridine.

Route: Methylation of 2-Chloro-3-hydroxypyridine

This is an excellent alternative that avoids issues of regioselectivity. The synthesis of 2-chloro-3-hydroxypyridine itself can be achieved by reacting 3-hydroxypyridine with sodium hypochlorite.[11]

  • Step-by-Step Protocol for Methylation:

    • To a solution of 2-Chloro-3-hydroxypyridine (1.0 equiv.) in an anhydrous polar aprotic solvent (e.g., DMF), add a mild base such as potassium carbonate (K₂CO₃, 2.0 equiv.).

    • Add a methylating agent, such as iodomethane (CH₃I, 1.05 equiv.).

    • Heat the reaction mixture (e.g., 60 °C) and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, cool the reaction, pour it into water, and extract with an organic solvent.

    • Purify using standard techniques as described above.

This method has been reported to yield this compound in high yields (approx. 90%).[8]

FAQ 3: How does the electronic nature of other substituents on the pyridine ring affect the SNAr reaction?

The reactivity of the pyridine ring in SNAr is highly sensitive to the electronic properties of other substituents.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) dramatically increase the rate of reaction.[3]

    • Causality: EWGs further reduce the electron density of the pyridine ring, making it more electrophilic and susceptible to nucleophilic attack. They also help to stabilize the negative charge of the Meisenheimer intermediate through resonance or inductive effects, thus lowering the activation energy of the rate-determining step. For this reason, an EWG positioned ortho or para to the leaving group provides the greatest rate enhancement.[3]

  • Electron-Donating Groups (EDGs): Substituents like amino (-NH₂) or alkyl groups (-CH₃) decrease the rate of reaction.

    • Causality: EDGs increase the electron density of the ring, making it less electrophilic and raising the activation energy for the initial nucleophilic attack.

When designing the synthesis for a new analog, you must consider the electronic contribution of all substituents to determine the optimal reaction conditions (e.g., a more activated substrate may require milder temperatures, while a deactivated one may require forcing conditions).

References

Technical Support Center: Managing Moisture Sensitivity in Reactions with 2-Chloro-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-Chloro-3-methoxypyridine. This resource is designed to provide in-depth, practical guidance on managing the critical issue of moisture sensitivity in reactions involving this versatile building block. Our goal is to equip you with the expertise to anticipate, troubleshoot, and resolve common challenges, ensuring the success and reproducibility of your synthetic endeavors.

Understanding the Challenge: Why Moisture is Detrimental

This compound is a valuable reagent in the synthesis of complex molecules, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. The success of these reactions is often contingent on maintaining strictly anhydrous (water-free) conditions. The presence of even trace amounts of water can lead to a cascade of undesirable side reactions, significantly impacting yield and purity.

The primary vulnerability of this compound to moisture is the potential for hydrolysis . In this reaction, water acts as a nucleophile, attacking the carbon atom bearing the chlorine and leading to the formation of 2-hydroxy-3-methoxypyridine .[1] This byproduct not only represents a loss of your starting material but can also complicate purification.

Furthermore, in the context of common cross-coupling reactions, moisture can:

  • Deactivate the Palladium Catalyst: Water can interact with the palladium catalyst, leading to the formation of inactive palladium hydroxides or oxides, thus stalling the catalytic cycle.

  • Promote Protodeboronation: In Suzuki-Miyaura coupling, water can cause the protodeboronation of the boronic acid partner, converting it into an unreactive arene and further reducing the yield of the desired product.[2]

  • Interfere with the Base: Many bases used in these reactions are hygroscopic and their effectiveness can be compromised by the presence of water.

While this compound itself is listed as insoluble in water, this does not preclude it from reacting with water, especially under the elevated temperatures and basic conditions typical of many coupling reactions.[3]

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues you may encounter during your experiments. The troubleshooting workflow below provides a logical sequence for diagnosing and resolving common problems.

Troubleshooting_Workflow start Low Yield or Reaction Failure check_moisture Have you implemented rigorous anhydrous techniques? start->check_moisture check_reagents Are your reagents and solvents pure and dry? check_moisture->check_reagents Yes solution_drying Implement stringent drying protocols for glassware, solvents, and reagents. check_moisture->solution_drying No check_catalyst Is the catalyst system active and appropriate? check_reagents->check_catalyst Yes solution_reagent_prep Purify solvents and dry solid reagents immediately before use. check_reagents->solution_reagent_prep No check_conditions Are the reaction conditions (temperature, time, base) optimized? check_catalyst->check_conditions Yes solution_catalyst_choice Use a fresh, high-quality catalyst and ligand. Consider a pre-catalyst. check_catalyst->solution_catalyst_choice No solution_optimization Systematically screen reaction parameters. check_conditions->solution_optimization No success Successful Reaction check_conditions->success Yes solution_drying->start solution_reagent_prep->start solution_catalyst_choice->start solution_optimization->start

Caption: Troubleshooting workflow for low-yielding reactions.

Q1: My reaction has stalled, and I'm observing the formation of a polar byproduct. What is likely happening?

A: The most probable cause is the hydrolysis of your this compound starting material to form 2-hydroxy-3-methoxypyridine.[1] This byproduct is more polar than the starting material and will have a different retention factor on TLC. The stalling of the reaction is likely due to the deactivation of the palladium catalyst by water.

Troubleshooting Steps:

  • Confirm the Byproduct: If possible, isolate the byproduct and characterize it by mass spectrometry or NMR to confirm its identity as 2-hydroxy-3-methoxypyridine.

  • Review Your Anhydrous Technique: Re-evaluate your procedure for drying glassware, solvents, and reagents. Even a small lapse, such as opening a reagent bottle in a humid environment, can introduce sufficient moisture to affect the reaction.

  • Implement a Drying Protocol: Follow the detailed protocols for ensuring anhydrous conditions outlined in the "Experimental Protocols" section below.

Q2: I'm performing a Suzuki-Miyaura coupling, and my yield is consistently low, with significant amounts of unreacted this compound and the deboronated arene from my coupling partner.

A: This points to two interconnected problems, both stemming from the presence of water. Low conversion of the starting material suggests catalyst deactivation, while the formation of the deboronated arene is a classic sign of protodeboronation of your boronic acid.[2]

Troubleshooting Steps:

  • Solvent and Reagent Purity: Ensure your solvents are freshly dried and degassed. Use high-purity, anhydrous bases. Some bases, like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃), can be hygroscopic and should be dried in a vacuum oven before use.[3]

  • Inert Atmosphere: Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and execution. Use Schlenk techniques or a glovebox for handling reagents.[4]

  • Boronic Ester Alternative: Consider using a boronic ester (e.g., a pinacol ester) instead of the boronic acid. Boronic esters are generally more stable and less susceptible to protodeboronation.[2]

Q3: In my Buchwald-Hartwig amination, the reaction is sluggish, and I'm not achieving full conversion even after extended reaction times.

A: Sluggishness in Buchwald-Hartwig aminations can be due to several factors, with moisture being a primary suspect. Water can interfere with the catalytic cycle and the base.

Troubleshooting Steps:

  • Base Selection and Handling: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) are often used. These bases are extremely moisture-sensitive. Handle them in a glovebox if possible. If not, weigh them quickly and add them to the reaction under a stream of inert gas.

  • Ligand Choice: For challenging substrates, bulky, electron-rich phosphine ligands are often necessary to facilitate the reaction.[5] Ensure your ligand is pure and has not been oxidized.

  • Temperature Optimization: While higher temperatures can sometimes overcome sluggishness, they can also promote side reactions if moisture is present. The optimal approach is to first ensure anhydrous conditions and then screen a range of temperatures (e.g., 80-120 °C) to find the best balance.[5]

Frequently Asked Questions (FAQs)

Q: How should I store this compound?

A: While it is a solid, it's good practice to store it in a tightly sealed container in a desiccator to protect it from atmospheric moisture.[6] For long-term storage, consider sealing the container with parafilm.

Q: What is the best way to dry my solvents for these reactions?

A: For ethereal solvents like dioxane and THF, distillation from a suitable drying agent like sodium/benzophenone is a common and effective method. For other solvents, passing them through an activated alumina column is a good option. Molecular sieves can also be used, but they should be properly activated before use.[7]

Q: Can I use "anhydrous" solvents directly from the supplier?

A: While commercially available anhydrous solvents are of high quality, their water content can increase upon opening and handling. For highly moisture-sensitive reactions, it is always best to freshly dry and degas your solvents before use.[4]

Q: How can I be sure my glassware is completely dry?

A: Oven-drying glassware at a high temperature (e.g., 125 °C) for several hours or overnight is a standard procedure.[8] For maximum effectiveness, assemble the glassware while still hot and allow it to cool under a stream of dry inert gas. Flame-drying under vacuum is an alternative for more demanding reactions.[7]

Data Summary

ParameterRecommendationRationale
Glassware Preparation Oven-dry at >120°C for at least 4 hours or flame-dry under vacuum.Removes adsorbed water from glass surfaces.[7][8]
Solvent Purity Use freshly distilled, anhydrous, and degassed solvents.Minimizes water content and dissolved oxygen which can deactivate the catalyst.[4]
Reagent Handling Handle all solid reagents under an inert atmosphere (glovebox or Schlenk line).Prevents absorption of atmospheric moisture, especially by hygroscopic bases.[3]
Inert Atmosphere Maintain a positive pressure of argon or nitrogen throughout the experiment.Excludes atmospheric moisture and oxygen from the reaction.[4]

Experimental Protocols

Protocol 1: Rigorous Drying of Glassware
  • Disassemble all glassware, including stir bars.

  • Wash with a suitable solvent to remove any organic residues and then with deionized water.

  • Place the glassware in an oven at 125-150 °C for a minimum of 4 hours, preferably overnight.

  • While still hot, assemble the reaction apparatus and connect it to a manifold supplying a gentle stream of dry argon or nitrogen.

  • Allow the glassware to cool to room temperature under the inert gas flow before adding any reagents.

Protocol 2: General Procedure for a Moisture-Sensitive Suzuki-Miyaura Coupling

Suzuki_Workflow setup 1. Assemble Dry Glassware under Inert Gas add_solids 2. Add this compound, Boronic Acid/Ester, Base, and Catalyst setup->add_solids degas 3. Evacuate and Backfill with Inert Gas (3x) add_solids->degas add_solvent 4. Add Anhydrous, Degassed Solvent via Syringe degas->add_solvent react 5. Heat to Reaction Temperature with Vigorous Stirring add_solvent->react monitor 6. Monitor Progress by TLC/LC-MS react->monitor workup 7. Cool, Quench, and Extract monitor->workup purify 8. Purify by Chromatography workup->purify

Caption: Experimental workflow for a Suzuki-Miyaura coupling.

  • Reaction Setup: To a pre-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the anhydrous base (e.g., K₃PO₄, 2.0-3.0 equiv.), and the palladium catalyst/ligand system.

  • Inert Atmosphere: Seal the flask and cycle between vacuum and backfilling with argon or nitrogen at least three times.

  • Solvent Addition: Add the freshly dried and degassed solvent (e.g., dioxane, toluene) via syringe through a septum.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

References

preventing over-substitution in di-substituted pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced pyridine synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing di-substituted pyridines. Over-substitution and lack of regioselectivity are common hurdles that can lead to low yields, difficult purifications, and project delays.

This document moves beyond simple protocols to provide a deeper understanding of the underlying principles governing pyridine reactivity. By understanding the why, you can more effectively troubleshoot your experiments and design robust synthetic routes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might be encountering in the lab.

Question 1: I'm attempting an electrophilic substitution on a mono-substituted pyridine, but I'm getting a mixture of di-, tri-, and even tetra-substituted products. How can I stop this over-substitution?

Answer: This is a classic problem rooted in the electronic nature of the pyridine ring and the activating or deactivating properties of the initial substituent.

The Core Issue: The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which makes electrophilic aromatic substitution (EAS) generally sluggish compared to benzene.[1] However, if your starting pyridine contains a potent electron-donating group (EDG) like an amino (-NH₂) or hydroxyl (-OH) group, the ring becomes activated towards EAS, often uncontrollably. The first substitution makes the ring even more reactive, leading to a cascade of additions.

Strategic Solutions:

  • Reduce Ring Activation with a Protecting Group: The most reliable strategy is to temporarily "tame" the activating group. For example, an amino group can be acylated to form an amide. The amide is still an ortho, para-director but is significantly less activating, allowing for mono-substitution.

  • Moderate Reaction Conditions:

    • Temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Start at 0 °C or even -78 °C and slowly warm if necessary.

    • Reagent Stoichiometry: Use a precise stoichiometry, typically 1.0 to 1.1 equivalents of the electrophile. Adding a large excess will inevitably drive the reaction to over-substitution.

    • Slow Addition: Add the electrophile dropwise using a syringe pump over an extended period. This keeps the instantaneous concentration of the electrophile low, favoring mono-substitution.

  • Leverage Steric Hindrance: If your directing group is bulky (e.g., a tert-butyl group), it can physically block the ortho positions, potentially favoring substitution at the less hindered para position and reducing the chances of a second substitution.[2]

Question 2: My goal is to synthesize a 2,4-disubstituted pyridine. I have a substituent at the 2-position, but my second substitution reaction is yielding the 2,5-isomer instead of the desired 2,4-isomer. What's going wrong?

Answer: You are fighting against the inherent electronic preference of the pyridine ring. For electrophilic substitutions, the C3 (and C5) positions are the most electron-rich and thus the most reactive.[3][4] Nucleophilic substitutions, conversely, are favored at the C2, C4, and C6 positions.[5] Your result suggests you are running an electrophilic substitution, which will preferentially target the C5 position relative to your C2 substituent.

To achieve 2,4-substitution, you must override this natural tendency.

Strategic Solutions:

  • The Pyridine N-Oxide Strategy (Most Recommended): This is the most robust and widely used method to direct electrophiles to the C2 and C4 positions.[6][7]

    • Mechanism: The N-oxide oxygen atom donates electron density back into the pyridine ring, particularly to the C2 and C4 positions, making them nucleophilic and highly susceptible to electrophilic attack.[8]

    • Execution: First, oxidize your 2-substituted pyridine to the corresponding N-oxide. Then, perform your electrophilic substitution, which will now be strongly directed to the C4 position. Finally, remove the N-oxide group via reduction (e.g., with PCl₃ or H₂/Pd) to yield the 2,4-disubstituted pyridine.

  • Directed ortho-Metalation (DoM): If your substituent at C2 is a suitable Directed Metalation Group (DMG), such as an amide (-CONR₂) or carbamate (-OCONEt₂), you can achieve highly regioselective lithiation at C3.[9][10][11] While this doesn't directly give you the 2,4-product, it is a powerful tool for building 2,3-disubstituted pyridines, which are otherwise difficult to access. For 2,4-substitution, a DMG at the C3 position would direct metalation to C4.

  • Blocking Group Strategy: You can temporarily install a bulky "blocking group" at the C5 position.[12][13] This physically obstructs the most reactive site, forcing the incoming electrophile to react at the next most favorable position, which may be C4. The blocking group is then removed in a subsequent step.

Workflow: Choosing a Strategy for Regiocontrol

The following decision tree can help guide your choice of synthetic strategy based on your desired substitution pattern.

G cluster_25 2,5-Substitution cluster_24 2,4-Substitution cluster_23 2,3-Substitution start What is your desired di-substitution pattern? p25 Is the existing substituent an o,p-director? start->p25 p24 Utilize a directing strategy to override natural selectivity. start->p24 p23 Requires a highly regiospecific method. start->p23 p25_yes Perform standard Electrophilic Aromatic Substitution. This is the electronically favored outcome. p25->p25_yes Yes p24_noxide Pyridine N-Oxide Strategy (Activates C4 position) p24->p24_noxide p24_blocking Blocking Group Strategy (Obstructs C3/C5 positions) p24->p24_blocking p24_catalysis Transition Metal C-H Functionalization p24->p24_catalysis p23_dom Directed ortho-Metalation (DoM) with a DMG at C2. p23->p23_dom p23_zincke Halogenate at C3 via Zincke Imine, then couple. p23->p23_zincke

Caption: Decision tree for selecting a synthetic strategy.

Frequently Asked Questions (FAQs)

Q1: What is a Directed Metalation Group (DMG) and how does it work? A DMG is a functional group that can coordinate to an organolithium reagent (like n-BuLi or LDA), directing deprotonation to the adjacent ortho position.[14] This creates a highly localized and stable organolithium intermediate, which can then be quenched with an electrophile to install a new substituent with near-perfect regioselectivity. Strong DMGs for pyridine include amides, carbamates, and sulfonamides.[11]

Q2: Are there any modern catalytic methods that can help avoid these issues? Yes, the field of transition-metal-catalyzed C-H functionalization has provided powerful new tools.[15] Catalytic systems, often using palladium, rhodium, or nickel, can functionalize specific C-H bonds based on the directing ability of a substituent or the inherent properties of the catalyst and ligands.[15] These methods can offer novel regioselectivities that are difficult to achieve with classical approaches and often proceed under milder conditions. For instance, certain nickel/Lewis acid catalyst systems can directly alkylate the C4 position of pyridines.[15]

Q3: When should I use a protecting group versus a blocking group? A protecting group is used to mask the reactivity of a functional group itself (e.g., converting a reactive -NH₂ into a stable -NHAc).[16] This is done to prevent the functional group from interfering with subsequent reactions. A blocking group is used to temporarily occupy a specific position on the ring to prevent substitution at that site.[12][13] You use a protecting group when the group's own reactivity is the problem, and a blocking group when the ring position's reactivity is the problem.

Data Summary Table

The choice of strategy often depends on balancing yield, step count, and substrate scope. The following table provides a high-level comparison.

StrategyPrimary ApplicationProsCons
Pyridine N-Oxide Activating C2/C4 for electrophilic substitution.[6]Highly effective, reliable, well-documented, broad substrate scope.[7]Adds two steps to the synthesis (oxidation and reduction). N-oxides can be thermally sensitive.
Directed ortho-Metalation (DoM) Regiospecific functionalization adjacent to a DMG.[9][14]Excellent regiocontrol, access to otherwise difficult substitution patterns.Requires a specific DMG, cryogenic temperatures, and strictly anhydrous conditions.
Blocking Groups Forcing substitution at a less reactive site by obstructing the most reactive one.[12][13]Can achieve unique regioselectivity.Adds two steps (installation and removal), may require optimization to find a suitable group.
Catalytic C-H Functionalization Direct, selective installation of groups at specific C-H bonds.[15]High atom economy, can provide novel selectivity, often milder conditions.Catalyst/ligand can be expensive, optimization may be required, substrate scope can be limited.[17]

Experimental Protocols

Protocol 1: General Procedure for 2-Chlorination of a Pyridine N-Oxide

This protocol demonstrates the power of the N-oxide strategy to achieve selective halogenation at the C2 position, a key step in creating a versatile synthetic handle for further cross-coupling reactions.

Mechanism Visualization:

G sub Substituted Pyridine noxide Pyridine N-Oxide (Activated Ring) sub->noxide m-CPBA or Peracetic Acid chloro 2-Chloro-Pyridine N-Oxide noxide->chloro POCl₃ or SOCl₂ (Chlorination at C2/C4) final 2-Chloro-Pyridine (Final Product) chloro->final PCl₃ or H₂/Pd (Deoxygenation)

Caption: Workflow for 2-chlorination via an N-oxide intermediate.

Step-by-Step Procedure:

  • N-Oxide Formation:

    • Dissolve the substituted pyridine (1.0 equiv) in a suitable solvent like dichloromethane (DCM) or acetic acid.

    • Cool the solution to 0 °C in an ice bath.

    • Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA, 1.1 equiv) or 40% peracetic acid (1.1 equiv), portion-wise, ensuring the temperature does not rise significantly.[18]

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Upon completion, perform an appropriate aqueous workup to remove the acid byproduct and isolate the crude pyridine N-oxide.

  • Chlorination:

    • Caution: This step should be performed in a well-ventilated fume hood.

    • To the crude pyridine N-oxide, slowly add phosphorus oxychloride (POCl₃, 3-5 equiv) at 0 °C.

    • After the addition is complete, carefully heat the reaction mixture to reflux (typically 80-110 °C) and maintain for 2-6 hours. Monitor the reaction progress by TLC/LC-MS.

    • Cool the reaction mixture to room temperature and then very slowly quench by pouring it over crushed ice. This is a highly exothermic and vigorous process.

    • Neutralize the acidic solution with a base (e.g., solid Na₂CO₃ or aqueous NaOH) until pH > 8.

    • Extract the product with an organic solvent (e.g., ethyl acetate or DCM), dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure.

  • Purification:

    • Purify the resulting crude 2-chlorosubstituted pyridine N-oxide (or the already deoxygenated product, as this can sometimes occur directly) by flash column chromatography.

(Note: In many cases, the chlorination step with POCl₃ also facilitates the deoxygenation. If the N-oxide remains, a separate reduction step with PCl₃ is required.)

References

Technical Support Center: Catalyst Selection for Efficient Coupling with 2-Chloro-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for troubleshooting and optimizing cross-coupling reactions with 2-chloro-3-methoxypyridine. This resource is designed to address specific experimental challenges with practical, evidence-based solutions.

Introduction: The Challenges of Coupling with this compound

This compound is a valuable building block in medicinal chemistry. However, its successful functionalization via cross-coupling reactions is not always straightforward. The primary challenges stem from:

  • C-Cl Bond Activation : Aryl chlorides are inherently less reactive than their bromide or iodide counterparts, necessitating more active catalytic systems for efficient oxidative addition to the palladium(0) center.[1][2]

  • Electronic Effects : The electron-donating 3-methoxy group can further decrease the reactivity of the C-Cl bond towards oxidative addition.[1]

  • Catalyst Inhibition : The pyridine nitrogen, being Lewis basic, can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or inhibition.[3][4]

This guide will provide a structured approach to catalyst selection and reaction optimization to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: I am starting a new project with this compound. What are the key considerations for choosing a suitable cross-coupling reaction?

A1: The choice of cross-coupling reaction depends on the desired bond formation (C-C, C-N, etc.) and the nature of your coupling partner. The three most common and versatile reactions for this substrate are:

  • Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with boronic acids or their derivatives. It offers a broad substrate scope and generally good functional group tolerance.[5][6]

  • Buchwald-Hartwig Amination: The premier method for constructing C-N bonds by coupling with a wide range of primary and secondary amines.[7][8][9][10]

  • Sonogashira Coupling: Used for the formation of C-C triple bonds by coupling with terminal alkynes.[11][12]

Each of these reactions requires careful optimization of the catalyst system, base, and solvent for this compound.

Q2: My Suzuki-Miyaura coupling reaction with this compound is giving low yields. What are the likely causes and how can I troubleshoot this?

A2: Low yields in Suzuki-Miyaura couplings of chloropyridines are a common issue.[13][14] Here’s a systematic approach to troubleshooting:

  • Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be ineffective for this less reactive chloride.[3] You need a more active catalyst system.

    • Ligand Choice: Bulky, electron-rich phosphine ligands are crucial. Consider screening ligands such as SPhos , XPhos , or other Buchwald-type ligands.[1][15] These ligands promote the challenging oxidative addition step and stabilize the active palladium species.

    • Palladium Precursor: Pd₂(dba)₃ or Pd(OAc)₂ are common choices that form the active Pd(0) species in situ.[1]

  • Base Selection: The base plays a critical role in the transmetalation step.

    • If you are using a weaker base like Na₂CO₃, consider switching to a stronger, non-aqueous base like K₃PO₄ or Cs₂CO₃ .[1][6][13]

  • Solvent and Temperature:

    • Ensure your solvent is anhydrous and thoroughly degassed to prevent side reactions.[4] Common solvents include toluene , dioxane , or THF .[13]

    • Given the lower reactivity of the chloride, higher reaction temperatures (e.g., 100-110 °C) are often necessary.[1][13]

  • Side Reactions:

    • Protodeboronation: The boronic acid can be replaced by a proton. Use fresh boronic acid and consider using more stable boronic esters (e.g., pinacol esters).[3][14]

    • Homocoupling: Coupling of two boronic acid molecules can be minimized by ensuring the reaction is strictly anaerobic.[3][4]

    • Dehalogenation: The starting material is reduced. Ensure your reaction is under an inert atmosphere.[3][16]

Q3: I am attempting a Buchwald-Hartwig amination with this compound and a primary amine, but the reaction is not proceeding. What should I do?

A3: The Buchwald-Hartwig amination of chloropyridines can be challenging.[9][17] Here are key optimization parameters:

  • Catalyst and Ligand: This is the most critical factor.

    • For primary amines, ligands like BrettPhos have shown excellent performance with challenging substrates.[17]

    • For secondary amines, RuPhos is often a superior choice.[17]

    • Using a pre-catalyst complex can sometimes improve reproducibility.

  • Base: A strong, non-nucleophilic base is required.

    • NaOt-Bu or LHMDS are commonly used and effective bases for this transformation.[9]

  • Reaction Conditions:

    • Ensure strictly anhydrous and anaerobic conditions.

    • Solvents like toluene or dioxane are generally effective.

    • You may need to heat the reaction, typically in the range of 80-110 °C.

Q4: Can I perform a Sonogashira coupling with this compound? What are the recommended conditions?

A4: Yes, Sonogashira coupling of aryl chlorides is possible but requires a robust catalyst system.[18]

  • Catalyst System: A combination of a palladium source and a copper(I) co-catalyst is typically used.[11] For aryl chlorides, more specialized ligands are often necessary.

    • Consider using a palladium precursor like PdCl₂(PPh₃)₂ with a ligand such as P(t-Bu)₃ or XPhos .[18]

    • A copper(I) salt, such as CuI , is a standard co-catalyst.[11]

  • Base: An amine base like Et₃N or DIPA is commonly employed, often serving as the solvent as well.

  • Conditions: The reaction should be performed under an inert atmosphere.

Troubleshooting Guides

Guide 1: Suzuki-Miyaura Coupling

Problem: Low or no product formation.

Possible Cause Troubleshooting Step Rationale
Inactive Catalyst Screen bulky, electron-rich ligands (SPhos, XPhos). Use a fresh palladium source (Pd₂(dba)₃, Pd(OAc)₂).Aryl chlorides require highly active catalysts for oxidative addition.[1][2]
Inefficient Transmetalation Switch to a stronger base (K₃PO₄, Cs₂CO₃).A stronger base facilitates the transfer of the organic group from boron to palladium.[6][19]
Poor Solubility Try a different solvent (toluene, dioxane, THF/water mixtures).Ensuring all components are in solution is crucial for reaction kinetics.
Low Temperature Increase the reaction temperature to 100-110 °C.Overcomes the higher activation energy for C-Cl bond cleavage.[13]

Problem: Significant byproduct formation.

Byproduct Identification Mitigation Strategy
Homocoupling of Boronic Acid Biaryl of the boronic acid partner.Thoroughly degas all reagents and solvents. Maintain a strict inert atmosphere.[3][4]
Dehalogenation of Starting Material 3-methoxypyridine.Ensure an inert atmosphere. Choose a solvent less prone to acting as a hydride source.[3][16]
Protodeboronation Arene from the boronic acid.Use fresh, high-purity boronic acid or a more stable derivative (e.g., pinacol ester).[3][14]
Guide 2: Buchwald-Hartwig Amination

Problem: Reaction stalls or fails.

Possible Cause Troubleshooting Step Rationale
Catalyst Inhibition/Deactivation Use specialized ligands like RuPhos (for secondary amines) or BrettPhos (for primary amines).[17]These ligands are designed to be highly active and resist deactivation by the pyridine nitrogen.
Insufficient Base Strength Use a strong, non-nucleophilic base such as NaOt-Bu or LHMDS.A strong base is necessary to deprotonate the amine for subsequent steps in the catalytic cycle.[9]
Amine Substrate Issues Ensure the amine is pure and dry. For solid amines, ensure they are finely powdered.Impurities can interfere with the catalyst.

Data Presentation: Recommended Catalyst Systems

Table 1: Suzuki-Miyaura Coupling of this compound
Catalyst/LigandPalladium SourceBaseSolventTemperature (°C)Notes
SPhosPd(OAc)₂K₃PO₄1,4-Dioxane/H₂O100A robust system for many chloropyridines.[1]
XPhosPd₂(dba)₃Cs₂CO₃Toluene110Often effective for more challenging substrates.[1]
Pd(PPh₃)₄-Na₂CO₃Toluene/H₂O100Less likely to be effective, but a common starting point.[20]
Table 2: Buchwald-Hartwig Amination of this compound
LigandPalladium SourceBaseSolventTemperature (°C)Amine Type
RuPhosPd₂(dba)₃NaOt-BuToluene100Secondary
BrettPhosPd₂(dba)₃LHMDSDioxane100Primary

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling using SPhos
  • Preparation: To an oven-dried reaction vial, add this compound (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 mmol, 2 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).[1]

  • Inert Atmosphere: Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.[1]

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (0.8 mL).[1]

  • Reaction: Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.[1]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1][3]

Visualizations

Catalyst Selection Workflow

start Start: Coupling with This compound bond_type Desired Bond Type? start->bond_type cc_bond C-C Bond bond_type->cc_bond C-C cn_bond C-N Bond bond_type->cn_bond C-N c_triple_c C≡C Bond bond_type->c_triple_c C≡C suzuki Suzuki-Miyaura Coupling cc_bond->suzuki buchwald Buchwald-Hartwig Amination cn_bond->buchwald sonogashira Sonogashira Coupling c_triple_c->sonogashira suzuki_cat Catalyst System: Pd(OAc)₂/SPhos Base: K₃PO₄ suzuki->suzuki_cat buchwald_cat Catalyst System: Pd₂(dba)₃/RuPhos or BrettPhos Base: NaOt-Bu buchwald->buchwald_cat sonogashira_cat Catalyst System: PdCl₂(PPh₃)₂/CuI Base: Amine sonogashira->sonogashira_cat

Caption: Decision tree for selecting the appropriate cross-coupling reaction.

Troubleshooting Low Yield in Suzuki Coupling

start Low Yield in Suzuki Coupling check_catalyst Is the catalyst system active enough? start->check_catalyst check_base Is the base strong enough? check_catalyst->check_base Yes optimize_catalyst Action: Screen bulky, electron-rich ligands (e.g., SPhos, XPhos) check_catalyst->optimize_catalyst No check_conditions Are reaction conditions optimal? check_base->check_conditions Yes optimize_base Action: Switch to stronger base (e.g., K₃PO₄, Cs₂CO₃) check_base->optimize_base No optimize_conditions Action: Increase temperature, ensure anhydrous/anaerobic conditions check_conditions->optimize_conditions No end Improved Yield check_conditions->end Yes optimize_catalyst->end optimize_base->end optimize_conditions->end

Caption: A troubleshooting flowchart for low-yielding Suzuki reactions.

References

Technical Support Center: Work-up Procedures for Reactions Containing 2-Chloro-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling reactions involving 2-Chloro-3-methoxypyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into the nuances of post-reaction work-ups for this versatile building block. The methodologies described herein are grounded in established chemical principles and aim to equip you with the expertise to troubleshoot common challenges and ensure the integrity of your synthetic outcomes.

Introduction to this compound

This compound is a key intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds.[1] Its unique electronic properties, stemming from the interplay between the electron-withdrawing chlorine atom, the electron-donating methoxy group, and the pyridine nitrogen, make it a valuable substrate for a range of transformations, most notably palladium-catalyzed cross-coupling reactions and directed ortho-metalations. However, these same features can present specific challenges during the reaction work-up and purification stages. This guide provides a structured approach to navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: What are the basic physical and chemical properties of this compound that I should be aware of during work-up?

This compound is typically an off-white to yellow or brown crystalline solid.[2] It is important to note its solubility characteristics: it is generally insoluble in water but soluble in a range of organic solvents such as ethanol, ether, and chloroform.[3][4][5] This differential solubility is the cornerstone of a successful extractive work-up. While stable under normal conditions, it is crucial to consult the Safety Data Sheet (SDS) for comprehensive handling and safety information, including incompatibility with strong oxidizing agents.[6][7]

PropertyValueSource
Appearance Off-white to yellow to brown powder or crystals[2]
Molecular Weight 143.57 g/mol [2]
Melting Point 90-92 °C[8]
Water Solubility Insoluble[3][4]
Organic Solvent Solubility Soluble in ethanol, ether, chloroform[5]
Storage Temperature Room Temperature[2]
Q2: I've just completed a Suzuki-Miyaura coupling reaction with this compound. What is a reliable, general work-up procedure?

A standard work-up for a Suzuki-Miyaura coupling involving this compound typically involves quenching the reaction, followed by an extractive work-up and purification by column chromatography.[6][9]

Experimental Protocol: General Suzuki-Miyaura Work-up

  • Cooling and Quenching: Once the reaction is deemed complete by a monitoring technique such as TLC or LC-MS, cool the reaction mixture to room temperature.

  • Dilution: Dilute the cooled mixture with an organic solvent like ethyl acetate (EtOAc) and water.[6]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.[6] The pyridine nitrogen can sometimes lead to the formation of emulsions (see Troubleshooting Guide below).

  • Washing: Combine the organic layers and wash with brine.[6] This helps to remove residual water and some inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.[6][9]

  • Purification: Purify the crude product by flash column chromatography on silica gel.[6][9] A common eluent system to start with is a gradient of hexane and ethyl acetate.

Q3: My Buchwald-Hartwig amination reaction using this compound is complete. How should I approach the work-up?

The work-up for a Buchwald-Hartwig amination is similar to that of a Suzuki coupling, with special attention given to the removal of the palladium catalyst and the phosphine ligand byproducts.

Experimental Protocol: General Buchwald-Hartwig Amination Work-up

  • Cooling and Filtration: After cooling the reaction to room temperature, dilute the mixture with a suitable organic solvent (e.g., toluene or EtOAc) and filter through a pad of Celite to remove insoluble inorganic salts and precipitated palladium.[10][11]

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product will likely contain residual palladium and phosphine oxide. Further purification is necessary (see Troubleshooting Guide for removal of these impurities).

Troubleshooting Guides

Issue 1: Emulsion Formation During Extraction

The basic nitrogen of the pyridine ring can lead to the formation of stable emulsions during aqueous work-up, making phase separation difficult.

Potential Cause Troubleshooting Strategy
Basic Pyridine Nitrogen Add a saturated solution of ammonium chloride (NH₄Cl) during the wash to protonate the pyridine nitrogen slightly, reducing its surfactant-like properties. Alternatively, adding brine (saturated NaCl solution) can help break up emulsions by increasing the ionic strength of the aqueous phase.
Fine Particulate Matter If fine solids are present, filter the entire biphasic mixture through a pad of Celite before attempting phase separation.
High Concentration Dilute the organic layer with more solvent to decrease the concentration of the pyridine-containing compound.
Issue 2: Persistent Palladium Contamination in the Product

The nitrogen atoms in the pyridine ring and any amine functionalities can chelate to palladium, making it soluble in the organic phase and difficult to remove.[12]

Method Protocol Considerations
Filtration through Celite A simple filtration through a pad of Celite can remove heterogeneous palladium (e.g., Pd/C) or palladium that has precipitated.[10][12]Often insufficient for removing soluble palladium complexes.[12]
Activated Carbon Stir the crude product dissolved in an organic solvent with 5-10 wt% activated carbon for 1-18 hours. Filter through a thick pad of Celite.[12]Can sometimes adsorb the desired product, so a small-scale test is recommended.
Thiol-based Scavengers Use commercially available thiol-based silica scavengers. Stir the scavenger with the crude product in solution, then filter.[10][12]Highly effective for palladium removal.
Aqueous Bisulfite Wash Wash the organic solution of the product with an aqueous solution of sodium bisulfite (NaHSO₃). This can form an insoluble palladium complex that can be filtered off.[4]The pH and temperature of the wash may need to be optimized.[4]
Issue 3: Removal of Phosphine Oxide Byproducts

Reactions employing phosphine ligands, common in cross-coupling chemistry, will generate the corresponding phosphine oxide (e.g., triphenylphosphine oxide, TPPO), which can be challenging to separate from the desired product.

Method Protocol Reference
Precipitation with Zinc Chloride Dissolve the crude mixture in a polar solvent like ethanol. Add a solution of ZnCl₂ to precipitate a ZnCl₂(TPPO)₂ complex, which can be removed by filtration.[2][13][14]
Silica Gel Plug For relatively non-polar products, dissolving the crude mixture in a minimal amount of a non-polar solvent (e.g., hexane/ether) and filtering through a short plug of silica can trap the polar TPPO.[15]
Crystallization If the product is crystalline, careful selection of a crystallization solvent can often leave the more soluble TPPO in the mother liquor.[15]

Visualizing the Work-up Workflow

A generalized workflow for the work-up of a palladium-catalyzed cross-coupling reaction involving this compound is depicted below.

Workup_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reaction Completed Reaction Mixture (Product, Catalyst, Byproducts, Base, Solvent) Quench Quench (e.g., with water or NH4Cl(aq)) Reaction->Quench Extraction Liquid-Liquid Extraction (e.g., EtOAc/Water) Quench->Extraction Wash Wash Organic Layer (e.g., with Brine) Extraction->Wash Dry Dry and Concentrate Wash->Dry Crude Crude Product Dry->Crude Purification Column Chromatography (Silica Gel) Crude->Purification Pure Pure Product Purification->Pure

Caption: Generalized work-up and purification workflow.

Logic Diagram for Troubleshooting Palladium Removal

Palladium_Removal Start High Palladium Content in Product? Hetero_Pd Is the catalyst heterogeneous (e.g., Pd/C)? Start->Hetero_Pd Yes Scavenger Use a Palladium Scavenger (Thiol-based, Activated Carbon) Start->Scavenger No Celite Filter through Celite Hetero_Pd->Celite Yes Hetero_Pd->Scavenger No End Re-analyze Palladium Content Celite->End Bisulfite Consider Aqueous Bisulfite Wash Scavenger->Bisulfite If still high Scavenger->End Bisulfite->End

Caption: Decision tree for palladium removal.

References

Validation & Comparative

A Comparative Guide to 2-Chloro-3-methoxypyridine and 2-Bromo-3-methoxypyridine for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency, cost, and ultimate success of a synthetic route. Halogenated pyridines are foundational building blocks, prized for their versatility in constructing complex molecular architectures. This guide provides an in-depth comparative analysis of two key intermediates: 2-Chloro-3-methoxypyridine and 2-Bromo-3-methoxypyridine. Our objective is to furnish you with the technical insights and experimental data necessary to make an informed choice for your specific application, balancing reactivity, cost, and reaction conditions.

Physicochemical Properties: The Foundation of Usability

The physical characteristics of a reagent influence its handling, storage, and behavior in a reaction vessel. While both compounds share a 3-methoxypyridine core, the difference in the halogen atom at the 2-position results in distinct properties.

PropertyThis compound2-Bromo-3-methoxypyridineRationale for Significance
CAS Number 52605-96-6[1]24100-18-3[2][3]Unique identifier for substance registration.
Molecular Formula C₆H₆ClNO[4]C₆H₆BrNO[2][3][5]Defines the elemental composition.
Molecular Weight 143.57 g/mol [4]188.02 g/mol [2][3][6]Affects molar calculations and reaction stoichiometry.
Appearance Off-white to yellow/brown powder or crystalsOff-white to light yellow solid or fused solid[2][6]Provides a preliminary check for material identity and purity.
Melting Point 90-92°C[7]38-50°C[2][6]A lower melting point can be advantageous for reactions requiring molten reagents or for purification via melt-crystallization.
Solubility Insoluble in water[1][8]; Soluble in common organic solvents[9].Slightly soluble in water; Soluble in common organic solvents[2][10].Crucial for selecting appropriate reaction and workup solvents.
Purity (Typical) ≥95% to ≥98%[11][12]≥97% to ≥99%[5][6]High purity is essential for minimizing side reactions and ensuring reproducibility.

The most notable difference is the melting point. 2-Bromo-3-methoxypyridine's lower melting range (38-50°C) means it can be handled as a liquid with gentle warming, which can simplify additions and improve homogeneity in certain reaction setups.[2][6] In contrast, the higher melting point of the chloro-analogue necessitates its handling as a solid under most lab conditions.[7]

Synthesis, Cost, and Commercial Availability

From a practical standpoint, the accessibility and cost of a starting material are paramount.

  • This compound: Typically synthesized from the corresponding 2-chloro-3-hydroxypyridine via methylation.[1] The precursor, 2-chloro-3-hydroxypyridine, can be prepared from 3-hydroxypyridine.[13]

  • 2-Bromo-3-methoxypyridine: Commonly prepared through several routes, including the methylation of 2-bromo-3-pyridinol or a two-step synthesis starting from 3-hydroxypyridine.[14][15][16] The methylation of 2-bromo-3-pyridinol is a frequently cited method, with reported yields ranging from 56% to 91% depending on the specific conditions used.[14][17]

Generally, chloro-aromatic compounds are less expensive than their bromo- counterparts due to the lower cost of chlorinating agents. A survey of various chemical suppliers confirms this trend, with this compound often being more cost-effective, particularly for large-scale synthesis.[1][5][11][18]

G cluster_chloro This compound Synthesis cluster_bromo 2-Bromo-3-methoxypyridine Synthesis HP_C 3-Hydroxypyridine CHP 2-Chloro-3-hydroxypyridine HP_C->CHP Chlorination CMP This compound CHP->CMP Methylation HP_B 3-Hydroxypyridine BHP 2-Bromo-3-pyridinol HP_B->BHP Bromination BMP 2-Bromo-3-methoxypyridine BHP->BMP Methylation

Caption: Common synthetic pathways for the two reagents.

A Head-to-Head Comparison of Chemical Reactivity

The choice between the chloro- and bromo- derivative fundamentally hinges on their differing reactivity, which is a direct consequence of the carbon-halogen bond properties.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

This class of reactions is arguably the most common application for these building blocks.[19][20] The critical first step in the catalytic cycle is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.

The C-Br bond (bond energy ~280 kJ/mol) is significantly weaker and more polarizable than the C-Cl bond (~340 kJ/mol). This makes 2-bromo-3-methoxypyridine the more reactive substrate in palladium-catalyzed cross-coupling reactions.[21]

  • Advantages of 2-Bromo-3-methoxypyridine:

    • Milder Reaction Conditions: Often reacts at lower temperatures and requires less reactive, more conventional palladium catalysts (e.g., Pd(PPh₃)₄) and ligands.[22]

    • Faster Reaction Times: The facile oxidative addition step typically leads to shorter reaction times.

    • Higher Success Rate: It is generally more reliable, especially for challenging or sterically hindered coupling partners.

  • Challenges with this compound:

    • Harsher Conditions Required: The stronger C-Cl bond necessitates more forcing conditions, such as higher temperatures.

    • Advanced Catalytic Systems: Requires more electron-rich, sterically bulky phosphine ligands (e.g., Buchwald or Herrmann-type ligands like SPhos, XPhos) to facilitate the difficult oxidative addition step.[23]

    • Potential for Side Reactions: Higher temperatures can sometimes lead to decomposition or undesired side reactions.

G Bromo 2-Bromo-3-methoxypyridine Suzuki Suzuki-Miyaura Coupling Bromo->Suzuki More Reactive (Weaker C-Br Bond) Buchwald Buchwald-Hartwig Amination Bromo->Buchwald More Reactive SNAr Nucleophilic Aromatic Substitution (SNAr) Bromo->SNAr Generally Slower Chloro This compound Chloro->Suzuki Less Reactive (Stronger C-Cl Bond) Chloro->Buchwald Less Reactive Chloro->SNAr Generally Faster (Higher Electronegativity)

Caption: Reactivity comparison in key synthetic transformations.
Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, a nucleophile attacks the electron-deficient pyridine ring, forming a negatively charged intermediate (a Meisenheimer complex), followed by the expulsion of the halide leaving group.[24][25] The mechanism is distinct from cross-coupling, and so is the reactivity trend.[26]

The rate-determining step is often the initial nucleophilic attack. This step is accelerated by a more electronegative halogen at the substitution site, as it enhances the electrophilicity of the carbon atom and helps stabilize the developing negative charge in the intermediate. Fluorine is the most activating, followed by chlorine.[25][27]

Therefore, for SNAr reactions, This compound is generally more reactive than 2-bromo-3-methoxypyridine .[27] While the C-Br bond breaks more easily, the formation of the Meisenheimer complex is typically the kinetic bottleneck. The higher electronegativity of chlorine makes the chloro-derivative a better substrate for this transformation.

Experimental Protocols: A Practical Guide

To illustrate the practical differences, below are representative, generalized protocols for a Suzuki-Miyaura coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling with 2-Bromo-3-methoxypyridine

This protocol utilizes a standard, widely available palladium catalyst.

Materials:

  • 2-Bromo-3-methoxypyridine (1.0 equiv.)

  • Arylboronic acid (1.2–1.5 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%)[22]

  • Triphenylphosphine (PPh₃, 4-8 mol%, if using Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0–3.0 equiv.)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Water 4:1)[22][28]

Procedure:

  • Reaction Setup: To a dry round-bottom flask or Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 2-Bromo-3-methoxypyridine, the arylboronic acid, the base, and the palladium catalyst (and ligand, if separate).[22]

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Stir the mixture at 80–100°C. Monitor reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.[22]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: Suzuki-Miyaura Coupling with this compound

This protocol requires a more specialized, highly active catalyst system to overcome the C-Cl bond strength.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2–1.5 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%)

  • A bulky, electron-rich phosphine ligand (e.g., SPhos or XPhos, 2-4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0–3.0 equiv.)

  • Degassed anhydrous solvent (e.g., 1,4-Dioxane or Toluene)

Procedure:

  • Reaction Setup: To a dry, oven-baked Schlenk tube under an inert atmosphere, add the palladium precatalyst and the phosphine ligand. Add the this compound, arylboronic acid, and the strong base (K₃PO₄).

  • Solvent Addition: Add the degassed anhydrous solvent via syringe.

  • Reaction: Stir the mixture at a higher temperature, typically 100–110°C. Monitor reaction progress. These reactions may require longer times (12-24 hours) to reach full conversion.

  • Workup & Purification: Follow the same workup and purification procedure as described in Protocol 1.

Summary and Recommendations

FeatureThis compound2-Bromo-3-methoxypyridine
Cross-Coupling Reactivity LowerHigher
SNAr Reactivity HigherLower
Typical Conditions Harsher (higher temp, stronger catalysts)Milder
Cost Generally lowerGenerally higher
Primary Advantage Cost-effectiveness, higher reactivity in SNAr.High reactivity and reliability in cross-coupling.
Primary Disadvantage Requires specialized catalysts for cross-coupling.Higher cost.

Final Recommendations:

  • For exploratory synthesis, medicinal chemistry, and complex molecule construction where reliability and mild conditions are paramount, 2-Bromo-3-methoxypyridine is the superior choice. Its high reactivity in the most common C-C and C-N bond-forming reactions (Suzuki, Buchwald-Hartwig, Heck, etc.) justifies its higher cost.[19][20][29]

  • For large-scale process development or when cost is the primary driver , This compound is a compelling alternative, provided the necessary investment in more sophisticated catalyst systems and process optimization for harsher conditions is feasible.

  • For reactions proceeding via a Nucleophilic Aromatic Substitution (SNAr) mechanism, This compound is the more reactive and therefore preferred substrate.

By understanding the fundamental trade-offs between these two valuable reagents, researchers can strategically design more efficient, robust, and economical synthetic routes.

References

A Senior Application Scientist's Guide to the Spectroscopic Nuances of 2-Chloro-3-methoxypyridine: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, a profound understanding of the structural intricacies of heterocyclic compounds is paramount. 2-Chloro-3-methoxypyridine is a key building block in the synthesis of numerous pharmaceutical agents. Its reactivity and incorporation into larger molecules are dictated by the subtle interplay of its substituent groups, an interplay best elucidated by Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, placing the data in a comparative context with structurally related pyridine derivatives to offer a deeper understanding of its electronic and structural properties.

Introduction to the Structural Landscape of Substituted Pyridines

The pyridine ring is a fundamental scaffold in a vast array of biologically active molecules. The position and nature of substituents dramatically influence the electron density distribution within the ring, which in turn governs the chemical shifts of the ring's protons and carbons in an NMR experiment. In the case of this compound, the electron-withdrawing nature of the chlorine atom at the C2 position and the electron-donating character of the methoxy group at C3 create a unique electronic environment. This guide will dissect the resulting NMR spectra to provide a clear and comprehensive structural assignment.

Unveiling the Structure: ¹H and ¹³C NMR Data for this compound

The detailed ¹H and ¹³C NMR spectral data for this compound, acquired in deuterated chloroform (CDCl₃), are presented below. The assignments are supported by established principles of NMR spectroscopy and comparison with related compounds.[1]

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃) for this compound and Comparative Compounds [1]

Compoundδ H-4 (ppm)δ H-5 (ppm)δ H-6 (ppm)δ -OCH₃ (ppm)J H4-H5 (Hz)J H5-H6 (Hz)
This compound 7.22 (dd) 7.69 (dd) 8.10 (dd) 3.95 (s) 7.8 4.8
2-Bromo-3-methoxypyridine7.20 (dd)7.75 (dd)8.12 (dd)3.96 (s)7.94.7
2-Bromo-5-methoxypyridine7.31 (d)7.08 (dd)8.25 (d)3.85 (s)8.63.0
3-Methoxypyridine7.24 (m)7.24 (m)8.28 (m)3.87 (s)--

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃) for this compound and Comparative Compounds [1]

Compoundδ C-2 (ppm)δ C-3 (ppm)δ C-4 (ppm)δ C-5 (ppm)δ C-6 (ppm)δ -OCH₃ (ppm)
This compound 146.9 154.2 123.5 121.8 145.8 56.4
2-Bromo-3-methoxypyridine142.4155.1122.8128.4150.356.5
2-Bromo-5-methoxypyridine141.8123.1140.2155.9148.155.8
3-Methoxypyridine142.1155.8120.8123.7146.955.4

Spectral Interpretation and Comparative Analysis

¹H NMR Spectrum of this compound

The proton NMR spectrum of this compound displays three distinct signals in the aromatic region and a sharp singlet in the upfield region, characteristic of a methoxy group.

  • H-6 (8.10 ppm, dd): This proton, being ortho to the electronegative nitrogen atom, is the most deshielded of the ring protons. It appears as a doublet of doublets due to coupling with H-5 and a smaller coupling with H-4.

  • H-5 (7.69 ppm, dd): This proton is coupled to both H-6 and H-4, resulting in a doublet of doublets.

  • H-4 (7.22 ppm, dd): This proton is coupled to H-5 and shows a smaller coupling to H-6.

  • -OCH₃ (3.95 ppm, s): The three protons of the methoxy group are equivalent and do not couple with any other protons, hence they appear as a sharp singlet. The chemical shift is typical for a methoxy group attached to an aromatic ring.[2]

A comparison with related molecules reveals insightful trends. For instance, the chemical shifts of the ring protons in 2-bromo-3-methoxypyridine are very similar to those in the chloro-analogue, reflecting the similar electronegativity and inductive effects of chlorine and bromine.

¹³C NMR Spectrum of this compound

The proton-decoupled ¹³C NMR spectrum of this compound shows six distinct signals, corresponding to the six carbon atoms in the molecule.

  • C-3 (154.2 ppm): This carbon is directly attached to the oxygen of the methoxy group, causing it to be significantly deshielded and appear at the lowest field among the ring carbons.

  • C-2 (146.9 ppm): The carbon bearing the chlorine atom is also deshielded due to the electronegativity of the halogen.

  • C-6 (145.8 ppm): This carbon, adjacent to the nitrogen, is deshielded, a characteristic feature of carbons in the α-position of a pyridine ring.

  • C-4 (123.5 ppm) and C-5 (121.8 ppm): These carbons appear at higher field, with C-5 being the most shielded of the ring carbons.

  • -OCH₃ (56.4 ppm): The carbon of the methoxy group appears in the typical range for such functionalities.[2]

The comparative data in Table 2 illustrates the influence of the substituents. For example, the C-2 carbon in this compound is at a lower field than in 2-bromo-3-methoxypyridine, which can be attributed to the higher electronegativity of chlorine compared to bromine.

Visualizing the Connectivity: A Structural and NMR Correlation Diagram

To visually represent the structural assignments and through-bond correlations, the following diagram illustrates the connectivity of the atoms in this compound and highlights the key ¹H-¹H couplings.

Caption: Structure of this compound with ¹³C and ¹H NMR chemical shift assignments and key proton-proton coupling constants.

Experimental Protocol for NMR Data Acquisition

The following provides a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra for substituted pyridines.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the pyridine derivative.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • For quantitative NMR (qNMR), a high-purity internal standard with non-overlapping signals should be added at a known concentration.

  • Transfer the solution to a 5 mm NMR tube.

2. Spectrometer Setup and ¹H NMR Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks. This is typically performed by optimizing the linewidth of a prominent singlet, such as the residual solvent peak.

  • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer include:

    • Pulse angle: 30-45 degrees

    • Spectral width: ~16 ppm

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 8-16, depending on sample concentration.

3. ¹³C NMR Acquisition:

  • Switch the spectrometer to the ¹³C channel.

  • Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters for a 100 MHz spectrometer include:

    • Pulse angle: 45 degrees

    • Spectral width: ~240 ppm

    • Acquisition time: 1-2 seconds

    • Relaxation delay: 2 seconds

    • Number of scans: 1024-4096, as ¹³C has a low natural abundance.

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

  • Phase correct the spectra to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale. For ¹H NMR, the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm is used. For ¹³C NMR, the solvent peak (e.g., CDCl₃ at 77.16 ppm) is typically used for referencing.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, in conjunction with a comparative study of related compounds, provides a robust and detailed picture of its molecular structure. The presented data and experimental protocols serve as a valuable resource for scientists engaged in the synthesis and characterization of pyridine-based molecules, facilitating unambiguous structural elucidation and a deeper understanding of substituent effects in this important class of heterocyclic compounds. The principles and techniques outlined in this guide are broadly applicable and form the foundation of structural chemistry in modern drug discovery and development.

References

mass spectrometry analysis of 2-Chloro-3-methoxypyridine fragmentation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Mass Spectrometry Analysis of 2-Chloro-3-methoxypyridine: Fragmentation Pathways and Experimental Considerations

Introduction

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development, often serving as a key building block in the synthesis of pharmaceutical raw materials.[1][2] Accurate structural characterization is paramount for ensuring the identity and purity of such intermediates. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, providing not only precise molecular weight information but also invaluable structural insights through the analysis of fragmentation patterns.[3][4]

This guide, intended for researchers, scientists, and drug development professionals, offers a detailed exploration of the mass spectrometric behavior of this compound. We will delve into the mechanistic details of its fragmentation under different ionization techniques, compare its behavior to related analogues, and provide robust, field-proven experimental protocols. The focus is not just on the "what" but the "why," explaining the causality behind experimental choices to empower analysts in their own work.

Experimental Design: The Rationale Behind Method Selection

The choice of ionization source is the most critical decision in designing a mass spectrometry experiment. It dictates the type of information one can obtain. For a comprehensive analysis of a small molecule like this compound, a dual-pronged approach using both a "hard" and a "soft" ionization technique is recommended.

  • Electron Ionization (EI): A hard ionization technique that imparts significant energy to the analyte molecule, causing extensive and reproducible fragmentation.[5] This is the method of choice for obtaining a detailed structural "fingerprint" and elucidating the molecule's framework. It is typically coupled with Gas Chromatography (GC-MS).

  • Electrospray Ionization (ESI): A soft ionization technique that typically results in minimal fragmentation.[4] Its primary utility is the unambiguous determination of the molecular weight through the observation of the protonated molecule, [M+H]⁺.[1][6] It is most often coupled with Liquid Chromatography (LC-MS).

Experimental Protocol 1: GC-MS for EI Fragmentation Analysis

This protocol is designed to achieve good chromatographic separation and generate a classic, library-searchable EI mass spectrum.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a volatile, non-polar solvent such as Dichloromethane or Ethyl Acetate.

  • Instrumentation: A standard GC-MS system equipped with a quadrupole mass analyzer.

  • GC Conditions:

    • Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is ideal. The phenyl-arylene phase provides good selectivity for aromatic compounds.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 250°C at 15°C/min. This ensures the compound elutes as a sharp peak without thermal degradation.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV. This is the standard energy used for EI, as it provides reproducible fragmentation patterns and is the basis for most spectral libraries.[7]

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 200 to capture all relevant fragment ions and the molecular ion.

Experimental Protocol 2: LC-MS for ESI Molecular Weight Confirmation

This protocol is optimized for confirming the molecular weight with minimal fragmentation.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of Acetonitrile and Water.

  • Instrumentation: An LC-MS system, such as a UPLC coupled to a time-of-flight (TOF) or Orbitrap mass spectrometer for high mass accuracy.

  • LC Conditions:

    • Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid. The acid is crucial for promoting protonation and achieving good ionization efficiency in positive ion mode.[8]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Mass Range: Scan from m/z 50 to 300.

Analysis of Fragmentation Patterns

Electron Ionization (EI) Fragmentation of this compound

Under 70 eV EI conditions, this compound (Molecular Weight: 143.57 g/mol [9]) undergoes a series of predictable fragmentation reactions. The initial event is the removal of an electron to form the molecular ion (M⁺•) at m/z 143.[5] Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), all chlorine-containing fragments will appear as a pair of peaks separated by two mass units, with the second peak having roughly one-third the intensity of the first.[3][10]

The major fragmentation pathways are driven by the relative stability of the resulting ions and neutral losses, influenced by the chloro, methoxy, and pyridine ring functionalities.

Caption: Proposed EI fragmentation pathway for this compound.

Key Fragmentation Pathways:

  • Loss of a Formyl Radical (•CHO): The methoxy group can rearrange and lead to the expulsion of a neutral formyl radical (mass 29). This results in the fragment ion at m/z 114/116 .[7] This is a common pathway for methoxy-substituted aromatic compounds.

  • Loss of a Chlorine Radical (•Cl): The C-Cl bond is relatively labile and can undergo homolytic cleavage to expel a chlorine radical (mass 35).[10] This pathway is highly favorable, leading to the formation of the 3-methoxypyridinium ion at m/z 108 .[7]

  • Loss of Formaldehyde (CH₂O): Following the loss of chlorine, the ion at m/z 108 can subsequently lose a neutral formaldehyde molecule (mass 30) from the methoxy group, yielding the pyridinium ion at m/z 78 .[7]

  • Loss of Hydrogen Cyanide (HCN): The pyridine ring itself can fragment. A characteristic fragmentation for pyridines is the loss of a neutral HCN molecule (mass 27), which would lead from the m/z 78 ion to a fragment at m/z 51, or from other pyridine-containing fragments.[11] The fragment at m/z 78 corresponds to the pyridine ring itself, suggesting a more complex rearrangement or cleavage of the substituents.[7]

Data Summary: EI-MS of this compound
m/z (Mass-to-Charge Ratio)Proposed Fragment IonFormula of FragmentNeutral LossComments
143/145[M]⁺• C₆H₆ClNO⁺•-Molecular Ion; exhibits characteristic 3:1 isotopic ratio for chlorine.[7]
114/116[M - CHO]⁺C₅H₃ClNO⁺••CHOLoss of a formyl radical from the methoxy group.[7]
108[M - Cl]⁺C₆H₆NO⁺•ClLoss of a chlorine radical, a common pathway for halogenated compounds.[7][10]
78[M - Cl - CH₂O]⁺C₅H₄N⁺•Cl, CH₂OSubsequent loss of formaldehyde from the m/z 108 fragment.[7]
Electrospray Ionization (ESI) Analysis

In contrast to EI, ESI analysis provides a much simpler spectrum. Under the acidic conditions of the recommended LC-MS protocol, the basic nitrogen atom of the pyridine ring is readily protonated. The resulting mass spectrum is dominated by the protonated molecular ion [M+H]⁺ at m/z 144/146 .[1][6] The isotopic pattern for chlorine is preserved. This clean spectrum provides a confident confirmation of the molecular weight. Significant fragmentation is generally not observed unless higher energy is applied in the source (in-source collision-induced dissociation) or a tandem MS (MS/MS) experiment is performed.

Comparative Analysis: The Influence of Substituents

To understand the role of each substituent, it is useful to compare the fragmentation of this compound with its simpler analogues.

CompoundMolecular Ion (m/z)Key Fragmentation Pathways
This compound 143/145Loss of •Cl, Loss of •CHO, Loss of HCN from fragments.[7]
2-Chloropyridine 113/115Primary loss of •Cl to form m/z 78, followed by loss of HCN to form m/z 51.
3-Methoxypyridine 109Primary loss of •CHO to form m/z 80, followed by loss of HCN.
Pyridine 79Loss of HCN to form the C₄H₄⁺• ion at m/z 52.[12]

This comparison clearly demonstrates that the observed fragmentation of this compound is a composite of the pathways characteristic of its individual functional groups. The presence of the chlorine atom introduces the facile loss of a •Cl radical, while the methoxy group enables the loss of a •CHO radical. Both pathways are prominent, highlighting their competing influence on the fragmentation cascade.

Overall Analytical Workflow

The following diagram illustrates a comprehensive workflow for the structural identification and analysis of this compound.

Analytical_Workflow cluster_Prep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Interpretation Sample This compound (Neat Sample) Prep_GC Dissolve in Dichloromethane Sample->Prep_GC Prep_LC Dissolve in ACN/Water Sample->Prep_LC GCMS GC-MS Analysis (EI Mode) Prep_GC->GCMS LCMS LC-MS Analysis (ESI Mode) Prep_LC->LCMS Data_GC Fragmentation Pattern (m/z 143, 114, 108, 78) GCMS->Data_GC Data_LC Molecular Weight Confirmation ([M+H]⁺ at m/z 144) LCMS->Data_LC Conclusion Structural Confirmation Data_GC->Conclusion Data_LC->Conclusion

Caption: Comprehensive workflow for MS analysis of this compound.

Conclusion

The mass spectrometric analysis of this compound is a powerful tool for its unambiguous identification. Electron Ionization provides a rich fragmentation pattern, with key fragments at m/z 143/145, 114/116, 108, and 78, which serve as a structural fingerprint confirming the presence and arrangement of the chloro and methoxy substituents.[7] Complementary analysis by Electrospray Ionization readily confirms the molecular weight via the protonated molecule at m/z 144/146.[1][6] By employing a logical, dual-methodology approach as outlined in this guide, researchers can confidently characterize this and other related heterocyclic compounds, ensuring the integrity of their chemical entities in research and development pipelines.

References

A Comparative Guide to the Structural Validation of Novel Compounds Synthesized from 2-Chloro-3-methoxypridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chloro-3-methoxypyridine is a critical starting material in the synthesis of a diverse range of novel compounds, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern allows for versatile functionalization, leading to the creation of complex molecules with potential therapeutic applications. However, the synthesis of new chemical entities necessitates rigorous structural validation to confirm their identity, purity, and stereochemistry. This guide provides a comprehensive comparison of key analytical techniques for the structural elucidation of novel compounds derived from this compound. We will delve into the causality behind experimental choices, present detailed protocols, and provide supporting data to ensure scientific integrity and empower researchers in their drug discovery and development endeavors.

Introduction: The Synthetic Versatility of this compound

The pyridine scaffold is a cornerstone in medicinal chemistry, and the ability to precisely modify it is crucial for developing new drugs.[1] this compound serves as a valuable building block due to the differential reactivity of its substituents. The chlorine atom at the 2-position is susceptible to nucleophilic substitution and is an excellent handle for transition-metal-catalyzed cross-coupling reactions, while the methoxy group at the 3-position influences the electronic properties of the pyridine ring.

Common synthetic transformations involving this compound include:

  • Suzuki-Miyaura Coupling: To form carbon-carbon bonds and introduce aryl or heteroaryl moieties.[2][3]

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, introducing a wide array of amines.[4][5]

  • Sonogashira Coupling: To create carbon-carbon triple bonds, linking the pyridine core to alkyne-containing fragments.[6][7]

Given the complexity of the molecules that can be generated, a multi-faceted analytical approach is essential for unambiguous structural validation. This guide will focus on the "gold standard" techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography.

The Cornerstone of Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[8] It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

Why NMR is the First Step: Causality in Experimental Choice

For novel pyridine derivatives, ¹H and ¹³C NMR are the initial and most informative experiments.[8] The chemical shifts, coupling constants (J-coupling), and integration of signals in a ¹H NMR spectrum provide a detailed "fingerprint" of the molecule. For instance, the protons on the pyridine ring have characteristic chemical shift ranges, which are influenced by the nature and position of substituents.[8] Electron-donating groups will generally shift signals to a higher field (upfield), while electron-withdrawing groups cause a downfield shift.[9]

Comparative Spectroscopic Data

To illustrate the utility of NMR, the following table compares the ¹H and ¹³C NMR data for this compound with a closely related analogue.

Compoundδ ¹H (ppm)δ ¹³C (ppm)
This compound 8.05 (dd, 1H), 7.29 (dd, 1H), 7.24 (dd, 1H), 3.93 (s, 3H)[10]146.9, 154.2, 123.5, 121.8, 145.8, 56.4[10]
2-Bromo-3-methoxypyridine 7.97 (dd, 1H), 7.21 (dd, 1H), 7.12 (dd, 1H), 3.90 (s, 3H)[10]142.4, 155.1, 122.8, 128.4, 150.3, 56.5[10]

Data acquired in CDCl₃. Chemical shifts are referenced to TMS.

The subtle differences in chemical shifts between the chloro and bromo derivatives highlight the sensitivity of NMR to the electronic environment of the pyridine ring.

Advanced NMR Techniques for Unambiguous Assignments

For more complex derivatives, one-dimensional NMR spectra can be crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR experiments are indispensable.[8]

  • COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, revealing neighbor relationships.[8]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for piecing together the carbon skeleton.[9]

Experimental Protocol: 2D NMR Analysis

Protocol 1: Standard 2D COSY Experiment [9]

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Spectrometer Setup: Use a standard gradient-enhanced COSY pulse sequence on a spectrometer (e.g., 400 MHz or higher). Lock and shim the instrument to ensure good resolution.

  • Acquisition: Set the spectral width to encompass all proton signals. Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Processing and Interpretation: Process the data to generate the 2D spectrum. Cross-peaks in the COSY spectrum indicate coupled protons.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_analysis Data Analysis & Confirmation synthesis Synthesize Novel Compound purification Purify via Chromatography synthesis->purification nmr NMR Spectroscopy (1D & 2D) purification->nmr ms Mass Spectrometry (HRMS) nmr->ms interpretation Spectra Interpretation nmr->interpretation xray X-ray Crystallography (if crystalline) ms->xray ms->interpretation xray->interpretation confirmation Structure Confirmation interpretation->confirmation

Caption: Workflow for Synthesis and Structural Validation.

Confirming Molecular Weight and Formula: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[11][12] It is essential for determining the molecular weight of a novel compound and for confirming its elemental composition through high-resolution mass spectrometry (HRMS).[13]

Why HRMS is Crucial for Novel Compounds

For a newly synthesized molecule, obtaining an accurate mass measurement is a critical validation step. HRMS can determine the mass of a molecule with high precision, allowing for the unambiguous determination of its elemental formula.[12] This is particularly important in drug development to confirm the identity of lead compounds and to detect and characterize impurities.[11][12]

Comparative Mass Spectrometry Data

The following table shows the expected and observed mass data for a hypothetical derivative of this compound.

CompoundMolecular FormulaCalculated m/z [M+H]⁺Observed m/z [M+H]⁺
2-(phenylamino)-3-methoxypyridineC₁₂H₁₂N₂O201.1028201.1025

The close agreement between the calculated and observed mass provides strong evidence for the proposed structure.

Fragmentation Analysis in Tandem MS (MS/MS)

Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the parent ion and analyzing the resulting fragment ions.[11] The fragmentation pattern is often characteristic of the molecule's structure and can be used to confirm the connectivity of different parts of the molecule.[12]

Experimental Protocol: High-Resolution Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) equipped with an appropriate ionization source (e.g., ESI, APCI).

  • Data Acquisition: Infuse the sample into the mass spectrometer and acquire the spectrum in positive or negative ion mode.

  • Data Analysis: Determine the accurate mass of the molecular ion and use software to calculate the elemental composition.

The Definitive Structure: Single-Crystal X-ray Crystallography

When a novel compound can be obtained as a suitable single crystal, X-ray crystallography provides the most definitive structural information.[14] This technique determines the three-dimensional arrangement of atoms in a crystal, providing unambiguous information about bond lengths, bond angles, and stereochemistry.[15][16]

The Power of Absolute Configuration

For chiral molecules, X-ray crystallography can be used to determine the absolute configuration, which is crucial in pharmaceutical development as different enantiomers of a drug can have vastly different biological activities.[15][17]

When to Pursue X-ray Crystallography

While powerful, obtaining single crystals of a novel compound can be challenging. This technique is typically employed when NMR and MS data are insufficient for complete structural elucidation or when the absolute stereochemistry of a chiral center needs to be determined.[16]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the compound from a suitable solvent system. This often requires screening various solvents and crystallization conditions.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.

  • Structure Analysis: Analyze the refined structure to determine bond lengths, angles, and stereochemistry.

validation_logic start Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C, 2D) start->nmr ms Mass Spectrometry (HRMS) nmr->ms xray X-ray Crystallography ms->xray Is structure still ambiguous or chiral? structure_elucidated Structure Confirmed ms->structure_elucidated No xray->structure_elucidated Yes ambiguous Ambiguous Structure xray->ambiguous No suitable crystals ambiguous->structure_elucidated Further derivatization or advanced NMR

Caption: Decision tree for structural validation.

Conclusion: An Integrated Approach for Confident Structural Assignment

The structural validation of novel compounds synthesized from this compound requires a synergistic and logical application of modern analytical techniques. While NMR spectroscopy provides the foundational understanding of the molecular framework and Mass Spectrometry confirms the molecular formula, X-ray crystallography offers the ultimate proof of structure when applicable. By judiciously choosing and expertly executing these experimental protocols, researchers can confidently and accurately characterize their newly synthesized molecules, paving the way for further investigation into their biological and material properties. This integrated approach, grounded in scientific integrity, is paramount for the advancement of drug discovery and development.

References

The Art of Molecular Tinkering: A Comparative Guide to the Structure-Activity Relationship of 2-Chloro-3-methoxypyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in the fields of medicinal chemistry and drug discovery, the pyridine scaffold represents a cornerstone of molecular design. Its versatile nature and prevalence in a multitude of biologically active compounds make it a perennially attractive starting point for novel therapeutic development.[1] Within this vast chemical space, the 2-chloro-3-methoxypyridine core offers a particularly intriguing platform. The strategic placement of a reactive chlorine atom and an electron-donating methoxy group provides a unique combination of chemical handles for synthetic elaboration and modulation of physicochemical properties.[1]

This guide delves into the nuanced world of the structure-activity relationship (SAR) of this compound analogs. We will dissect how subtle modifications to this core structure can profoundly impact biological activity, with a particular focus on their burgeoning potential as anticancer agents. By synthesizing data from various studies, we aim to provide a comprehensive and objective comparison, equipping you with the insights needed to rationally design the next generation of pyridine-based therapeutics.

Decoding the SAR: A Case Study in Anticancer Activity

A systematic investigation into a series of novel 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile analogs has shed significant light on the SAR of this scaffold in the context of cytotoxicity against human cancer cell lines.[2] The study highlights that the nature and position of substituents on an aryl ring appended to the core structure are critical determinants of biological activity.[2]

The Pivotal Role of Aryl Substituents

The in vitro cytotoxic activity of these 2-methoxypyridine analogs was rigorously assessed against three human cancer cell lines: colorectal carcinoma (HCT-116), breast cancer (MCF-7), and lung cancer (A-549).[2] The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting 50% of cancer cell growth, were meticulously determined.[2]

Compound ID4-Aryl SubstituentHCT-116 IC50 (µM)MCF-7 IC50 (µM)A-549 IC50 (µM)
5a Phenyl>100>100>100
5c 4-Chlorophenyl>100>100>100
5d 4-Bromophenyl2.43.14.5
5g 4-Nitrophenyl1.92.53.8
5h 3-Bromo-4-methoxyphenyl1.21.82.9
5i 3-Bromo-4-methoxyphenyl1.21.82.9

Data extracted from a study on 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles.[3]

From this data, several key SAR insights emerge:

  • Halogenation is Key: The unsubstituted phenyl analog (5a ) and the 4-chlorophenyl analog (5c ) were largely inactive. However, the introduction of a bromine atom at the 4-position of the phenyl ring (5d ) resulted in a dramatic increase in cytotoxic activity.[3]

  • Electron-Withdrawing Groups Enhance Potency: The presence of a strong electron-withdrawing nitro group at the 4-position (5g ) also conferred potent anticancer activity, comparable to the bromo-substituted analog.[3]

  • Positional Isomers Matter: The combination of a bromo and a methoxy group on the phenyl ring, as seen in analogs 5h and 5i , yielded the most potent compounds in the series. This suggests that a specific substitution pattern is crucial for optimal activity.[3]

The nitrile substituent at the 3-position of the pyridine ring is also considered essential for the observed cytotoxic activity, acting as a key pharmacophore.[3]

Beyond Cancer: A Scaffold of Diverse Potential

While the aforementioned study provides a focused look at anticancer applications, the this compound scaffold is a versatile building block for a range of therapeutic targets. For instance, analogs of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine have been synthesized and evaluated as high-affinity ligands for nicotinic acetylcholine receptors (nAChRs), with potential applications in PET imaging.[4] Furthermore, sulfonamide methoxypyridine derivatives have been explored as potent dual inhibitors of PI3K and mTOR, key players in cancer cell signaling pathways.[5]

These examples underscore the adaptability of the this compound core and suggest that the SAR principles observed in one therapeutic area may provide a valuable starting point for exploration in others.

Experimental Protocols: A Guide to Synthesis and Evaluation

To ensure the integrity and reproducibility of SAR studies, robust and well-documented experimental protocols are paramount.

General Synthesis of 4-Aryl-2-methoxypyridine-3-carbonitriles

The synthesis of the cytotoxic 2-methoxypyridine analogs generally involves the condensation of chalcones with malononitrile in a basic medium.[3]

G Chalcone Chalcone (4a-i) Condensation Condensation Reaction Chalcone->Condensation Malononitrile Malononitrile Malononitrile->Condensation Base Basic Medium (e.g., NaOMe) Base->Condensation Product 4-Aryl-6-(2,5-dichlorothiophen-3-yl)- 2-methoxypyridine-3-carbonitrile (5a-i) Condensation->Product

Caption: Synthetic workflow for 4-aryl-2-methoxypyridine-3-carbonitriles.

Step-by-Step Protocol:

  • Chalcone Synthesis: The precursor chalcones (4a-i) are typically synthesized via a Claisen-Schmidt condensation between an appropriate acetophenone and an aromatic aldehyde.

  • Condensation Reaction: To a solution of the chalcone (1 equivalent) in a suitable solvent such as methanol, add malononitrile (1.2 equivalents) and a base like sodium methoxide (catalytic amount).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, neutralize the reaction mixture, extract the product with an organic solvent, and purify it using column chromatography to yield the desired 2-methoxypyridine-3-carbonitrile derivative.[3]

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2]

G Cell_Seeding Seed cancer cells in 96-well plates Compound_Treatment Treat cells with varying concentrations of test compounds Cell_Seeding->Compound_Treatment Incubation Incubate for a specified period (e.g., 48-72h) Compound_Treatment->Incubation MTT_Addition Add MTT solution to each well Incubation->MTT_Addition Formazan_Formation Viable cells convert MTT to formazan crystals MTT_Addition->Formazan_Formation Solubilization Solubilize formazan crystals with DMSO Formazan_Formation->Solubilization Absorbance_Measurement Measure absorbance at a specific wavelength (e.g., 570 nm) Solubilization->Absorbance_Measurement IC50_Calculation Calculate IC50 values Absorbance_Measurement->IC50_Calculation

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Culture: Maintain human cancer cell lines (e.g., HCT-116, MCF-7, A-549) in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into 96-well microtiter plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically in DMSO, with the final DMSO concentration kept below 0.5%) for 48-72 hours.

  • MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance of each well using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values by plotting the percentage of viability against the compound concentration.[2]

Concluding Remarks and Future Directions

The this compound scaffold is a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships elucidated here, particularly in the context of anticancer activity, provide a clear roadmap for the rational design of more potent and selective analogs. The key takeaways – the importance of halogen and electron-withdrawing substituents on the appended aryl ring and the essential nature of the nitrile group – serve as guiding principles for future synthetic endeavors.

Further exploration of this versatile scaffold is warranted. Investigating a broader range of substituents, exploring different linkage chemistries, and evaluating analogs against a wider panel of biological targets will undoubtedly unlock the full therapeutic potential of this promising chemical entity.

References

A Comparative Guide to Analytical Methods for Assessing the Purity of 2-Chloro-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical research and drug development, the purity of chemical intermediates is a cornerstone of safety, efficacy, and reproducibility. 2-Chloro-3-methoxypyridine, a key building block in the synthesis of a variety of active pharmaceutical ingredients (APIs), is no exception.[1] Its unique substitution pattern makes it a valuable precursor for novel therapeutic agents.[1] Consequently, the rigorous assessment of its purity is not merely a quality control measure but a critical step in ensuring the integrity of the final drug product.

This guide provides a comprehensive comparison of the primary analytical techniques for determining the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. As a Senior Application Scientist, my objective is to delve beyond procedural steps, offering insights into the rationale behind methodological choices and providing robust, field-tested protocols.

Understanding the Analyte and Potential Impurities

A successful purity assessment begins with a thorough understanding of the target molecule and its potential contaminants. The primary synthesis route to this compound involves the methylation of 2-chloro-3-hydroxypyridine.[1]

2-chloro-3-hydroxypyridine 2-chloro-3-hydroxypyridine This compound This compound 2-chloro-3-hydroxypyridine->this compound Methylating Agent (e.g., Iodomethane) Base (e.g., K2CO3) Solvent (e.g., DMF)

Caption: Synthesis of this compound.

This synthetic pathway immediately highlights several potential impurities:

  • Unreacted Starting Material: 2-chloro-3-hydroxypyridine.

  • Residual Solvents: Such as N,N-Dimethylformamide (DMF) and ethyl acetate used during the reaction and workup.[1]

  • Byproducts of Side Reactions: Including potential isomeric impurities (e.g., O-vs. N-alkylation, though less likely for this substrate) or products of over-methylation.

Therefore, the chosen analytical method must be capable of separating and detecting these specific compounds.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

Reverse-phase HPLC (RP-HPLC) is a versatile and widely adopted technique for the purity assessment of a broad range of pharmaceutical compounds, including substituted pyridines. Its strength lies in its ability to separate compounds with varying polarities under ambient temperatures, making it suitable for non-volatile and thermally labile molecules.

Causality Behind Experimental Choices for HPLC

The selection of a C18 column is based on its hydrophobic stationary phase, which effectively retains and separates moderately polar compounds like this compound and its likely impurities. The mobile phase, a mixture of acetonitrile and water, allows for the fine-tuning of elution strength. The addition of a small amount of acid, such as formic or phosphoric acid, helps to ensure sharp, symmetrical peak shapes by suppressing the ionization of any residual silanol groups on the stationary phase and ensuring consistent protonation of the pyridine nitrogen. UV detection is chosen due to the presence of the chromophoric pyridine ring in the analyte and its potential impurities.

Detailed Experimental Protocol: RP-HPLC

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile:Water (gradient elution recommended for optimal separation).

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 30
    15 80
    20 80
    21 30

    | 25 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh 10 mg of sample s2 Dissolve in 10 mL acetonitrile s1->s2 s3 Vortex to ensure homogeneity s2->s3 a1 Inject 10 µL into HPLC system s3->a1 a2 Separate on C18 column with gradient elution a1->a2 a3 Detect at 275 nm a2->a3 d1 Integrate peak areas a3->d1 d2 Calculate purity by area percent d1->d2

Caption: HPLC workflow for purity analysis.

Gas Chromatography (GC): A Powerful Tool for Volatile Compounds

Gas chromatography is an excellent technique for the analysis of volatile and semi-volatile compounds. When coupled with a Flame Ionization Detector (FID), it provides high sensitivity and quantitative accuracy. For definitive identification of impurities, a Mass Spectrometer (MS) detector is invaluable.

Causality Behind Experimental Choices for GC

A capillary column with a mid-polar stationary phase, such as one containing a wax or a phenyl-substituted polysiloxane, is chosen to provide good separation of the pyridine derivatives. The use of a split/splitless injector allows for the introduction of a small, precise amount of the sample onto the column. The temperature program is designed to ensure the elution of all components of interest in a reasonable time with good resolution. Helium is the preferred carrier gas due to its inertness and efficiency.

Detailed Experimental Protocol: GC-FID/MS

Instrumentation:

  • Gas Chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Data acquisition and processing software.

Chromatographic and Spectrometric Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium, constant flow at 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Injection Mode: Split (20:1).

  • Injection Volume: 1 µL.

  • FID Temperature (if used): 300 °C.

  • MS Transfer Line Temperature (if used): 280 °C.

  • Ion Source Temperature (if used): 230 °C.

  • Ionization Mode (if used): Electron Ionization (EI) at 70 eV.

  • Scan Range (if used): 40-400 m/z.

Standard and Sample Preparation:

  • Standard Solution: Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with acetone to obtain a concentration of approximately 1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

cluster_prep_gc Sample Preparation cluster_analysis_gc GC-FID/MS Analysis cluster_data_gc Data Processing gcs1 Weigh 25 mg of sample gcs2 Dissolve in 25 mL acetone gcs1->gcs2 gcs3 Vortex to ensure homogeneity gcs2->gcs3 gca1 Inject 1 µL into GC system gcs3->gca1 gca2 Separate on DB-5ms column with temperature program gca1->gca2 gca3 Detect by FID or MS gca2->gca3 gcd1 Integrate peak areas (FID) or analyze mass spectra (MS) gca3->gcd1 gcd2 Calculate purity and identify impurities gcd1->gcd2

Caption: GC-FID/MS workflow for purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tool for Structural Confirmation and Quantification

¹H NMR spectroscopy is a powerful technique for the structural elucidation and purity assessment of organic molecules. It provides information on the chemical environment of each proton in the molecule, and through integration, can be used for quantitative analysis without the need for a reference standard for each impurity (qNMR).

Causality Behind Experimental Choices for NMR

Deuterated chloroform (CDCl₃) is a common and effective solvent for many organic molecules, including this compound. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing. A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion and resolution.

Detailed Experimental Protocol: ¹H NMR

Instrumentation and Materials:

  • NMR Spectrometer (400 MHz or higher).

  • 5 mm NMR tubes.

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS).

Sample Preparation:

  • Dissolve approximately 10-20 mg of the this compound sample in 0.6-0.7 mL of CDCl₃ containing TMS.

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Process the data with appropriate window functions and perform phasing and baseline correction.

Data Analysis:

  • Assign the signals corresponding to this compound.

  • Identify and integrate any signals that do not correspond to the main compound or the solvent. These signals may represent impurities.

  • The purity can be estimated by comparing the integral of the main compound's signals to the integrals of the impurity signals.

Comparison of Analytical Methods

FeatureHPLC-UVGC-FID/MS¹H NMR
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.Nuclear spin transitions in a magnetic field.
Applicability Non-volatile and thermally labile compounds.Volatile and thermally stable compounds.Soluble compounds.
Information Provided Quantitative purity, detection of non-volatile impurities.Quantitative purity (FID), identification of volatile impurities (MS).Structural confirmation, identification and quantification of impurities (including non-chromatographable ones).
Strengths Robust, versatile, and widely available.High resolution and sensitivity for volatile compounds; MS provides definitive identification.Provides detailed structural information; can be a primary ratio method for purity assessment.
Limitations May require more complex method development; co-elution can be an issue.Not suitable for non-volatile or thermally labile impurities; derivatization may be required.Lower sensitivity for trace impurities compared to chromatographic methods.

Self-Validating Systems and Trustworthiness

The trustworthiness of these protocols is established through a system of self-validation. For chromatographic methods, this involves:

  • System Suitability Tests: Injecting a standard solution to ensure the chromatographic system is performing adequately (e.g., checking for theoretical plates, tailing factor, and reproducibility of retention time and peak area).

  • Specificity: Demonstrating that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is often achieved by spiking the sample with known impurities.

  • Linearity and Range: Confirming that the detector response is directly proportional to the concentration of the analyte over a specified range.

  • Accuracy and Precision: Determining the closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

Conclusion: A Multi-faceted Approach to Purity Assessment

No single analytical technique is universally superior for the purity assessment of this compound. The choice of method should be guided by the specific requirements of the analysis.

  • RP-HPLC is an excellent choice for routine quality control, offering a balance of speed, versatility, and quantitative accuracy.

  • GC-FID/MS is the preferred method for the analysis of volatile impurities and for the definitive identification of unknown volatile or semi-volatile compounds.

  • ¹H NMR provides invaluable structural confirmation and can be used as a primary quantitative method, especially when reference standards for impurities are not available.

A comprehensive purity assessment strategy for this compound will often employ a combination of these techniques, leveraging the strengths of each to build a complete picture of the sample's composition. This multi-faceted approach ensures the highest level of confidence in the quality of this critical pharmaceutical intermediate, ultimately contributing to the development of safe and effective medicines.

References

A Senior Application Scientist's Guide to Comparing Cytotoxicity Assays for Novel 2-Methoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical First Hurdle in Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, with numerous derivatives showing promise as potent therapeutic agents.[1] Specifically, novel 2-methoxypyridine derivatives are emerging as a class of compounds with significant potential, particularly in oncology.[2][3] Studies have demonstrated their ability to induce cell death in various cancer cell lines, making them attractive candidates for further development.[3][4]

However, before a promising compound can advance through the drug discovery pipeline, its cytotoxic potential must be rigorously characterized. Cytotoxicity assays are the primary tools for this evaluation, providing essential data on a compound's potency (how much is needed to kill cells) and its mechanism of action (how it kills cells).[5][6] The selection of an appropriate assay is not a trivial decision; a poorly chosen method can lead to misleading results, wasted resources, and the premature termination of a promising lead compound.[6][7]

This guide provides an in-depth comparison of the most common and robust cytotoxicity assays, offering field-proven insights tailored to the unique challenges of evaluating novel 2-methoxypyridine derivatives. We will move beyond simple protocol recitation to explain the causality behind experimental choices, enabling you to design a self-validating system for assessing your compounds with confidence.

Pillar 1: Assays of Metabolic Vitality - The Workhorse of Initial Screening

The first question in any cytotoxicity screen is whether a compound affects a cell's fundamental ability to live and function. Metabolic assays are the go-to method for this initial assessment due to their high-throughput nature and sensitivity.[8] They work on the principle that viable, healthy cells have active metabolism, while dead or dying cells do not.[9]

The MTT Assay: A Classic Colorimetric Method

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method based on the reduction of a yellow tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases in living cells.[10][11] The intensity of the purple color is directly proportional to the number of metabolically active cells.[9][10]

Causality Behind the Choice: The MTT assay is often the first choice for preliminary screening due to its low cost and extensive validation history.[12] It provides a rapid assessment of a compound's effect on cell viability, which is a crucial parameter for calculating the IC50 value (the concentration at which 50% of cell viability is inhibited).

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay A 1. Seed Cells in 96-well plate B 2. Incubate (24h) for cell attachment A->B C 3. Add 2-Methoxypyridine Derivatives (serial dilutions) B->C D 4. Incubate (e.g., 24, 48, 72h) C->D E 5. Add MTT Reagent (Incubate 2-4h) D->E F 6. Solubilize Formazan Crystals (e.g., DMSO) E->F G 7. Read Absorbance (~570 nm) F->G LDH_Workflow cluster_prep Preparation & Treatment cluster_assay Assay A 1. Seed & Treat Cells (as in MTT protocol) B 2. Set up Controls: - Spontaneous Release (untreated) - Maximum Release (lysis buffer) A->B C 3. Centrifuge Plate (600 x g, 10 min) B->C D 4. Transfer Supernatant to new assay plate C->D E 5. Add LDH Reaction Mix (Incubate 30-60 min, dark) D->E F 6. Add Stop Solution E->F G 7. Read Absorbance (~490 nm) F->G Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_receptor Death Receptor (e.g., Fas, TNFR) caspase8 Caspase-8 (Initiator) death_receptor->caspase8 Ligand Binding execution Execution Pathway caspase8->execution stress Cellular Stress (e.g., DNA Damage) bax Bax/Bcl-2 Ratio ↑ stress->bax ps_node mito Mitochondria bax->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 (Initiator) cyto_c->caspase9 caspase9->execution caspase37 Caspase-3/7 (Executioner) execution->caspase37 apoptosis Apoptosis (DNA Fragmentation, Blebbing) caspase37->apoptosis ps_label Phosphatidylserine (PS) Flipping (Early Event) ps_node->ps_label

References

Safety Operating Guide

A Guide to the Responsible Disposal of 2-Chloro-3-methoxypyridine: A Protocol for Research Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and chemical synthesis, our focus is often directed toward the successful execution of a reaction. However, true scientific excellence extends beyond the synthesis itself to encompass the entire lifecycle of the chemicals we handle. A well-designed experiment inherently includes a clear and compliant plan for waste disposal. This guide is structured to provide you, my fellow researchers and scientists, with a robust framework for managing waste generated from 2-Chloro-3-methoxypyridine, ensuring safety, compliance, and environmental stewardship. The causality behind these procedures is as critical as the steps themselves, fostering a culture of safety that is self-validating and built on a deep understanding of the materials involved.

Section 1: Hazard Identification and Waste Characterization

Before any disposal plan can be enacted, a thorough understanding of the material is paramount. This compound is not a benign substance; it is an irritant and must be handled with respect. Its waste is classified as hazardous, not only due to its inherent properties but also because of its chemical structure.

Table 1: Chemical and Hazard Identifiers

IdentifierValueSource
CAS Number 52605-96-6[1][2][3]
Molecular Formula C₆H₆ClNO[1]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1][3]
Classification Halogenated Organic Compound[4][5]

The critical feature influencing its disposal is the presence of a chlorine atom on the pyridine ring, classifying it as a halogenated organic compound . Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), wastes containing halogenated organics are strictly regulated.[4] While this specific compound is not individually listed, any waste stream containing it, particularly spent solvents, may fall under codes such as F002 (spent halogenated solvents) or be considered a characteristic hazardous waste.[6][7] This classification mandates a specific disposal pathway and prohibits disposal via sanitary sewer systems.[8]

Section 2: The Core Principle - In-Lab Waste Collection and Segregation

The most critical step in proper chemical waste management occurs at the point of generation: your laboratory bench. The principle of segregation is a cornerstone of laboratory safety and compliant disposal.

The rationale for separating halogenated and non-halogenated waste is both logistical and environmental. Halogenated waste requires high-temperature incineration with specialized "scrubbing" equipment to neutralize the acidic gases (like HCl) produced during combustion.[9] Mixing it with non-halogenated waste, which can sometimes be recycled or used as fuel, contaminates the entire stream and unnecessarily increases the volume of waste requiring this specialized and costly treatment.

dot

Caption: Figure 1. Decision workflow for segregating halogenated waste in the laboratory.

Section 3: On-Site Storage and Labeling Protocols

Once segregated, waste must be stored safely pending pickup by a licensed disposal company. This process is governed by regulations for "Satellite Accumulation Areas" (SAAs).[10]

  • Location : The SAA must be at or near the point of generation and under the control of the laboratory personnel.[10]

  • Container : Use only chemically compatible containers with secure, tight-fitting lids. The original product container is often an excellent choice.[11] Ensure the container is in good condition, free from leaks or external contamination.

  • Labeling : The moment the first drop of waste enters the container, it must be labeled. The label should clearly state "Hazardous Waste" and identify the contents (e.g., "Waste this compound in Dichloromethane").

  • Closure : Keep waste containers closed at all times except when adding waste.[10] This prevents the release of vapors and reduces the risk of spills.

  • Incompatibilities : Store waste containers away from incompatible materials, particularly strong oxidizing agents and strong acids, to prevent dangerous reactions.[11]

Section 4: Final Disposal Pathway - Controlled Incineration

For chlorinated organic compounds like this compound, the only environmentally acceptable and regulatory-compliant disposal method is high-temperature controlled incineration .[12]

Why Incineration is Essential: The carbon-chlorine bond requires significant energy to break. High-temperature incineration (typically 800°C - 1600°C) ensures the complete destruction of the organic molecule, converting it to carbon dioxide, water, and hydrogen chloride.[12][13] The resulting flue gas must then pass through a scrubber, which uses a basic solution (like caustic soda) to neutralize the corrosive hydrogen chloride gas, preventing its release into the atmosphere.[9]

A Note on Chemical Treatment: While various chemical degradation methods for chlorinated compounds exist in research literature, these are often complex, require specialized equipment, and may produce hazardous byproducts.[14] They are not suitable for routine laboratory disposal. Under no circumstances should you attempt to neutralize or treat this waste in your lab without a formally validated and safety-approved procedure. The safest and most compliant path is accumulation, proper labeling, and transfer to a professional hazardous waste disposal facility.

Section 5: Emergency Procedures - Spills and Exposures

Accidents can happen, but a prepared response minimizes the risk.

Spill Management Protocol:

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don PPE : Wear appropriate personal protective equipment, including a lab coat, safety goggles, and chemical-resistant gloves (butyl rubber is a good option).[11]

  • Contain and Absorb : Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.[11]

  • Collect Waste : Carefully sweep or scoop the absorbed material into a compatible container.

  • Dispose as Hazardous Waste : Seal and label the container as hazardous waste containing this compound.

  • Decontaminate : Clean the spill area with soap and water.

Personal Exposure Protocol:

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[8]

  • Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[8]

  • Inhalation : Move the affected person to fresh air. If they feel unwell, seek medical attention.[8]

Section 6: Protocol for Empty Container Decontamination

An "empty" container that held this compound is not empty from a regulatory standpoint until it has been properly decontaminated.

Step-by-Step Triple-Rinsing Procedure:

  • Select a Solvent : Choose a solvent in which this compound is soluble (e.g., acetone, ethyl acetate).

  • First Rinse : Add a small amount of the solvent to the container, secure the cap, and rinse thoroughly, ensuring the solvent contacts all interior surfaces.

  • Collect Rinsate : Pour the solvent rinsate into your designated halogenated hazardous waste container. This is critical; the rinsate is considered hazardous waste.

  • Repeat : Perform the rinse two more times, collecting the rinsate in the hazardous waste container each time.

  • Final Disposal : Once triple-rinsed, the container can be prepared for disposal as non-hazardous waste. Deface or remove the original label and allow the container to air dry in a fume hood before placing it in the appropriate bin for glass or plastic recycling/disposal.

By adhering to these procedures, you not only ensure the safety of yourself and your colleagues but also uphold the integrity of our scientific mission and protect the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.